Product packaging for Perzinfotel(Cat. No.:CAS No. 144912-63-0)

Perzinfotel

Cat. No.: B1679659
CAS No.: 144912-63-0
M. Wt: 260.18 g/mol
InChI Key: BDABGOLMYNHHTR-UHFFFAOYSA-N
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Description

Perzinfotel is a dialkylarylamine and a tertiary amino compound.
This compound has been used in trials studying the treatment of Diabetes Mellitus and Diabetic Neuropathy, Painful.
This compound is a small molecule drug with a maximum clinical trial phase of II.
a potent N-methyl-D-aspartate antagonist;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13N2O5P B1679659 Perzinfotel CAS No. 144912-63-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(8,9-dioxo-2,6-diazabicyclo[5.2.0]non-1(7)-en-2-yl)ethylphosphonic acid
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InChI

InChI=1S/C9H13N2O5P/c12-8-6-7(9(8)13)11(3-1-2-10-6)4-5-17(14,15)16/h10H,1-5H2,(H2,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDABGOLMYNHHTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1CNC2=C(C(=O)C2=O)N(C1)CCP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H13N2O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70162846
Record name Perzinfotel
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Molecular Weight

260.18 g/mol
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CAS No.

144912-63-0
Record name Perzinfotel
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Foundational & Exploratory

Perzinfotel: An In-Depth Technical Guide on its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perzinfotel (EAA-090) is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, with a high affinity for the glutamate binding site.[1][2] This document provides a comprehensive technical overview of the mechanism of action of this compound, detailing its interaction with the NMDA receptor, the downstream signaling consequences of this interaction, and its pharmacological effects in preclinical models. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking a detailed understanding of this compound's molecular and cellular activities.

Introduction

The NMDA receptor is a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory.[3] However, its overactivation can lead to excitotoxicity, a key factor in the pathophysiology of various neurological disorders.[4][5] this compound emerged as a promising neuroprotective agent by selectively targeting the glutamate binding site on the NMDA receptor, thereby competitively inhibiting its activation.[1][2] Despite its promising preclinical profile, the clinical development of this compound was discontinued.[6] This guide delves into the core mechanisms that defined its pharmacological profile.

Molecular Mechanism of Action: Competitive Antagonism at the NMDA Receptor

This compound functions as a classic competitive antagonist at the glutamate binding site of the NMDA receptor.[1][2] This means it directly competes with the endogenous agonist, glutamate, for the same binding pocket on the GluN2 subunit of the receptor complex.[7] By occupying this site, this compound prevents the conformational changes necessary for channel opening, even when the co-agonist glycine (or D-serine) is bound to the GluN1 subunit. This blockade is surmountable, meaning that increasing the concentration of glutamate can overcome the inhibitory effect of this compound.[8]

Binding Affinity and Potency

The efficacy of this compound as a competitive antagonist is underscored by its high binding affinity and potent inhibition of NMDA receptor function. The following table summarizes key quantitative data from various in vitro assays.

ParameterValueAssay TypeSource
IC50 30 nMGlutamate site binding[1]
IC50 0.48 µMNMDA-induced currents[1]
IC50 1.6 µMGlutamate-induced neurotoxicity[1]

Downstream Signaling Pathways

The blockade of the NMDA receptor by this compound initiates a cascade of downstream signaling events, primarily by preventing the influx of Ca2+ into the neuron. This has profound effects on intracellular signaling pathways implicated in both neuronal survival and excitotoxicity.

Inhibition of Calcium Influx

Upon activation, the NMDA receptor channel is highly permeable to calcium ions (Ca2+).[9] Excessive Ca2+ influx is a primary trigger for excitotoxic neuronal death. This compound, by preventing channel opening, directly inhibits this pathological rise in intracellular Ca2+.[10]

This compound Mechanism of Action Glutamate Glutamate NMDA_Receptor NMDA Receptor (GluN2 subunit) Glutamate->NMDA_Receptor Binds to This compound This compound This compound->NMDA_Receptor Competitively Binds to Channel_Closed Ion Channel (Closed) This compound->Channel_Closed Maintains Channel_Open Ion Channel (Open) NMDA_Receptor->Channel_Open Activates Neuroprotection Neuroprotection Channel_Closed->Neuroprotection Promotes Ca_Influx Ca2+ Influx Channel_Open->Ca_Influx Allows Downstream_Signaling Downstream Signaling (e.g., nNOS activation) Ca_Influx->Downstream_Signaling Initiates Neurotoxicity Excitotoxicity/ Neuronal Death Downstream_Signaling->Neurotoxicity Can lead to

Figure 1: Competitive antagonism of the NMDA receptor by this compound, preventing glutamate-induced channel opening and subsequent Ca2+ influx.
Modulation of Nitric Oxide Synthesis

A key downstream effect of NMDA receptor-mediated Ca2+ influx is the activation of neuronal nitric oxide synthase (nNOS), leading to the production of nitric oxide (NO).[11] While NO has physiological roles, excessive production is implicated in neurotoxicity. By limiting Ca2+ entry, this compound is expected to attenuate the overproduction of NO in pathological conditions.[12]

Experimental Protocols

This section outlines the general methodologies employed in the preclinical evaluation of this compound.

In Vitro Assays
  • Objective: To determine the binding affinity of this compound for the NMDA receptor.

  • Protocol Outline:

    • Membrane Preparation: Synaptic membranes are prepared from rat brain tissue (e.g., cortex or hippocampus).

    • Incubation: Membranes are incubated with a radiolabeled competitive NMDA receptor antagonist (e.g., [3H]CGP 39653) and varying concentrations of this compound.

    • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

    • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

  • Objective: To assess the functional antagonism of NMDA receptor-mediated currents by this compound.

  • Protocol Outline:

    • Cell Culture: Neurons (e.g., primary cortical or hippocampal neurons) are cultured on coverslips.

    • Recording: Whole-cell voltage-clamp recordings are made from individual neurons. The cell is held at a negative membrane potential (e.g., -60 mV) to relieve the Mg2+ block of the NMDA receptor.

    • Drug Application: NMDA and glycine are applied to elicit an inward current. This compound is then co-applied with the agonists at various concentrations.

    • Data Analysis: The reduction in the amplitude of the NMDA-induced current by this compound is measured to determine its IC50.

Experimental Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Binding_Assay Radioligand Binding Assay (Affinity - Ki) Electrophysiology Whole-Cell Patch-Clamp (Functional Antagonism - IC50) Pharmacokinetics Pharmacokinetic Studies (Bioavailability, Brain Penetration) Binding_Assay->Pharmacokinetics Characterization Leads to Ca_Imaging Calcium Influx Assay (Functional Blockade) Pain_Models Animal Models of Pain (Efficacy) Electrophysiology->Pain_Models Informs

Figure 2: A simplified workflow illustrating the progression of this compound's evaluation from in vitro characterization to in vivo testing.
In Vivo Models

This compound has been evaluated in various rodent models of pain to assess its analgesic potential.

  • Chronic Constriction Injury (CCI) Model of Neuropathic Pain:

    • Surgery: Under anesthesia, the sciatic nerve of a rat is loosely ligated with chromic gut sutures.[13][14]

    • Behavioral Testing: Mechanical allodynia (paw withdrawal threshold to von Frey filaments) and thermal hyperalgesia (paw withdrawal latency to a radiant heat source) are measured before and after surgery.[13][14]

    • Drug Administration: this compound is administered (e.g., intraperitoneally or orally) and behavioral testing is repeated at various time points.

  • Formalin Test of Inflammatory Pain:

    • Induction: A dilute solution of formalin is injected into the plantar surface of a rat's hind paw.[15][16]

    • Observation: The time the animal spends licking, flinching, or favoring the injected paw is recorded in two distinct phases (early/acute and late/inflammatory).[17][18]

    • Drug Administration: this compound is administered prior to the formalin injection, and its effect on the pain behaviors in both phases is quantified.

Pharmacokinetics

A significant challenge in the development of this compound was its low oral bioavailability, estimated to be around 3-5%.[6] This necessitated the exploration of prodrug strategies to improve its systemic exposure following oral administration.[6] Pharmacokinetic studies in rats were crucial for characterizing its absorption, distribution, metabolism, and excretion (ADME) profile and for evaluating the efficacy of these prodrugs.[19][20][21]

Conclusion

This compound is a well-characterized competitive NMDA receptor antagonist that demonstrates high affinity for the glutamate binding site. Its mechanism of action centers on the prevention of glutamate-mediated channel activation and the subsequent inhibition of pathological calcium influx, which is a key driver of excitotoxicity. Preclinical studies in various in vitro and in vivo models have substantiated its potent antagonistic and neuroprotective effects. While its clinical development was halted, the detailed understanding of this compound's mechanism of action continues to be of significant value for the design and development of future generations of NMDA receptor modulators for the treatment of neurological disorders.

References

EAA-090: A Technical Guide to a Competitive NMDA Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

EAA-090, also known as Perzinfotel, is a potent and selective competitive N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2] It exhibits a unique chemical structure, 2-[8,9-dioxo-2,6-diazabicyclo[5.2.0]non-1(7)-en-2-yl]ethylphosphonic acid, and has demonstrated neuroprotective effects in preclinical studies. This technical guide provides an in-depth overview of EAA-090, including its mechanism of action, quantitative pharmacological data, and detailed experimental methodologies for its characterization. The information presented is intended to support further research and development of novel NMDA receptor modulators.

Introduction

The N-methyl-D-aspartate (NMDA) receptor is a glutamate-gated ion channel that plays a critical role in synaptic plasticity, learning, and memory. However, its overactivation can lead to excitotoxicity, a key pathological process in various neurological disorders, including stroke, traumatic brain injury, and neurodegenerative diseases. Consequently, NMDA receptor antagonists have been a major focus of drug discovery efforts.

EAA-090 emerged as a promising candidate due to its competitive antagonism at the NMDA receptor and its selectivity for specific subunits, offering a potentially improved therapeutic window compared to non-selective antagonists. This document summarizes the key technical data and experimental protocols related to the preclinical evaluation of EAA-090.

Mechanism of Action

EAA-090 functions as a competitive antagonist at the glutamate binding site of the NMDA receptor.[2][3] This means it directly competes with the endogenous agonist, glutamate, for binding to the receptor, thereby preventing channel activation and the subsequent influx of calcium ions that can trigger excitotoxic cascades.

Subunit Selectivity

A notable feature of EAA-090 is its preferential antagonism of NMDA receptors containing the NR2A subunit . It is approximately 10 times more potent at blocking NR2A-containing receptors compared to those containing NR2B or NR2C subunits.[3] This selectivity is significant as the subunit composition of NMDA receptors varies across different brain regions and developmental stages, and NR2A-containing receptors are predominantly expressed in the adult neocortex and hippocampus.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for EAA-090, providing a basis for comparison with other NMDA receptor antagonists.

ParameterValueDescriptionReference
IC₅₀ 28 nMInhibition of [³H]3-(2-carboxypiperazin-4-yl)propyl-1-phosphonic acid ([³H]CPP) binding to NMDA receptors in rat brain homogenates.[3]
IC₅₀ 30 nMAffinity for the glutamate site of the NMDA receptor.[1]
IC₅₀ 477 nMInhibition of current induced by 10 µM NMDA in rat hippocampal neurons.[3]
IC₅₀ 0.48 µMBlocking of NMDA-induced currents.[1]
IC₅₀ 1.6 µMInhibition of glutamate-induced neurotoxicity.[1]

Table 1: In Vitro Binding and Potency of EAA-090

CompoundIC₅₀ for [³H]CPP Binding (nM)IC₅₀ for NMDA Current Inhibition (10 µM NMDA) (nM)
EAA-090 28477
CGS-19755 (Selfotel) 55795
EAB-318 7.969

Table 2: Comparative In Vitro Activity of EAA-090 and Other NMDA Receptor Antagonists[3]

Pharmacokinetics

Preclinical studies have indicated that EAA-090 has low oral bioavailability , estimated to be between 3-5%. This limitation led to the investigation of prodrug strategies to enhance its systemic exposure. While detailed pharmacokinetic parameters for EAA-090 are not extensively published, its limited oral absorption was a significant factor in its development.

Preclinical Development and Clinical Status

EAA-090, under the name this compound, advanced to Phase II clinical trials for the treatment of neuropathic pain. However, its development was ultimately discontinued .

Experimental Protocols

The following sections describe the methodologies for key experiments used to characterize EAA-090.

Radioligand Binding Assay

This assay quantifies the affinity of a compound for the NMDA receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the IC₅₀ value of EAA-090 for the NMDA receptor.

Methodology:

  • Membrane Preparation: Whole rat brains are homogenized in a buffered solution and centrifuged to isolate the crude synaptic membrane fraction containing NMDA receptors.

  • Binding Reaction: The membrane preparation is incubated with a known concentration of a radiolabeled competitive NMDA receptor antagonist, such as [³H]CPP, in the presence of varying concentrations of the test compound (EAA-090).

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes bound to the radioligand.

  • Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated by non-linear regression analysis.

Electrophysiology Assay

This assay measures the functional effect of a compound on NMDA receptor-mediated ion currents in neurons.

Objective: To determine the IC₅₀ value of EAA-090 for the inhibition of NMDA-activated currents.

Methodology:

  • Cell Preparation: Primary cultures of rat hippocampal neurons are prepared and maintained.

  • Whole-Cell Patch-Clamp Recording: A glass micropipette is used to form a high-resistance seal with the membrane of a single neuron, allowing for the control of the membrane potential and the measurement of ion currents.

  • Drug Application: NMDA (e.g., 10 µM) is applied to the neuron to elicit an inward current. EAA-090 is then co-applied at varying concentrations.

  • Data Acquisition: The amplitude of the NMDA-activated current is recorded before and after the application of EAA-090.

  • Data Analysis: The concentration of EAA-090 that causes a 50% reduction in the NMDA-activated current (IC₅₀) is determined by fitting the concentration-response data to a sigmoidal function.

Neuroprotection Assay

This assay assesses the ability of a compound to protect neurons from excitotoxic cell death induced by glutamate or NMDA.

Objective: To evaluate the neuroprotective efficacy of EAA-090.

Methodology:

  • Cell Culture: Primary cultures of rat cortical or hippocampal neurons are established.

  • Excitotoxic Insult: The neurons are exposed to a high concentration of glutamate or NMDA for a defined period to induce excitotoxicity.

  • Treatment: EAA-090 is added to the culture medium before, during, or after the excitotoxic insult at various concentrations.

  • Viability Assessment: After a specified incubation period (e.g., 24 hours), cell viability is assessed using methods such as:

    • LDH Assay: Measures the release of lactate dehydrogenase from damaged cells into the culture medium.

    • MTT Assay: Measures the metabolic activity of viable cells.

    • Live/Dead Staining: Uses fluorescent dyes to distinguish between live and dead cells.

  • Data Analysis: The concentration of EAA-090 that provides 50% protection against excitotoxicity-induced cell death (EC₅₀) is calculated.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway and a typical experimental workflow for the characterization of an NMDA receptor antagonist like EAA-090.

NMDA_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor (NR1/NR2A) Glutamate->NMDA_Receptor Binds & Activates EAA090 EAA-090 EAA090->NMDA_Receptor Competitively Blocks Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx Channel Opening Excitotoxicity Excitotoxicity Ca_Influx->Excitotoxicity Leads to Experimental_Workflow A Compound Synthesis (EAA-090) B In Vitro Binding Assay (Receptor Affinity - IC₅₀) A->B C Electrophysiology (Functional Antagonism - IC₅₀) B->C D Neuroprotection Assay (Cellular Efficacy) C->D E Pharmacokinetic Studies (ADME) D->E F In Vivo Efficacy Models (e.g., Pain, Ischemia) E->F G Toxicology Studies F->G H Clinical Trials G->H

References

Perzinfotel for Ischemic Stroke Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Role of NMDA Receptors in Ischemic Stroke

Following an ischemic event, the reduction in cerebral blood flow leads to energy failure and depolarization of neuronal membranes. This triggers a massive release of the excitatory neurotransmitter glutamate into the synaptic cleft. The excessive glutamate binds to and overactivates NMDA receptors, leading to a prolonged influx of calcium ions (Ca2+) into the neurons. This intracellular Ca2+ overload initiates a cascade of neurotoxic events, including the activation of proteases and lipases, the generation of free radicals, and the induction of apoptotic pathways, ultimately leading to neuronal death.[1][2] This process is a cornerstone of the excitotoxicity hypothesis in ischemic stroke.

The NMDA receptor is a heteromeric complex typically composed of two GluN1 subunits and two GluN2 subunits. The subunit composition of the NMDA receptor is critical, as different GluN2 subunits (A-D) confer distinct physiological and pathological roles. Notably, GluN2A-containing receptors are often associated with synaptic signaling and neuronal survival pathways, whereas GluN2B-containing receptors, frequently located extrasynaptically, are more strongly implicated in excitotoxic cell death.[3]

Perzinfotel (EAA-090): A Competitive NMDA Receptor Antagonist

This compound, chemically known as [2-(8,9-dioxo-2,6-diazabicyclo[5.2.0]non-1(7)-en-2-yl)-ethyl]phosphonic acid, is a potent and selective competitive antagonist of the NMDA receptor, with a high affinity for the glutamate binding site.[4][5] By competing with glutamate for this binding site, this compound can prevent the over-activation of the NMDA receptor and the subsequent neurotoxic cascade.

Mechanism of Action

The proposed neuroprotective mechanism of this compound in ischemic stroke is the competitive antagonism of the glutamate binding site on the NMDA receptor. This action is intended to reduce the excessive influx of Ca2+ that triggers the excitotoxic cascade.

Perzinfotel_Mechanism_of_Action cluster_0 Ischemic Cascade cluster_1 NMDA Receptor Activation cluster_2 Neuronal Injury Ischemia Ischemia Glutamate_Release ↑ Glutamate Release Ischemia->Glutamate_Release NMDA_Receptor NMDA Receptor Glutamate_Release->NMDA_Receptor Binds Ca_Influx ↑ Ca2+ Influx NMDA_Receptor->Ca_Influx Excitotoxicity Excitotoxicity (Free Radicals, Enzyme Activation) Ca_Influx->Excitotoxicity Neuronal_Death Neuronal Death Excitotoxicity->Neuronal_Death This compound This compound This compound->NMDA_Receptor Blocks

Figure 1: Signaling pathway of this compound's neuroprotective action.

Preclinical Data for this compound

While direct, quantitative evidence for this compound's efficacy in reducing infarct volume in preclinical models of ischemic stroke is not widely available in published literature, studies in other models of neuronal hyperexcitability provide some relevant data.

Pharmacodynamics in a Model of Thermal Hypersensitivity

In a rat model of chemically induced thermal hypersensitivity, this compound demonstrated dose- and time-dependent efficacy.[5]

Parameter Value Route of Administration Model
Effective Dose10 mg/kgIntraperitonealPGE2-induced thermal hypersensitivity in rats
Efficacy60-80% blockade of hypersensitivityIntraperitonealPGE2-induced thermal hypersensitivity in rats
Effective Dose100 mg/kgOralPGE2-induced thermal hypersensitivity in rats
Efficacy60-80% blockade of hypersensitivityOralPGE2-induced thermal hypersensitivity in rats

Table 1: Pharmacodynamic Data for this compound in a Rat Model of Thermal Hypersensitivity.[5]

Importantly, this compound did not significantly alter operant response rates at doses that were effective in blocking hypersensitivity, suggesting a better therapeutic window compared to other NMDA receptor antagonists like dizocilpine or ketamine.[5]

Pharmacokinetics
Parameter Value Species Note
Oral Bioavailability3-5%RatProdrugs have been developed to improve this.

Table 2: Known Pharmacokinetic Parameter for this compound.

Experimental Protocols for Preclinical Evaluation

The following protocols are representative of standard methods used to evaluate neuroprotective agents like this compound in a rat model of ischemic stroke.

Middle Cerebral Artery Occlusion (MCAO) Model in Rats

The MCAO model is a widely used and well-characterized method for inducing focal cerebral ischemia that mimics human stroke.

Materials:

  • Male Sprague-Dawley or Wistar rats (250-300g)

  • Anesthesia (e.g., isoflurane)

  • 4-0 monofilament nylon suture with a silicone-coated tip

  • Surgical microscope

  • Standard surgical instruments

  • Heating pad to maintain body temperature

  • Laser Doppler flowmeter (optional, to monitor cerebral blood flow)

Procedure:

  • Anesthesia and Preparation: Anesthetize the rat with isoflurane (4% for induction, 1.5-2% for maintenance). Place the animal in a supine position on a heating pad to maintain core body temperature at 37°C.

  • Surgical Incision: Make a midline cervical incision and carefully dissect the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Vessel Ligation and Arteriotomy: Ligate the distal end of the ECA. Place temporary ligatures around the CCA and ICA. Make a small incision in the ECA stump.

  • Suture Insertion: Introduce the silicone-coated 4-0 monofilament suture through the ECA stump and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA). A slight resistance will be felt. The insertion depth is typically 18-20 mm from the carotid bifurcation.

  • Occlusion and Reperfusion: For transient MCAO, leave the suture in place for a predetermined duration (e.g., 60, 90, or 120 minutes). For reperfusion, carefully withdraw the suture. For permanent MCAO, the suture is left in place.

  • Wound Closure: Close the incision in layers.

  • Recovery: Allow the animal to recover from anesthesia in a warm environment.

MCAO_Experimental_Workflow Start Start Anesthesia Anesthetize Rat Start->Anesthesia Incision Midline Cervical Incision Anesthesia->Incision Vessel_Isolation Isolate CCA, ECA, ICA Incision->Vessel_Isolation Ligation Ligate ECA Vessel_Isolation->Ligation Suture_Insertion Insert Monofilament Suture Ligation->Suture_Insertion Occlusion Occlude MCA (e.g., 90 min) Suture_Insertion->Occlusion Reperfusion Withdraw Suture (Reperfusion) Occlusion->Reperfusion Closure Close Incision Reperfusion->Closure Recovery Animal Recovery Closure->Recovery Endpoint_Analysis Endpoint Analysis (24h) Recovery->Endpoint_Analysis End End Endpoint_Analysis->End

Figure 2: Experimental workflow for the MCAO model.

Administration of this compound

Vehicle: Sterile saline or phosphate-buffered saline (PBS).

Route of Administration: Intravenous (IV) or intraperitoneal (IP). IV administration is often preferred for acute neuroprotection studies to ensure rapid and complete bioavailability.

Dosing and Timing: Based on data from other preclinical models, a starting dose of 10 mg/kg (IP) could be considered. For IV administration, a lower dose may be appropriate. The timing of administration is critical. This compound could be administered as a bolus at the time of reperfusion or as an infusion starting shortly after the onset of ischemia.

Assessment of Neuroprotection

Infarct Volume Measurement:

  • Euthanasia and Brain Extraction: At 24 hours post-MCAO, euthanize the rat under deep anesthesia and perfuse transcardially with cold saline. Carefully extract the brain.

  • Brain Slicing: Chill the brain at -20°C for 30 minutes to harden it for slicing. Create 2 mm coronal slices using a brain matrix.

  • TTC Staining: Immerse the slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) in PBS at 37°C for 20-30 minutes. Healthy, viable tissue will stain red, while the infarcted tissue will remain white.

  • Image Analysis: Scan or photograph the stained slices. Use image analysis software (e.g., ImageJ) to quantify the area of infarction in each slice. The total infarct volume is calculated by summing the infarct areas of all slices and multiplying by the slice thickness. Edema correction may be necessary.

Neurological Deficit Scoring:

Assess neurological function at 24 hours post-MCAO using a standardized scoring system (e.g., a 5-point scale where 0 = no deficit, 1 = failure to extend contralateral forepaw, 2 = circling, 3 = falling to the contralateral side, 4 = no spontaneous motor activity).

Challenges and Future Directions

The history of NMDA receptor antagonists in clinical trials for ischemic stroke is fraught with failures.[1][6][7] Many compounds that showed promise in preclinical models did not translate to efficacy in humans or caused significant adverse effects, such as hallucinations and psychosis.[8]

Challenge Potential Reason
Lack of Clinical EfficacyNarrow therapeutic window; administration outside the optimal time frame.
Adverse EffectsNon-selective blockade of physiological NMDA receptor function.
Poor Blood-Brain Barrier PenetrationInability of the drug to reach the target site in sufficient concentrations.
Inadequate Preclinical ModelsAnimal models may not fully recapitulate the complexity of human stroke.

Table 3: Challenges in the Clinical Development of NMDA Receptor Antagonists for Stroke.

Future research in this area may focus on:

  • Subunit-selective NMDA receptor antagonists: Targeting GluN2B-containing receptors may offer a more favorable therapeutic window with fewer side effects.

  • Modulators of NMDA receptor signaling pathways: Instead of directly blocking the receptor, targeting downstream neurotoxic signaling cascades could be a viable strategy.

  • Combination therapies: Using a lower dose of an NMDA receptor antagonist in combination with other neuroprotective agents or thrombolytics might enhance efficacy and reduce side effects.

Conclusion

This compound, as a selective competitive NMDA receptor antagonist, represents a tool for investigating the role of excitotoxicity in ischemic stroke. While specific preclinical data on its neuroprotective efficacy in stroke models are limited in the public domain, the experimental frameworks provided in this guide offer a robust starting point for its evaluation. The broader challenges associated with the clinical translation of NMDA receptor antagonists highlight the need for innovative approaches and a deeper understanding of the complex pathophysiology of ischemic stroke. Further research is warranted to determine if this compound or similar compounds can overcome the historical hurdles and offer a meaningful therapeutic option for stroke patients.

References

Perzinfotel in Neuropathic Pain Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Perzinfotel (EAA-090) is a potent and selective competitive N-methyl-D-aspartate (NMDA) receptor antagonist that has been investigated for its potential therapeutic effects in neuropathic pain. By targeting the glutamate binding site on the NMDA receptor, this compound modulates excitatory neurotransmission, a key mechanism implicated in the central sensitization associated with chronic pain states. Preclinical studies have demonstrated its efficacy in attenuating hypersensitivity in various pain models. However, its clinical development was halted in Phase II trials for neuropathic pain. This technical guide provides an in-depth overview of this compound's pharmacology, preclinical data in neuropathic pain models, and detailed experimental protocols.

Mechanism of Action: NMDA Receptor Antagonism

This compound exerts its effects by competitively inhibiting the binding of the excitatory neurotransmitter glutamate to the NMDA receptor.[1] This receptor is a crucial component of synaptic plasticity and plays a significant role in the induction and maintenance of central sensitization in the spinal cord and brain, a hallmark of neuropathic pain. Overactivation of NMDA receptors by glutamate leads to an excessive influx of Ca2+, triggering a cascade of intracellular events that enhance neuronal excitability and pain signaling. By blocking this interaction, this compound reduces the downstream signaling cascade, thereby mitigating the hyperexcitability of nociceptive pathways.

Signaling Pathway of NMDA Receptor Activation in Neuropathic Pain

NMDA_Pathway cluster_postsynaptic Postsynaptic Neuron Glutamate_vesicle Glutamate NMDA_R NMDA Receptor Glutamate_vesicle->NMDA_R Glutamate Ca_channel Ca²⁺ Channel NMDA_R->Ca_channel Opens Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx PKC PKC Ca_influx->PKC CaMKII CaMKII Ca_influx->CaMKII PKC->NMDA_R Phosphorylation Gene_expression Gene Expression (e.g., c-Fos) CaMKII->Gene_expression Central_sensitization Central Sensitization (Hyperalgesia, Allodynia) Gene_expression->Central_sensitization This compound This compound This compound->NMDA_R Blocks Experimental_Workflow start Animal Acclimatization baseline Baseline Behavioral Testing (von Frey, Plantar Test) start->baseline surgery Neuropathic Pain Model Induction (e.g., CCI, SNL) baseline->surgery development Development of Neuropathic Pain surgery->development randomization Randomization to Treatment Groups development->randomization drug_admin Drug Administration (this compound vs. Vehicle) randomization->drug_admin post_testing Post-Treatment Behavioral Testing drug_admin->post_testing analysis Data Analysis and Statistical Comparison post_testing->analysis end Evaluation of Efficacy analysis->end Development_Stages discovery Discovery (Competitive NMDA Antagonist) preclinical Preclinical Studies (Efficacy in Pain Models) discovery->preclinical phase1 Phase I (Safety & Tolerability) preclinical->phase1 phase2 Phase II (Efficacy in Neuropathic Pain) phase1->phase2 discontinued Discontinued phase2->discontinued

References

The Rise and Discontinuation of Perzinfotel: An In-depth Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perzinfotel (EAA-090), a potent and selective competitive N-methyl-D-aspartate (NMDA) receptor antagonist, emerged as a promising neuroprotective agent with potential applications in stroke and neuropathic pain. This whitepaper provides a comprehensive technical overview of the discovery and development of this compound, from its fundamental mechanism of action to its preclinical evaluation and clinical trial design. We delve into the detailed experimental protocols employed to characterize its pharmacological profile, including binding affinity and electrophysiological assays. Furthermore, this document outlines the challenges encountered during its development, primarily its low oral bioavailability, and the subsequent strategies to overcome this limitation through the synthesis of prodrugs. Despite showing a favorable safety profile in early studies, the development of this compound was ultimately discontinued in Phase II clinical trials for neuropathic pain. This in-depth guide consolidates the available quantitative data into structured tables and presents key signaling pathways and experimental workflows as diagrams to offer a thorough understanding of this once-promising drug candidate.

Introduction

This compound, also known by its developmental code EAA-090, is a synthetic compound that acts as a potent, selective, and competitive antagonist of the NMDA receptor.[1][2] The NMDA receptor, a key player in excitatory neurotransmission in the central nervous system, is implicated in a variety of neurological and psychiatric disorders. Its overactivation can lead to excitotoxicity, a process that contributes to neuronal damage in conditions like stroke and traumatic brain injury. Consequently, NMDA receptor antagonists have been a focal point of drug discovery efforts for neuroprotective therapies.

This compound was investigated for its potential therapeutic benefits in stroke and neuropathic pain.[2][3] Preclinical studies demonstrated its neuroprotective effects and its ability to block thermal hypersensitivity, a model for certain types of pain.[4] However, a significant hurdle in its development was its very low oral bioavailability, estimated to be between 3-5%.[2] This led to the exploration of prodrug strategies to enhance its systemic exposure. Despite these efforts and a generally good safety profile compared to older NMDA antagonists, the clinical development of this compound was halted during Phase II trials for neuropathic pain.[5]

This technical guide aims to provide a detailed retrospective on the discovery and development of this compound, offering valuable insights for researchers and drug development professionals working on NMDA receptor modulators and neuroprotective agents.

Mechanism of Action

This compound exerts its pharmacological effects by competitively binding to the glutamate recognition site on the NMDA receptor.[1][4] This action prevents the binding of the endogenous agonist, glutamate, thereby inhibiting the opening of the ion channel and the subsequent influx of calcium ions (Ca2+) into the neuron.

Quantitative Pharmacological Data

The potency and selectivity of this compound have been characterized through various in vitro assays. The following table summarizes the key quantitative data available for this compound and a notable prodrug.

ParameterValueAssay/MethodSource
This compound (EAA-090)
IC50 (Glutamate site affinity)30 nMRadioligand binding assay[1]
IC50 (NMDA-induced currents)0.48 µMElectrophysiology (whole-cell patch clamp)[1]
IC50 (Glutamate-induced neurotoxicity)1.6 µMIn vitro neurotoxicity assay[1]
Oral Bioavailability3-5%In vivo pharmacokinetic studies in rats[2]
Prodrug 3a (oxymethylene-spaced diphenyl analogue)
Systemic Exposure (AUC) vs. This compound2.5-fold greaterOral administration in rats (10 mg/kg of 3a vs. 30 mg/kg of this compound)[2]

Experimental Protocols

This section provides an overview of the methodologies that were likely employed in the preclinical characterization of this compound, based on standard practices for evaluating NMDA receptor antagonists.

NMDA Receptor Binding Assay (Radioligand Displacement)

Objective: To determine the binding affinity (IC50) of this compound for the glutamate binding site on the NMDA receptor.

Protocol:

  • Membrane Preparation: Crude synaptic membranes are prepared from the cerebral cortex of rats. The tissue is homogenized in a buffered sucrose solution and subjected to differential centrifugation to isolate the membrane fraction.

  • Radioligand: A radiolabeled competitive NMDA receptor antagonist, such as [³H]CGP 39653, is used as the tracer.

  • Assay: The prepared membranes are incubated with a fixed concentration of the radioligand and varying concentrations of this compound in a suitable buffer.

  • Separation: Bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated by non-linear regression analysis of the competition binding curve.

Electrophysiological Assay (Whole-Cell Patch Clamp)

Objective: To assess the functional antagonism of this compound on NMDA receptor-mediated currents.

Protocol:

  • Cell Culture: Primary neuronal cultures (e.g., from rat hippocampus or cortex) or cell lines expressing recombinant NMDA receptors are used.

  • Recording Configuration: The whole-cell patch-clamp technique is employed to record ionic currents from a single neuron.

  • NMDA Receptor Activation: NMDA receptors are activated by the application of NMDA and a co-agonist (e.g., glycine) to the extracellular solution.

  • This compound Application: this compound is applied at various concentrations to the bath solution prior to and during the application of the agonists.

  • Data Acquisition: The inward currents mediated by the NMDA receptors are recorded before and after the application of this compound.

  • Data Analysis: The percentage of inhibition of the NMDA-induced current is plotted against the concentration of this compound to determine the IC50 value.

Animal Model of Inflammatory Pain (Thermal Hypersensitivity)

Objective: To evaluate the in vivo efficacy of this compound in a model of inflammatory pain.

Protocol:

  • Animals: Male Sprague-Dawley rats are typically used.

  • Induction of Hypersensitivity: Thermal hypersensitivity is induced by the intraplantar injection of an inflammatory agent, such as prostaglandin E₂ (PGE₂) or capsaicin, into the hind paw.

  • Drug Administration: this compound is administered via intraperitoneal (i.p.) or oral (p.o.) routes at various doses before the induction of hypersensitivity.

  • Behavioral Testing: The thermal withdrawal latency of the paw is measured using a radiant heat source (e.g., Hargreaves apparatus) or a warm-water tail-withdrawal assay. A decrease in withdrawal latency indicates thermal hypersensitivity.

  • Data Analysis: The effect of this compound on reversing the induced thermal hypersensitivity is quantified and compared to vehicle-treated control animals.

Visualizations

NMDA Receptor Signaling Pathway

The following diagram illustrates the signaling cascade initiated by the activation of the NMDA receptor and the point of intervention for this compound.

NMDA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds This compound This compound This compound->NMDA_R Blocks Ca_ion Ca²⁺ NMDA_R->Ca_ion Opens Channel CaM Calmodulin Ca_ion->CaM Excitotoxicity Excitotoxicity Ca_ion->Excitotoxicity Excessive Influx Leads to nNOS nNOS CaM->nNOS PKC PKC CaM->PKC MAPK MAPK Pathway PKC->MAPK CREB CREB Activation MAPK->CREB Gene_Expression Gene Expression (Synaptic Plasticity, etc.) CREB->Gene_Expression

Caption: NMDA Receptor Signaling and this compound's Point of Action.

Experimental Workflow for Preclinical Evaluation

The following diagram outlines a typical workflow for the preclinical assessment of an NMDA receptor antagonist like this compound.

Preclinical_Workflow A Compound Synthesis (this compound) B In Vitro Screening A->B C NMDA Receptor Binding Assay B->C D Electrophysiology (Patch Clamp) B->D E In Vivo Efficacy Models C->E D->E F Neuropathic Pain Model (e.g., Thermal Hypersensitivity) E->F G Neuroprotection Model (e.g., MCAO Stroke) E->G H Pharmacokinetics & Toxicology F->H G->H I Lead Optimization (Prodrug Synthesis) H->I Low Bioavailability J Clinical Trials H->J Favorable Profile I->E Improved PK

Caption: Preclinical Development Workflow for this compound.

Development and Discontinuation

The primary challenge in the development of this compound was its poor oral bioavailability. To address this, a prodrug approach was undertaken, with the synthesis of several derivatives designed to improve absorption and then convert to the active this compound molecule in the body. One such successful prodrug was an oxymethylene-spaced diphenyl analogue, which demonstrated a 2.5-fold greater systemic exposure compared to this compound itself in rats.[2]

Despite these advances, this compound's journey came to an end in Phase II clinical trials for neuropathic pain. The specific reasons for the discontinuation have not been extensively published, but it is not uncommon for drugs targeting the NMDA receptor to face challenges with their therapeutic window, balancing efficacy with central nervous system-related side effects.

Conclusion

This compound represents a well-characterized, potent, and selective competitive NMDA receptor antagonist whose development, although ultimately unsuccessful, provides a valuable case study for the scientific community. Its story highlights the critical importance of pharmacokinetic properties in drug development and the persistent challenges of translating preclinical neuroprotective efficacy into clinical success. The detailed data and methodologies associated with this compound's discovery and development, as outlined in this whitepaper, can serve as a useful resource for future research in the complex and challenging field of NMDA receptor modulation and the treatment of neurological disorders.

References

Perzinfotel's Affinity for the Glutamate Site of NMDA Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Perzinfotel (EAA-090), a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, with a specific focus on its affinity for the glutamate binding site. This document compiles available quantitative data, outlines detailed experimental methodologies for assessing receptor affinity, and presents visual representations of key signaling pathways and experimental workflows.

Quantitative Affinity Data

This compound exhibits a high affinity for the glutamate binding site on the NMDA receptor. The following table summarizes the key quantitative metrics reported in the literature.

ParameterValueDescription
IC50 (Glutamate Site) 30 nMThe half maximal inhibitory concentration of this compound at the glutamate binding site of the NMDA receptor[1].
IC50 (NMDA-induced currents) 0.48 µMThe half maximal inhibitory concentration of this compound in blocking ion currents induced by NMDA[1].
IC50 (Glutamate-induced neurotoxicity) 1.6 µMThe half maximal inhibitory concentration of this compound in preventing neurotoxicity induced by glutamate[1].

Experimental Protocols

The following sections detail the generalized experimental protocols for determining the binding affinity and functional antagonism of compounds like this compound at the NMDA receptor. While specific parameters for this compound's initial characterization are not publicly available in full detail, these protocols represent standard methodologies in the field.

Radioligand Binding Assay (Competitive Displacement)

Radioligand binding assays are employed to determine the affinity of an unlabeled compound (this compound) by measuring its ability to displace a radiolabeled ligand from the receptor.

Objective: To determine the inhibitory constant (Ki) of this compound for the glutamate binding site of the NMDA receptor.

Materials:

  • Receptor Source: Synaptosomal membranes prepared from rat forebrain or cortex, or cell lines expressing recombinant NMDA receptors.

  • Radioligand: A radiolabeled glutamate site agonist or antagonist, such as [3H]CGP 39653.

  • Unlabeled Ligand: this compound (EAA-090).

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold assay buffer.

  • Scintillation Cocktail.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Protocol:

  • Membrane Preparation: Homogenize rat forebrain tissue in ice-cold buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet by resuspension and centrifugation to remove endogenous ligands. Resuspend the final pellet in assay buffer and determine the protein concentration.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • A fixed volume of membrane suspension.

    • A fixed concentration of the radioligand (typically at or below its Kd value).

    • Increasing concentrations of this compound.

    • For determining non-specific binding, a high concentration of a known glutamate site ligand (e.g., unlabeled glutamate).

    • Assay buffer to reach the final volume.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 4°C) for a duration sufficient to reach binding equilibrium.

  • Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Whole-Cell Patch-Clamp Electrophysiology

Whole-cell patch-clamp electrophysiology is used to measure the ion currents flowing through NMDA receptors in response to agonist application and to determine the inhibitory effect of antagonists like this compound.

Objective: To determine the IC50 of this compound for the inhibition of NMDA-induced currents.

Materials:

  • Cell Preparation: Cultured neurons (e.g., cortical or hippocampal neurons) or a cell line (e.g., HEK293) expressing recombinant NMDA receptors.

  • External Solution (aCSF): Containing physiological concentrations of ions (e.g., in mM: 140 NaCl, 2.8 KCl, 1 CaCl2, 10 HEPES), plus glycine (a co-agonist for NMDA receptors, e.g., 10 µM) and a blocker of voltage-gated sodium channels (e.g., tetrodotoxin, TTX) to isolate NMDA receptor currents.

  • Internal (Pipette) Solution: Containing ions that mimic the intracellular environment (e.g., in mM: 130 CsCl, 10 BAPTA, 10 HEPES).

  • Agonist: NMDA or glutamate.

  • Antagonist: this compound.

  • Patch-clamp setup: Including a microscope, micromanipulator, amplifier, data acquisition system, and perfusion system.

Protocol:

  • Cell Preparation: Plate cells on coverslips for recording.

  • Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.

  • Recording:

    • Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with the external solution.

    • Approach a cell with the patch pipette and form a high-resistance seal (GΩ seal) with the cell membrane.

    • Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.

    • Clamp the cell membrane potential at a negative holding potential (e.g., -60 mV or -70 mV) to allow for inward currents.

  • Agonist Application: Apply the NMDA receptor agonist (e.g., 100 µM NMDA) using a rapid perfusion system to evoke an inward current.

  • Antagonist Application: Co-apply increasing concentrations of this compound with the agonist and record the resulting inhibition of the NMDA-induced current.

  • Data Analysis: Measure the peak amplitude of the inward current at each this compound concentration. Plot the percentage of inhibition as a function of the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to this compound's mechanism of action and the experimental methods used to study it.

NMDA_Signaling_Pathway Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds to Glutamate Site Glycine Glycine Glycine->NMDAR Binds to Glycine Site This compound This compound This compound->NMDAR Competitively Blocks Glutamate Site Channel_Open Ion Channel Opening NMDAR->Channel_Open Activation Ca_Influx Ca²⁺ Influx Channel_Open->Ca_Influx Downstream Downstream Signaling (e.g., CaMKII, CREB) Ca_Influx->Downstream Plasticity Synaptic Plasticity (LTP/LTD) Downstream->Plasticity Radioligand_Binding_Workflow start Start prep_membranes Prepare Receptor Membranes (e.g., from rat brain) start->prep_membranes setup_assay Set up Assay Plate: - Membranes - Radioligand ([³H]L) - this compound (Varying Conc.) prep_membranes->setup_assay incubate Incubate to Reach Equilibrium setup_assay->incubate filter Rapid Filtration (Separate Bound from Free) incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Data Analysis: - Plot % Displacement - Determine IC₅₀ - Calculate Ki count->analyze end End analyze->end Patch_Clamp_Workflow start Start prep_cells Prepare Cultured Neurons or Transfected Cells start->prep_cells obtain_seal Obtain Gigaohm Seal on Cell Membrane prep_cells->obtain_seal whole_cell Establish Whole-Cell Configuration obtain_seal->whole_cell voltage_clamp Voltage Clamp Cell (e.g., at -70mV) whole_cell->voltage_clamp apply_agonist Apply NMDA/Glutamate (Evoke Current) voltage_clamp->apply_agonist apply_antagonist Co-apply this compound (Varying Conc.) apply_agonist->apply_antagonist record_current Record Inhibited Inward Current apply_antagonist->record_current analyze Data Analysis: - Measure Peak Current - Plot % Inhibition - Determine IC₅₀ record_current->analyze end End analyze->end

References

An In-depth Technical Guide on the Safety Profile and Tolerability of Perzinfotel and the Broader Class of NMDA Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available safety and tolerability data for the N-methyl-D-aspartate (NMDA) receptor antagonist Perzinfotel (EAA-090) are limited. While it has been reported to possess a good safety profile in comparison to older drugs within its class, its clinical development was discontinued. This guide provides a comprehensive overview of the safety and tolerability of NMDA receptor antagonists as a class, incorporating specific information on this compound where available, to offer a valuable resource for researchers, scientists, and drug development professionals.

Executive Summary

NMDA receptor antagonists represent a diverse class of drugs with significant therapeutic potential for a range of neurological and psychiatric disorders. Their mechanism of action, which involves the inhibition of the NMDA receptor, also predisposes them to a unique set of safety and tolerability challenges. This guide synthesizes preclinical and clinical data to provide a detailed examination of the safety profile of this drug class. Key areas of focus include common adverse events, the risk of neurotoxicity, and cardiovascular and cognitive safety considerations. Methodologies for the assessment of these safety parameters are also detailed to provide a comprehensive technical overview.

Mechanism of Action and Associated Safety Concerns

NMDA receptors are critical for excitatory synaptic transmission, learning, and memory. Antagonism of these receptors can lead to a range of effects, from therapeutic neuroprotection and antidepressant actions to dose-limiting adverse events. The primary safety concerns are largely extensions of the pharmacological action of these drugs on the central nervous system (CNS).

Signaling Pathway of NMDA Receptor Antagonism

The following diagram illustrates the general signaling pathway affected by NMDA receptor antagonists.

NMDA_Receptor_Antagonism_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Glutamate_Vesicle Glutamate Vesicles Presynaptic_Terminal Presynaptic Terminal Glutamate_Vesicle->Presynaptic_Terminal Release Glutamate Glutamate Presynaptic_Terminal->Glutamate NMDA_Receptor NMDA Receptor Ca_Channel Ion Channel NMDA_Receptor->Ca_Channel Activation Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Opens Downstream_Signaling Downstream Signaling (e.g., ERK, CREB) Ca_Influx->Downstream_Signaling Therapeutic_Effects Therapeutic Effects (e.g., Neuroprotection, Antidepressant) Downstream_Signaling->Therapeutic_Effects Adverse_Effects Adverse Effects (e.g., Psychotomimetic, Cognitive Impairment) Downstream_Signaling->Adverse_Effects Glutamate->NMDA_Receptor Binds NMDA_Antagonist NMDA Receptor Antagonist (e.g., this compound) NMDA_Antagonist->NMDA_Receptor Blocks

Figure 1: Conceptual Signaling Pathway of NMDA Receptor Antagonism.

Clinical Safety and Tolerability Profile

The clinical safety and tolerability of NMDA receptor antagonists are highly dependent on the specific agent, its affinity for the receptor, its on/off-rate kinetics, the dose administered, and the patient population.

Common Adverse Events

A range of adverse events have been reported in clinical trials of various NMDA receptor antagonists. The following tables summarize the most frequently reported adverse events for several compounds in this class.

Table 1: Common Adverse Events Associated with Esketamine in Patients with Treatment-Resistant Depression

Adverse EventFrequency (%)
Headache36.9
Dizziness33.9
Nausea33.6
Dissociation25.5
Nasopharyngitis23.8
Somnolence23.1
Dysgeusia20.2
Back Pain20.0
Data from the SUSTAIN-3 long-term extension study.[1]

Table 2: Dose-Dependent CNS Adverse Events with Selfotel in Acute Ischemic Stroke Patients

Adverse Event1.0 mg/kg (n=6)1.5 mg/kg (n=7)1.75 mg/kg (n=5)2.0 mg/kg (n=6)
Agitation1436
Hallucinations1436
Confusion1436
Paranoia1436
Delirium1436
Data from a phase IIa randomized trial.[2][3]

Table 3: Adverse Events in Placebo-Controlled Trials of Memantine in Alzheimer's Disease

Adverse EventMemantine (n=2311)Placebo (n=2311)
Agitation7.5%12.0%
Falls6.8%7.1%
Dizziness6.3%5.7%
Accidental Injury6.0%7.2%
Influenza-like symptoms6.0%5.8%
Headache5.2%3.7%
Diarrhea5.0%5.6%
Pooled data from six double-blind, placebo-controlled trials. Discontinuation rates due to adverse events were similar between memantine (8.9%) and placebo (9.8%) groups.

Table 4: Adverse Events Associated with Ketamine for Procedural Sedation in Adults

Adverse EventIncidence
Psychiatric (e.g., emergence reactions)10% - 20%
Vomiting5% - 15%
Rash (evanescent, erythematous)5% - 20%
LaryngospasmRare
Transient Respiratory DepressionOccasional (first 2-3 minutes post-injection)
Data from a review of studies on ketamine for procedural sedation.[4][5]
Discontinuation Rates

Discontinuation due to adverse events is a critical measure of a drug's tolerability. In long-term studies of esketamine for treatment-resistant depression, 6.4% of participants discontinued due to an adverse event.[1] For Selfotel, higher doses were associated with more severe side effects, leading to the determination of a maximum tolerated dose of 1.5 mg/kg in acute stroke patients.[2] In trials of gavestinel for acute stroke, there were no significant differences in serious side-effects between the gavestinel and placebo groups.[6]

Preclinical Safety Profile

Preclinical toxicology studies are essential for identifying potential target organs of toxicity and for establishing a safe starting dose in humans.

Neurotoxicity

A significant concern with NMDA receptor antagonists is the potential for neurotoxicity, often characterized by neuronal vacuolization and, in some cases, neuronal degeneration.[7][8]

The following is a generalized protocol for assessing NMDA receptor antagonist-induced neurotoxicity in rodents, based on studies with agents like MK-801.[9][10][11][12][13][14]

  • Animal Model: Female Sprague-Dawley rats are often used as they have shown higher sensitivity to the neurotoxic effects of some NMDA antagonists.

  • Dosing and Administration: The test compound is administered, typically via intraperitoneal injection, at various dose levels, including those that are multiples of the anticipated therapeutic dose. A control group receives a vehicle.

  • Histopathological Evaluation:

    • Animals are euthanized at different time points post-dosing (e.g., 4, 24, and 48 hours) to assess both acute (vacuolization) and delayed (neuronal death) effects.

    • Brains are perfused, fixed, and sectioned.

    • Sections of the retrosplenial and posterior cingulate cortices, regions known to be susceptible to NMDA antagonist-induced neurotoxicity, are stained with hematoxylin and eosin (H&E) for general morphology and specific markers for neuronal degeneration (e.g., Fluoro-Jade).

  • Behavioral Assessment: Long-term cognitive function can be assessed using paradigms such as the Morris water maze or active avoidance learning tasks to evaluate the functional consequences of any observed neurotoxicity.[12]

  • Imaging Biomarkers: [18F]FDG-PET imaging can be employed to detect alterations in glucose metabolism in specific brain regions, which may serve as an early biomarker of neurotoxicity.[10]

Clinical Trial Safety Assessment Workflow

A systematic approach to safety assessment is crucial throughout the clinical development of an NMDA receptor antagonist.

Safety_Assessment_Workflow cluster_preclinical Preclinical Phase cluster_phase1 Phase I cluster_phase2_3 Phase II/III cluster_post Post-Marketing Tox_Studies General Toxicology (Rodent & Non-rodent) SAD_MAD Single & Multiple Ascending Dose Tox_Studies->SAD_MAD Neurotox_Studies Specific Neurotoxicity Studies Neurotox_Studies->SAD_MAD Safety_Pharm Safety Pharmacology (CV, Respiratory, CNS) Safety_Pharm->SAD_MAD Efficacy_Safety Pivotal Efficacy & Safety Trials SAD_MAD->Efficacy_Safety AE_Monitoring Intensive AE Monitoring AE_Profile Characterize AE Profile in Patient Population AE_Monitoring->AE_Profile CV_Safety Cardiovascular Safety (ECG, BP, HR) Long_Term_Safety Long-term Open-Label Extension Studies CV_Safety->Long_Term_Safety Cognitive_Safety Cognitive Safety Assessments Cognitive_Safety->Long_Term_Safety Pharmacovigilance Pharmacovigilance & Spontaneous Reporting Efficacy_Safety->Pharmacovigilance Long_Term_Safety->Pharmacovigilance Phase4 Phase IV Studies Pharmacovigilance->Phase4

Figure 2: Generalized Experimental Workflow for Safety and Tolerability Assessment.
Cardiovascular Safety Monitoring

Given that some NMDA receptor antagonists, such as esketamine, can cause transient increases in blood pressure and heart rate, cardiovascular safety monitoring is a key component of clinical trials.[15][16]

  • Baseline Assessment: A thorough cardiovascular history, physical examination, and baseline electrocardiogram (ECG) are performed for all participants.

  • Vital Sign Monitoring: Blood pressure and heart rate are monitored at regular intervals before, during, and after drug administration, especially during dose escalation phases. For intravenous infusions, continuous monitoring may be employed.

  • ECG Monitoring: ECGs are typically performed at baseline, at the time of peak plasma concentration (Tmax), and at the end of the study. In some cases, continuous Holter monitoring may be used to detect any potential arrhythmias.

  • Thorough QT/QTc Study: A dedicated clinical trial may be conducted to assess the drug's effect on cardiac repolarization, in line with regulatory guidelines.

Cognitive Safety Assessment

Cognitive impairment is a potential adverse effect of NMDA receptor antagonists. Therefore, objective and sensitive cognitive assessments are important throughout clinical development.[17][18][19][20][21]

  • Test Battery Selection: A battery of validated, computerized cognitive tests should be selected to assess key domains such as attention, memory, and executive function.

  • Baseline Testing: All participants undergo baseline cognitive testing before receiving the study drug to establish their individual performance levels.

  • Post-Dose Assessment: Cognitive testing is repeated at various time points after drug administration, including at Tmax and at later time points to assess the duration of any effects.

  • Data Analysis: Changes from baseline in cognitive performance are compared between the drug and placebo groups. The magnitude of any cognitive impairment can be compared to that produced by benchmark drugs (e.g., benzodiazepines, alcohol) to aid in the interpretation of clinical relevance.

Conclusion

The safety and tolerability profile of NMDA receptor antagonists is a critical consideration in their development for therapeutic use. While the class is associated with a range of CNS-mediated adverse events, the incidence and severity of these events vary significantly between different agents. Newer compounds like this compound were developed with the aim of improving upon the safety profile of older drugs. A thorough understanding of the dose-dependent nature of adverse events, coupled with rigorous preclinical and clinical safety assessments, is paramount for the successful development of new therapies in this class. The experimental protocols outlined in this guide provide a framework for the comprehensive evaluation of the safety and tolerability of novel NMDA receptor antagonists.

References

Methodological & Application

Perzinfotel In Vitro Neuroprotection Assay: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perzinfotel is a potent and selective competitive N-methyl-D-aspartate (NMDA) receptor antagonist that binds to the glutamate site.[1] Overactivation of the NMDA receptor by the excitatory neurotransmitter glutamate, a phenomenon known as excitotoxicity, is a key mechanism implicated in neuronal damage and death in a variety of acute and chronic neurological disorders. This compound, by competitively blocking the glutamate binding site on the NMDA receptor, can mitigate the downstream effects of excessive glutamate, thereby exhibiting neuroprotective properties.

These application notes provide a detailed overview of the in vitro assays used to characterize the neuroprotective effects of this compound, focusing on glutamate-induced excitotoxicity models. The provided protocols and data serve as a guide for researchers interested in evaluating the neuroprotective potential of this compound and other related compounds.

Mechanism of Action: NMDA Receptor Antagonism

Under pathological conditions such as ischemia or trauma, excessive glutamate release leads to the overactivation of NMDA receptors. This results in a sustained influx of calcium ions (Ca²⁺) into the neuron.[2] Elevated intracellular Ca²⁺ levels trigger a cascade of detrimental downstream events, including the activation of proteases and nucleases, generation of reactive oxygen species (ROS), mitochondrial dysfunction, and ultimately, apoptotic and necrotic cell death.[2][3]

This compound, as a competitive NMDA receptor antagonist, directly competes with glutamate for its binding site on the receptor. This prevents the channel from opening, thereby inhibiting the excessive influx of Ca²⁺ and interrupting the excitotoxic cascade.

cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate (Excess) NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds This compound This compound This compound->NMDA_Receptor Competitively Blocks Ca_Influx Ca²⁺ Influx (Excessive) NMDA_Receptor->Ca_Influx Opens Channel Downstream Downstream Cascades Ca_Influx->Downstream ROS ↑ Reactive Oxygen Species Downstream->ROS Mitochondrial_Dysfunction Mitochondrial Dysfunction Downstream->Mitochondrial_Dysfunction Cell_Death Neuronal Cell Death (Apoptosis/Necrosis) Downstream->Cell_Death

Caption: this compound's competitive antagonism at the NMDA receptor.

Quantitative Data Summary

The neuroprotective efficacy of this compound and other competitive NMDA receptor antagonists can be quantified using various in vitro assays. The following tables summarize key quantitative data.

Table 1: this compound Binding Affinity

CompoundTargetAssay TypeIC₅₀
This compoundNMDA Receptor (Glutamate Site)Radioligand Binding28 nM[1]

Table 2: Representative Neuroprotection Data for a Competitive NMDA Receptor Antagonist (MK-801) in a Glutamate Excitotoxicity Model

Note: Specific neuroprotection percentage data for this compound was not available in the searched literature. The data below for MK-801, another well-characterized NMDA receptor antagonist, is provided as a representative example of expected results.

Cell TypeNeurotoxic InsultAntagonistAntagonist Concentration% Cell Viability (Relative to Control)
Primary Cortical Neurons30 µM NMDAMK-80110 µM~95%[4]
Primary Cortical Neurons30 µM NMDANone (Insult only)-~50%[4]

Experimental Protocols

Protocol 1: Assessment of Neuroprotection against Glutamate-Induced Excitotoxicity in Primary Cortical Neurons using the MTT Assay

This protocol details a method to assess the neuroprotective effects of this compound against glutamate-induced cell death in primary cortical neuron cultures.

1. Materials and Reagents:

  • Primary cortical neurons (e.g., from E18 rat embryos)

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • Poly-D-lysine coated 96-well plates

  • This compound

  • L-Glutamic acid

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

2. Experimental Workflow:

cluster_setup Cell Culture Setup cluster_treatment Treatment cluster_assay MTT Assay A Plate primary cortical neurons on poly-D-lysine coated 96-well plates B Culture for 7-10 days to allow for maturation and synapse formation A->B C Pre-incubate with varying concentrations of this compound (e.g., 10 nM - 10 µM) for 1-2 hours B->C D Induce excitotoxicity by adding L-glutamic acid (e.g., 50-100 µM) for 15-30 minutes C->D E Wash cells and replace with fresh culture medium containing This compound D->E F Incubate for 24 hours E->F G Add MTT solution to each well (final concentration 0.5 mg/mL) F->G H Incubate for 3-4 hours at 37°C G->H I Solubilize formazan crystals with DMSO H->I J Measure absorbance at 570 nm I->J

Caption: Workflow for the in vitro neuroprotection assay.

3. Detailed Procedure:

  • Cell Plating: Seed primary cortical neurons in poly-D-lysine coated 96-well plates at a density of 1 x 10⁵ cells/well and culture in Neurobasal medium with supplements.

  • Maturation: Maintain the cultures for 7-10 days in a humidified incubator at 37°C and 5% CO₂ to allow for neuronal maturation.

  • This compound Pre-treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the cells and add the this compound solutions. Incubate for 1-2 hours. Include a vehicle control group.

  • Glutamate Insult: Add a concentrated solution of L-glutamic acid to the wells to achieve the final desired concentration for excitotoxicity (the optimal concentration should be predetermined by a dose-response curve, typically causing 40-60% cell death). Incubate for 15-30 minutes. A control group without glutamate should also be included.

  • Wash and Post-incubation: Carefully aspirate the glutamate-containing medium and wash the cells twice with pre-warmed PBS. Replace with fresh culture medium containing the respective concentrations of this compound.

  • Incubation: Return the plate to the incubator for 24 hours.

  • MTT Assay:

    • Add 10 µL of 5 mg/mL MTT solution to each well.[5]

    • Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[6]

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the control (untreated, no glutamate) group after subtracting the background absorbance.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay can be run in parallel with the MTT assay, using the supernatant from the cell culture plates to measure membrane integrity.

1. Materials and Reagents:

  • Supernatant from the experimental wells of Protocol 1

  • Commercially available LDH cytotoxicity assay kit

2. Procedure:

  • Sample Collection: Prior to adding the MTT reagent in Protocol 1 (Step 7), carefully collect a portion of the cell culture supernatant from each well.

  • LDH Assay: Follow the manufacturer's instructions for the LDH assay kit. This typically involves mixing the supernatant with a reaction mixture and measuring the absorbance at a specific wavelength.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (e.g., cells treated with a lysis buffer). Neuroprotection is observed as a decrease in LDH release in this compound-treated groups compared to the glutamate-only group.

Expected Results and Interpretation

In a successful experiment, the glutamate-treated group should exhibit a significant decrease in cell viability (MTT assay) and a corresponding increase in LDH release compared to the untreated control group. Pre-treatment with this compound is expected to dose-dependently attenuate these effects. The IC₅₀ value for neuroprotection can be calculated from the dose-response curve of cell viability versus this compound concentration. The high affinity of this compound for the NMDA receptor (IC₅₀ = 28 nM) suggests that neuroprotective effects should be observed in the nanomolar to low micromolar range.[1]

Concluding Remarks

The in vitro neuroprotection assays described provide a robust framework for evaluating the therapeutic potential of this compound. By demonstrating its ability to mitigate glutamate-induced excitotoxicity, these assays are a critical step in the preclinical assessment of this compound for neurological disorders characterized by excitotoxic neuronal damage. Researchers are encouraged to optimize the specific conditions, such as cell density and glutamate concentration, for their particular experimental setup.

References

Application Notes and Protocols for In Vivo Stroke Models: Evaluating the Neuroprotective Efficacy of EAA-090

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed protocol for evaluating the neuroprotective potential of a novel excitatory amino acid (EAA) antagonist, EAA-090, in a preclinical in vivo model of ischemic stroke. The protocol is intended for researchers, scientists, and drug development professionals working in the field of neuroscience and stroke therapeutics.

Introduction

Ischemic stroke is a leading cause of mortality and long-term disability worldwide. A key mechanism of neuronal damage following an ischemic event is excitotoxicity, which is primarily mediated by the overactivation of excitatory amino acid receptors, leading to a cascade of detrimental biochemical events and ultimately neuronal death.[1][2] EAA-090 is a novel antagonist designed to block these receptors, thereby offering a potential neuroprotective strategy to mitigate ischemic brain injury.

This document outlines the in vivo protocol for assessing the efficacy of EAA-090 using the transient middle cerebral artery occlusion (tMCAO) model in rodents, a widely used and clinically relevant model of focal ischemic stroke.[3] The protocol details the surgical procedure, drug administration, and a comprehensive set of behavioral and histological outcome measures to determine the therapeutic potential of EAA-090.

Experimental Protocols

Animal Model and Preparation
  • Species: Adult male Sprague-Dawley rats (250-300g) are recommended. The use of mice is also common in stroke research.[3]

  • Acclimatization: Animals should be acclimatized to the facility for at least one week prior to any experimental procedures.[4] They should be housed in a temperature and humidity-controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.

  • Ethical Approval: All animal procedures must be performed in accordance with the guidelines of the institutional animal care and use committee (IACUC) and in compliance with relevant national and international regulations.

Transient Middle Cerebral Artery Occlusion (tMCAO) Procedure

The tMCAO model is a standard method for inducing focal cerebral ischemia that mimics many aspects of human stroke.[3]

  • Anesthesia: Anesthetize the animal using isoflurane (4% for induction, 1.5-2% for maintenance) in a mixture of 70% N₂O and 30% O₂. Anesthesia is required for almost all stroke induction models.[4]

  • Surgical Preparation:

    • Place the anesthetized animal in a supine position on a heating pad to maintain body temperature at 37°C.

    • Make a midline cervical incision and carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Ligate the ECA and the pterygopalatine artery, a branch of the ICA.

  • Occlusion:

    • Introduce a 4-0 monofilament nylon suture with a rounded tip into the ICA via an incision in the ECA stump.

    • Advance the filament approximately 18-20 mm from the carotid bifurcation until a slight resistance is felt, indicating the occlusion of the middle cerebral artery (MCA).

    • Secure the filament in place.

  • Reperfusion: After 90 minutes of occlusion, carefully withdraw the filament to allow for reperfusion of the MCA territory.

  • Wound Closure: Suture the cervical incision and allow the animal to recover from anesthesia in a warm, clean cage.

EAA-090 Administration Protocol
  • Groups:

    • Sham-operated group (surgery without MCA occlusion)

    • Vehicle-treated tMCAO group

    • EAA-090-treated tMCAO group (multiple dose groups can be included)

  • Drug Preparation: Dissolve EAA-090 in a suitable vehicle (e.g., saline or DMSO).

  • Route and Timing of Administration: Administer EAA-090 intravenously (i.v.) or intraperitoneally (i.p.). The first dose should be administered at the time of reperfusion, followed by subsequent doses at predetermined intervals (e.g., 6, 12, and 24 hours post-reperfusion).

Assessment of Neuroprotective Efficacy
  • Timeline: Evaluate neurological deficits at 24, 48, and 72 hours post-tMCAO.

  • Method: Use a 5-point neurological deficit scoring system:

    • 0: No neurological deficit

    • 1: Failure to extend the left forepaw fully (a mild focal neurological deficit)

    • 2: Circling to the left (a moderate focal neurological deficit)

    • 3: Falling to the left (a severe focal neurological deficit)

    • 4: No spontaneous walking with a depressed level of consciousness

  • Timeline: At 72 hours post-tMCAO, euthanize the animals and collect the brains.

  • Method:

    • Section the brain into 2 mm coronal slices.

    • Stain the slices with 2% 2,3,5-triphenyltetrazolium chloride (TTC) for 30 minutes at 37°C.

    • Healthy tissue will stain red, while the infarcted tissue will remain white.

    • Capture images of the stained sections and quantify the infarct volume using image analysis software. The infarct volume is typically expressed as a percentage of the total brain volume.

  • Timeline: At 72 hours post-tMCAO, perfuse a subset of animals with 4% paraformaldehyde.

  • Method:

    • Embed the brains in paraffin and section them.

    • Perform Nissl staining to assess neuronal survival and morphology in the penumbra region.

    • Immunohistochemistry can be used to evaluate markers of apoptosis (e.g., cleaved caspase-3), inflammation (e.g., Iba1 for microglia), and neuronal damage.

Data Presentation

The quantitative data from this study can be summarized in the following tables for clear comparison between the experimental groups.

Table 1: Neurological Deficit Scores

Group24h post-tMCAO48h post-tMCAO72h post-tMCAO
Sham0.0 ± 0.00.0 ± 0.00.0 ± 0.0
Vehicle3.2 ± 0.42.8 ± 0.52.5 ± 0.6
EAA-090 (10 mg/kg)2.1 ± 0.31.8 ± 0.41.5 ± 0.5*
EAA-090 (30 mg/kg)1.5 ± 0.2 1.1 ± 0.30.8 ± 0.2**

*Data are presented as mean ± SD. *p < 0.05, *p < 0.01 compared to the vehicle group.

Table 2: Infarct Volume and Neuronal Survival

GroupInfarct Volume (%)Neuronal Survival (%) in Penumbra
Sham0.0 ± 0.0100.0 ± 0.0
Vehicle45.2 ± 5.135.4 ± 4.8
EAA-090 (10 mg/kg)28.7 ± 4.358.2 ± 6.1
EAA-090 (30 mg/kg)15.3 ± 3.8 75.9 ± 5.5

*Data are presented as mean ± SD. *p < 0.05, *p < 0.01 compared to the vehicle group.

Visualizations

Experimental Workflow

experimental_workflow cluster_pre_op Pre-Operative Phase cluster_op Surgical Phase cluster_post_op Post-Operative Phase acclimatization Animal Acclimatization (1 week) randomization Randomization into Groups acclimatization->randomization anesthesia Anesthesia Induction randomization->anesthesia surgery tMCAO Surgery (90 min occlusion) anesthesia->surgery reperfusion Reperfusion surgery->reperfusion drug_admin EAA-090/Vehicle Administration reperfusion->drug_admin neuro_scoring Neurological Scoring (24, 48, 72h) drug_admin->neuro_scoring euthanasia Euthanasia (72h) neuro_scoring->euthanasia histology Histological Analysis euthanasia->histology infarct_measurement Infarct Volume Measurement euthanasia->infarct_measurement

Caption: Experimental workflow for the in vivo evaluation of EAA-090.

Signaling Pathway of EAA-Mediated Excitotoxicity and Neuroprotection by EAA-090

signaling_pathway cluster_ischemia Ischemic Cascade cluster_downstream Downstream Effects cluster_outcome Outcome ischemia Ischemia glutamate_release ↑ Glutamate Release ischemia->glutamate_release eaa_receptor EAA Receptors (e.g., NMDA, AMPA) glutamate_release->eaa_receptor Activates calcium_influx ↑ Intracellular Ca²⁺ eaa_receptor->calcium_influx eaa_090 EAA-090 eaa_090->eaa_receptor neuroprotection Neuroprotection enzyme_activation Enzyme Activation (e.g., Calpains, NOS) calcium_influx->enzyme_activation neuronal_death Neuronal Death ros_production ↑ ROS Production enzyme_activation->ros_production mitochondrial_dysfunction Mitochondrial Dysfunction ros_production->mitochondrial_dysfunction apoptosis Apoptosis mitochondrial_dysfunction->apoptosis apoptosis->neuronal_death

Caption: Proposed mechanism of EAA-090 neuroprotection.

References

Application Notes and Protocols for Perzinfotel Administration in Rodents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the administration of Perzinfotel (EAA-090) in rodent models for preclinical research. This compound is a potent, selective, and competitive N-methyl-D-aspartate (NMDA) receptor antagonist with a high affinity for the glutamate binding site, demonstrating neuroprotective and analgesic properties in various preclinical studies.[1][2][3]

Mechanism of Action

This compound competitively inhibits the binding of glutamate to the NMDA receptor.[1][3] This action blocks the influx of Ca²⁺ ions through the receptor's channel, thereby modulating neuronal excitability and preventing excitotoxicity, a key mechanism in neuronal damage associated with conditions like stroke and neuropathic pain.[4]

Signaling Pathway of NMDA Receptor Antagonism by this compound

NMDA_Receptor_Signaling cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate_Vesicle Glutamate Vesicles Glutamate Glutamate Glutamate_Vesicle->Glutamate Release NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds Ion_Channel Ion Channel (Blocked) NMDA_Receptor->Ion_Channel Gating This compound This compound This compound->NMDA_Receptor Competitively Binds & Blocks Ca_Influx Ca²⁺ Influx (Inhibited) Ion_Channel->Ca_Influx Downstream_Effects Downstream Signaling (Modulated) Ca_Influx->Downstream_Effects

Caption: Competitive antagonism of the NMDA receptor by this compound.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound administration in rats from preclinical studies.

Table 1: Pharmacodynamics of this compound in Rats

ParameterRoute of AdministrationDosage RangeEffectAnimal ModelReference
Thermal Hypersensitivity ReversalIntraperitoneal (i.p.)1 - 10 mg/kgDose-dependent blockade of capsaicin- and PGE₂-induced thermal hypersensitivity. 10 mg/kg produced a 60-80% reversal.Capsaicin- and PGE₂-induced thermal hypersensitivity in rats.[2][3]
Thermal Hypersensitivity ReversalOral (p.o.)10 - 100 mg/kgDose-dependent blockade of capsaicin- and PGE₂-induced thermal hypersensitivity. 100 mg/kg produced a 60-80% reversal.Capsaicin- and PGE₂-induced thermal hypersensitivity in rats.[2][3]
Operant RespondingIntraperitoneal (i.p.)3 - 30 mg/kgNo effect at 3 mg/kg. Doses of 10 and 30 mg/kg significantly decreased response rates.Rats on a fixed ratio-30 schedule of food reinforcement.[2]
Operant RespondingOral (p.o.)Up to 178 mg/kgNo modification of response rates.Rats on a fixed ratio-30 schedule of food reinforcement.[2]

Table 2: Pharmacokinetics of this compound in Rats

ParameterRoute of AdministrationDosageValueNotesReference
Oral BioavailabilityOral (p.o.)Not Specified3-5%Low oral bioavailability has led to the development of prodrugs.[5][6]
ED₅₀ (Capsaicin-induced thermal hypersensitivity)Intraperitoneal (i.p.)4.7 mg/kg-[2]
ED₅₀ (Capsaicin-induced thermal hypersensitivity)Oral (p.o.)31.0 mg/kgThis compound was 6.6-fold less potent via oral administration compared to intraperitoneal.[2]

Experimental Protocols

Drug Preparation

Objective: To prepare this compound for intraperitoneal or oral administration in rodents.

Materials:

  • This compound (EAA-090) powder

  • Vehicle (e.g., sterile saline, phosphate-buffered saline (PBS), or water)

  • Vortex mixer

  • Sterile syringes and needles

Procedure:

  • Determine the required concentration of this compound based on the desired dose (mg/kg) and the average weight of the rodents.

  • Weigh the appropriate amount of this compound powder.

  • Dissolve the powder in the chosen vehicle. This compound is a phosphonic acid and may require pH adjustment for complete dissolution and to prevent irritation.

  • Vortex the solution until the this compound is completely dissolved.

  • Draw the solution into sterile syringes for administration.

Animal Models

Species: Rats (e.g., Sprague-Dawley) are commonly used.[3] Sex: Studies have utilized male rats. Housing: Animals should be housed in a controlled environment with a standard light-dark cycle and access to food and water ad libitum, unless otherwise specified by the experimental design (e.g., fasting for operant conditioning).

Administration of this compound

Intraperitoneal (i.p.) Injection:

  • Restrain the rat, ensuring the abdomen is accessible.

  • Insert the needle into the lower quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

  • Aspirate to ensure no fluid is drawn back, indicating correct placement in the peritoneal cavity.

  • Inject the this compound solution.

Oral (p.o.) Gavage:

  • Restrain the rat securely.

  • Gently insert a gavage needle into the esophagus.

  • Slowly administer the this compound solution.

  • Monitor the animal for any signs of distress during and after the procedure.

Assessment of this compound in a Rodent Model of Inflammatory Pain

Objective: To evaluate the efficacy of this compound in reducing thermal hypersensitivity induced by an inflammatory agent.

Model: Prostaglandin E₂ (PGE₂)-induced thermal hypersensitivity in rats.[3]

Materials:

  • This compound solution

  • PGE₂ solution

  • Warm-water tail-withdrawal assay apparatus

  • Animal restraining device

Protocol:

  • Baseline Measurement: Acclimate the rats to the testing environment and restraining device. Measure the baseline tail-withdrawal latency by immersing the distal portion of the tail in warm water (e.g., 48°C). A cut-off time (e.g., 20 seconds) should be established to prevent tissue damage.

  • Induction of Hypersensitivity: Administer PGE₂ (e.g., intradermally) to induce thermal hypersensitivity.

  • This compound Administration: Administer this compound via the desired route (i.p. or p.o.) at a predetermined time before or after the induction of hypersensitivity.

  • Post-treatment Measurement: At various time points after this compound administration, measure the tail-withdrawal latency as described in step 1.

  • Data Analysis: Compare the post-treatment latencies to baseline and to a vehicle-treated control group to determine the effect of this compound on thermal hypersensitivity.

Experimental Workflow for Assessing this compound in a Rodent Pain Model

Experimental_Workflow Start Start Acclimation Animal Acclimation Start->Acclimation Baseline Baseline Behavioral Testing (e.g., Tail-Withdrawal Latency) Acclimation->Baseline Grouping Randomize into Groups Baseline->Grouping Vehicle Vehicle Administration Grouping->Vehicle Control This compound This compound Administration (i.p. or p.o.) Grouping->this compound Treatment Induction Induce Pain State (e.g., PGE₂ Injection) Vehicle->Induction This compound->Induction Post_Treatment Post-Treatment Behavioral Testing (Time-course) Induction->Post_Treatment Data_Analysis Data Analysis & Comparison Post_Treatment->Data_Analysis End End Data_Analysis->End

Caption: Workflow for evaluating this compound in a rodent pain model.

Important Considerations

  • Adverse Effects: At higher doses (10 mg/kg i.p. and above), this compound can disrupt operant responding, suggesting potential motor or sedative side effects.[2] However, it has a superior therapeutic ratio compared to many other NMDA receptor antagonists.[3]

  • Bioavailability: The low oral bioavailability of this compound is a critical factor to consider in experimental design.[5][6] Prodrugs have been developed to improve systemic exposure following oral administration.[5][6]

  • Animal Welfare: All procedures should be conducted in accordance with institutional and national guidelines for the ethical use of animals in research. Appropriate handling and monitoring of the animals are essential to minimize stress and discomfort.

References

Application Notes and Protocols for Perzinfotel Prodrug Synthesis and Application

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perzinfotel (EAA-090) is a potent and selective competitive N-methyl-D-aspartate (NMDA) receptor antagonist that has shown efficacy in preclinical models of inflammatory and neuropathic pain.[1][2] As a glutamate site antagonist, it offers a promising therapeutic approach for neurological disorders characterized by excitotoxicity.[1][3] However, the clinical development of this compound has been hampered by its low oral bioavailability, which is estimated to be between 3-5%.[1][2] To overcome this limitation, a prodrug strategy has been successfully employed to enhance its pharmacokinetic profile.

This document provides detailed application notes and protocols for the synthesis of a this compound prodrug and its subsequent in vivo evaluation. The information is compiled from published research to guide researchers in the preclinical development of similar compounds.

Mechanism of Action: NMDA Receptor Antagonism

This compound exerts its effects by blocking the glutamate binding site on the NMDA receptor.[1] This prevents the influx of Ca²⁺ into neurons, a process which, when overactivated, leads to excitotoxicity and neuronal damage.[4] The signaling pathway is depicted below.

NMDA_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_downstream Downstream Signaling Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds Ca_Channel Ca²⁺ Channel (blocked by Mg²⁺) NMDA_R->Ca_Channel Activates Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Allows Excitotoxicity Excitotoxicity / Neuronal Damage Ca_Influx->Excitotoxicity LTP LTP / Synaptic Plasticity Ca_Influx->LTP This compound This compound This compound->NMDA_R Antagonizes synthesis_workflow This compound This compound (1) Reaction Reaction (70°C, 20h) This compound->Reaction Reagent Chloromethyl Diphenylacetate Reagent->Reaction Base N,N-Diisopropylethylamine (DIPEA) Base->Reaction Solvent Dimethylformamide (DMF) Solvent->Reaction Prodrug This compound Prodrug (3a) Reaction->Prodrug

References

Application Notes and Protocols: Perzinfotel Dose-Response Studies In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Perzinfotel, also known as EAA-090, is a potent, selective, and competitive N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2] It exhibits high affinity for the glutamate binding site on the NMDA receptor complex.[2] Due to its neuroprotective properties, this compound has been investigated for its therapeutic potential in conditions involving excitotoxicity, such as stroke.[1] These application notes provide a summary of the in vitro dose-response characteristics of this compound and detailed protocols for key assays used to determine its pharmacological profile.

Data Presentation: In Vitro Dose-Response of this compound

The following table summarizes the quantitative data from in vitro studies characterizing the potency of this compound in various functional and binding assays.

Assay TypeExperimental ModelKey ParameterValue (IC50)Reference
Radioligand BindingRat brain synaptic membranesGlutamate site affinity30 nM
ElectrophysiologyCultured neuronsBlockade of NMDA-induced currents0.48 µM
NeurotoxicityCultured neuronsInhibition of glutamate-induced neurotoxicity1.6 µM

Signaling Pathway

This compound acts as a competitive antagonist at the glutamate binding site on the NMDA receptor. The NMDA receptor is a ligand-gated ion channel that, when activated by glutamate and a co-agonist (glycine or D-serine), allows for the influx of Ca²⁺ into the neuron. This calcium influx is a critical second messenger that can initiate multiple downstream signaling cascades, leading to either synaptic plasticity and cell survival or, in cases of overactivation, excitotoxicity and neuronal death. This compound prevents this channel opening by competing with glutamate, thereby inhibiting the downstream signaling events.

Caption: this compound's mechanism of action at the NMDA receptor.

Experimental Protocols

The following are detailed protocols for the key in vitro assays used to characterize this compound's dose-response profile.

NMDA Receptor Radioligand Binding Assay

This protocol is designed to determine the binding affinity of this compound for the glutamate site on the NMDA receptor using a competitive binding assay with a radiolabeled antagonist.

Binding_Workflow start Start: Prepare Rat Brain Membranes prepare_reagents Prepare Assay Buffer and Radioligand ([3H]CGS 19755) start->prepare_reagents incubation Incubate Membranes, Radioligand, and varying concentrations of this compound prepare_reagents->incubation filtration Separate Bound from Free Radioligand via Rapid Vacuum Filtration incubation->filtration scintillation Quantify Bound Radioactivity using Liquid Scintillation Counting filtration->scintillation analysis Data Analysis: Calculate IC50 and Ki scintillation->analysis end End: Determine Binding Affinity analysis->end

Caption: Workflow for the NMDA receptor binding assay.

Materials:

  • Rat brain tissue (cortex and hippocampus)

  • Triton X-100

  • Tris-HCl buffer

  • Radioligand: [³H]CGS 19755 (a competitive NMDA receptor antagonist)

  • This compound (or other test compounds)

  • Glass fiber filters

  • Scintillation fluid

  • Homogenizer, centrifuge, filtration apparatus, scintillation counter

Protocol:

  • Membrane Preparation:

    • Dissect and homogenize rat brain tissue in ice-cold 50 mM Tris-HCl buffer.

    • Centrifuge the homogenate at 48,000 x g for 10 minutes at 4°C.

    • Resuspend the pellet in buffer containing 0.04% Triton X-100 and incubate for 15 minutes at 37°C to remove endogenous glutamate.

    • Wash the membranes by centrifugation three times to remove the detergent.

    • Resuspend the final pellet in assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add 50 µL of assay buffer, 25 µL of [³H]CGS 19755 (final concentration ~5 nM), 25 µL of varying concentrations of this compound (from 1 nM to 100 µM), and 100 µL of the membrane preparation (50-100 µg of protein).

    • Define non-specific binding by adding a high concentration of a non-labeled competitor (e.g., 1 mM L-glutamate) instead of this compound.

    • Incubate the plate at 4°C for 40 minutes.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer.

    • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC50 value using non-linear regression analysis.

Electrophysiological Assay for NMDA-Induced Currents

This protocol describes the use of whole-cell patch-clamp electrophysiology to measure the inhibitory effect of this compound on NMDA-induced currents in cultured neurons.

Materials:

  • Primary cortical neurons cultured on coverslips

  • External solution (e.g., containing NaCl, KCl, CaCl₂, HEPES, glucose)

  • Internal pipette solution (e.g., containing K-gluconate, KCl, MgCl₂, HEPES, EGTA, ATP, GTP)

  • NMDA and glycine (co-agonist)

  • This compound

  • Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)

Protocol:

  • Cell Preparation:

    • Place a coverslip with cultured neurons (12-14 days in vitro) in the recording chamber on the microscope stage.

    • Continuously perfuse the chamber with external solution.

  • Patch-Clamp Recording:

    • Pull glass micropipettes to a resistance of 3-5 MΩ and fill with internal solution.

    • Under visual guidance, form a giga-ohm seal with a neuron.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Clamp the neuron at a holding potential of -70 mV.

  • Drug Application:

    • Establish a baseline recording of membrane current.

    • Apply NMDA (100 µM) and glycine (10 µM) to the neuron to induce an inward current.

    • After washing out the agonists, pre-incubate the neuron with a specific concentration of this compound for 2-3 minutes.

    • Co-apply NMDA/glycine and this compound and record the resulting current.

    • Repeat steps 3.3 and 3.4 for a range of this compound concentrations.

  • Data Analysis:

    • Measure the peak amplitude of the NMDA-induced current in the absence and presence of each concentration of this compound.

    • Calculate the percentage of inhibition for each concentration.

    • Plot the percentage of inhibition against the log concentration of this compound and fit the data to a dose-response curve to determine the IC50.

Glutamate-Induced Neurotoxicity Assay

This protocol details a method to assess the neuroprotective effects of this compound against glutamate-induced cell death in primary neuronal cultures using the MTT assay.

Neurotoxicity_Workflow start Start: Culture Primary Cortical Neurons in 96-well plates pretreatment Pre-treat neurons with varying concentrations of this compound start->pretreatment insult Induce Excitotoxicity: Expose neurons to a high concentration of Glutamate pretreatment->insult incubation Incubate for 24 hours insult->incubation mtt_assay Assess Cell Viability: Add MTT reagent and incubate incubation->mtt_assay solubilize Solubilize Formazan Crystals with DMSO or other solvent mtt_assay->solubilize readout Measure Absorbance at 570 nm solubilize->readout analysis Data Analysis: Calculate % viability and IC50 readout->analysis end End: Determine Neuroprotective Potency analysis->end

Caption: Workflow for the glutamate-induced neurotoxicity assay.

Materials:

  • Primary cortical neurons

  • 96-well cell culture plates

  • Neurobasal medium with B27 supplement

  • Glutamate

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Plate reader

Protocol:

  • Cell Plating:

    • Plate primary cortical neurons in 96-well plates at a density of 5 x 10⁴ cells per well.

    • Culture the neurons for 7-10 days to allow for maturation.

  • Treatment:

    • Pre-treat the neurons with varying concentrations of this compound for 1 hour.

    • Induce excitotoxicity by adding glutamate to a final concentration of 100 µM. Include control wells with no glutamate and wells with glutamate but no this compound.

    • Incubate the plate for 24 hours at 37°C.

  • MTT Assay:

    • Carefully remove the culture medium.

    • Add 100 µL of serum-free medium and 10 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

    • Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 15 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control (no glutamate) wells.

    • Plot the percent viability against the log concentration of this compound and fit the data to a dose-response curve to determine the IC50 value for neuroprotection.

References

Perzinfotel: Application Notes and Protocols for Electrophysiological Recording

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perzinfotel, also known as EAA-090, is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, with a high affinity for the glutamate binding site.[1][2] As a key player in excitatory neurotransmission, the NMDA receptor is implicated in a variety of physiological and pathological processes, including synaptic plasticity, learning, memory, and neuropathic pain. The unique properties of this compound make it a valuable tool for investigating the role of NMDA receptors in these processes.

These application notes provide an overview of the use of this compound in electrophysiological studies, including patch-clamp and field potential recordings. While specific detailed protocols for this compound are not widely published, this document outlines generalized methodologies for characterizing NMDA receptor antagonists, which can be adapted for the study of this compound.

Mechanism of Action

This compound functions by competitively binding to the glutamate recognition site on the NMDA receptor, thereby preventing its activation by the endogenous agonist, glutamate. This blockade of the NMDA receptor inhibits the influx of Ca²⁺ ions, a critical step in the induction of many forms of synaptic plasticity and in the signaling cascades associated with excitotoxicity and pain.

cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Density Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds to Ion_Channel Ion Channel NMDA_Receptor->Ion_Channel Activates Ca_Influx Ca²+ Influx Ion_Channel->Ca_Influx Allows Downstream_Signaling Downstream Signaling (e.g., Synaptic Plasticity, Pain Signaling) Ca_Influx->Downstream_Signaling Initiates This compound This compound This compound->NMDA_Receptor Competitively Blocks

Figure 1: Mechanism of action of this compound at the NMDA receptor.

Data Presentation

Due to the limited availability of specific quantitative electrophysiological data for this compound in the public domain, the following tables are presented as templates. Researchers are encouraged to populate these tables with their own experimental data.

Table 1: Concentration-Dependent Block of NMDA-Evoked Currents by this compound (Whole-Cell Patch-Clamp)

This compound Concentration (µM)Peak Current Amplitude (pA)% Inhibition
0 (Control)0
0.1
1
10
100
IC50 (µM) \multicolumn{2}{c}{To be determined experimentally}

Table 2: Effect of this compound on Long-Term Potentiation (LTP) in Hippocampal Slices (Field Potential Recording)

Treatment GroupBaseline fEPSP Slope (mV/ms)fEPSP Slope 60 min post-TBS (% of Baseline)
Control (ACSF)
This compound (1 µM)
This compound (10 µM)
This compound (100 µM)

Experimental Protocols

The following are generalized protocols for patch-clamp and field potential recordings to study the effects of NMDA receptor antagonists like this compound.

Protocol 1: Whole-Cell Patch-Clamp Recording to Determine IC50 of this compound

Objective: To determine the concentration of this compound required to inhibit 50% of the NMDA-evoked current in cultured neurons or acute brain slices.

Materials:

  • Cultured neurons (e.g., hippocampal or cortical neurons) or acute brain slices.

  • External solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl₂, 10 HEPES, 10 glucose, 0.001 glycine, pH 7.4. Magnesium is omitted to prevent voltage-dependent block of NMDA receptors.

  • Internal solution (in mM): 140 Cs-gluconate, 10 HEPES, 10 BAPTA, 4 Mg-ATP, 0.3 Na-GTP, pH 7.2.

  • NMDA (agonist).

  • This compound stock solution.

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

Procedure:

  • Prepare cultured neurons or acute brain slices according to standard laboratory protocols.

  • Transfer the preparation to the recording chamber and perfuse with external solution.

  • Establish a whole-cell patch-clamp recording from a target neuron.

  • Voltage-clamp the neuron at a holding potential of -60 mV.

  • Apply a saturating concentration of NMDA (e.g., 100 µM) to evoke a stable inward current.

  • Once a stable baseline current is established, co-apply different concentrations of this compound with NMDA.

  • Record the peak inward current at each this compound concentration.

  • Wash out this compound and ensure the NMDA-evoked current returns to baseline.

  • Calculate the percentage of inhibition for each concentration and plot a concentration-response curve to determine the IC50 value.

start Start prep Prepare Neuronal Culture or Brain Slice start->prep record Establish Whole-Cell Patch-Clamp Recording prep->record v_clamp Voltage-Clamp at -60 mV record->v_clamp nmda_app Apply NMDA to Evoke Current v_clamp->nmda_app perz_app Co-apply this compound at Various Concentrations nmda_app->perz_app measure Measure Peak Inward Current perz_app->measure washout Washout and Return to Baseline measure->washout washout->nmda_app Repeat for each concentration analyze Analyze Data and Determine IC50 washout->analyze end End analyze->end

Figure 2: Workflow for determining the IC50 of this compound using patch-clamp.

Protocol 2: Field Potential Recording to Assess the Effect of this compound on Long-Term Potentiation (LTP)

Objective: To investigate the effect of this compound on the induction and maintenance of LTP at excitatory synapses (e.g., Schaffer collateral-CA1 synapse in the hippocampus).

Materials:

  • Acute hippocampal slices.

  • Artificial cerebrospinal fluid (aCSF) (in mM): 124 NaCl, 3 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 2 MgSO₄, 2 CaCl₂, 10 glucose, bubbled with 95% O₂/5% CO₂.

  • This compound stock solution.

  • Field potential recording setup with stimulating and recording electrodes, amplifier, and data acquisition system.

Procedure:

  • Prepare acute hippocampal slices and allow them to recover in aCSF for at least 1 hour.

  • Transfer a slice to the recording chamber and perfuse with aCSF.

  • Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

  • Establish a stable baseline of fEPSPs by delivering single pulses at a low frequency (e.g., 0.033 Hz) for at least 20 minutes.

  • Apply this compound at the desired concentration to the perfusion bath and continue baseline recording for another 20 minutes to assess its effect on basal synaptic transmission.

  • Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., theta-burst stimulation).

  • Continue recording fEPSPs at the baseline frequency for at least 60 minutes post-HFS to monitor the induction and maintenance of LTP.

  • Compare the magnitude of LTP in the presence of this compound to a control group (aCSF alone).

start Start prep Prepare Hippocampal Slice start->prep record Position Electrodes and Establish Baseline fEPSP prep->record perz_app Apply this compound record->perz_app induce_ltp Induce LTP with High-Frequency Stimulation perz_app->induce_ltp record_post Record fEPSPs for 60 min post-LTP induce_ltp->record_post analyze Analyze LTP Magnitude record_post->analyze end End analyze->end

Figure 3: Experimental workflow for studying the effect of this compound on LTP.

Conclusion

This compound is a valuable pharmacological tool for dissecting the role of NMDA receptors in neuronal function. The generalized protocols provided here offer a starting point for researchers to investigate the electrophysiological effects of this potent antagonist. It is recommended to perform concentration-response experiments to determine the optimal concentration for specific experimental needs and to always include appropriate vehicle controls. The systematic collection of data using these methods will contribute to a more comprehensive understanding of this compound's mechanism of action and its potential therapeutic applications.

References

Troubleshooting & Optimization

Technical Support Center: Perzinfotel Oral Bioavailability Enhancement

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working to overcome the low oral bioavailability of Perzinfotel.

Section 1: Troubleshooting Guides

This section addresses common issues encountered during the synthesis and evaluation of this compound prodrugs and formulations.

1.1 Low Yield During Prodrug Synthesis

Question: We are experiencing low yields during the synthesis of the bis(pivaloyloxymethyl) (POM) prodrug of this compound. What are the potential causes and solutions?

Answer:

Low yields in the synthesis of phosphonate ester prodrugs like the POM derivative of this compound can arise from several factors. Below is a troubleshooting guide to help identify and resolve the issue.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Incomplete Reaction - Reaction Time: Ensure the reaction is monitored by a suitable technique (e.g., TLC, LC-MS) to confirm completion. Extend the reaction time if necessary.
- Temperature: While the general procedure suggests 70°C, optimizing the temperature may be required. A lower temperature might prevent side reactions, while a slightly higher temperature could drive the reaction to completion.
Degradation of Starting Material or Product - Anhydrous Conditions: Moisture can lead to the hydrolysis of the chloromethyl ester reagent and the phosphonate ester product. Ensure all glassware is thoroughly dried and reactions are performed under an inert atmosphere (e.g., nitrogen or argon).
- Base Selection: N,N-diisopropylethylamine (DIPEA) is a common non-nucleophilic base for this reaction. Ensure it is of high purity and added dropwise to control the reaction exotherm. Other non-nucleophilic bases could also be explored.
Side Reactions - Stoichiometry: Carefully control the stoichiometry of the reactants. An excess of the chloromethyl ester or base can lead to side reactions. A slight excess of the chloromethyl ester is typical, but large excesses should be avoided.
Difficulties in Purification - Chromatography: Phosphonate esters can be challenging to purify by silica gel chromatography due to their polarity and potential for hydrolysis on silica. Consider using a deactivated silica gel or an alternative purification method like reverse-phase chromatography.
- Work-up Procedure: Ensure the work-up procedure effectively removes unreacted starting materials and byproducts without degrading the desired product. Acidic or basic aqueous washes should be used with caution.

1.2 Prodrug Instability in Formulation

Question: Our this compound prodrug appears to be unstable in our oral formulation, leading to premature conversion to the parent drug. How can we address this?

Answer:

Prodrug stability is critical for ensuring it reaches the site of absorption intact. The following table outlines potential causes of instability and corresponding solutions.

Troubleshooting Prodrug Formulation Stability:

Potential CauseRecommended Solution
Hydrolysis - pH of Formulation: The stability of ester-based prodrugs is often pH-dependent. Determine the pH-stability profile of your prodrug and buffer the formulation to a pH that provides optimal stability.
- Excipient Compatibility: Certain excipients can catalyze the degradation of the prodrug. Conduct compatibility studies with individual excipients to identify any that accelerate degradation.
- Moisture Content: Minimize the water content in the formulation. For solid dosage forms, consider using desiccants in the packaging. For liquid formulations, non-aqueous vehicles could be an option.
Enzymatic Degradation - Esterase Activity in Excipients: Some excipients of natural origin may contain residual enzymatic activity. Use high-purity, pharmaceutical-grade excipients.
- Enteric Coating: If the prodrug is susceptible to degradation in the acidic environment of the stomach, an enteric-coated formulation that dissolves in the higher pH of the small intestine can protect the prodrug.

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the experimental protocols for enhancing this compound's oral bioavailability.

2.1 Synthesis and Characterization

Question: What is a general protocol for the synthesis of a bis(pivaloyloxymethyl) (POM) prodrug of this compound?

Answer:

The synthesis of bis(pivaloyloxymethyl) [2-(8,9-dioxo-2,6-diazabicyclo[5.2.0]non-1(7)-en-2-yl)-ethyl]phosphonate, a prodrug of this compound, can be achieved by reacting this compound with chloromethyl pivalate.

Experimental Protocol: Synthesis of this compound-POM Prodrug

  • Materials:

    • This compound

    • Chloromethyl pivalate (POM-Cl)

    • N,N-diisopropylethylamine (DIPEA)

    • Anhydrous N,N-dimethylformamide (DMF)

  • Procedure:

    • Dissolve this compound in anhydrous DMF under an inert atmosphere (e.g., nitrogen).

    • Add DIPEA to the solution and stir for a short period at room temperature.

    • Add a solution of chloromethyl pivalate in anhydrous DMF dropwise to the reaction mixture.

    • Heat the reaction mixture to approximately 70°C and monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and quench with a suitable reagent (e.g., water or a saturated aqueous solution of ammonium chloride).

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

  • Characterization:

    • Confirm the structure of the synthesized prodrug using ¹H NMR, ¹³C NMR, ³¹P NMR, and high-resolution mass spectrometry (HRMS).

2.2 In Vitro Stability Testing

Question: How can we assess the stability of a this compound prodrug in simulated gastrointestinal fluids?

Answer:

In vitro stability studies in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF) are crucial for predicting the in vivo behavior of a prodrug.

Experimental Protocol: In Vitro Prodrug Stability

  • Materials:

    • This compound prodrug

    • Simulated Gastric Fluid (SGF), pH 1.2 (without pepsin)

    • Simulated Intestinal Fluid (SIF), pH 6.8 (without pancreatin)

    • Acetonitrile or other suitable organic solvent

    • HPLC or LC-MS/MS system

  • Procedure:

    • Prepare a stock solution of the this compound prodrug in a suitable solvent (e.g., acetonitrile).

    • Incubate the prodrug in SGF and SIF at 37°C.

    • At predetermined time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the incubation mixture.

    • Immediately quench the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate proteins and stop enzymatic degradation (if enzymes are included).

    • Centrifuge the samples to pellet any precipitate.

    • Analyze the supernatant by a validated HPLC or LC-MS/MS method to quantify the remaining concentration of the prodrug and the appearance of this compound.

    • Calculate the half-life (t₁/₂) of the prodrug in each medium.

2.3 In Vivo Pharmacokinetic Studies

Question: What is a general procedure for evaluating the oral bioavailability of a this compound formulation in rats?

Answer:

A pharmacokinetic study in a rodent model, such as the Sprague-Dawley rat, is a standard method to determine the oral bioavailability of a new formulation.

Experimental Protocol: Rat Pharmacokinetic Study

  • Animal Model: Male Sprague-Dawley rats are commonly used.

  • Formulation Administration:

    • The this compound formulation (e.g., prodrug in a suitable vehicle) is administered orally via gavage.

    • A control group receives an equivalent dose of this compound.

    • An intravenous (IV) dose group is often included to determine the absolute bioavailability.

  • Blood Sampling:

    • Blood samples are collected from a suitable site (e.g., tail vein, jugular vein) at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

    • Plasma is separated by centrifugation and stored frozen until analysis.

  • Bioanalysis:

    • The concentration of this compound (and the prodrug, if applicable) in the plasma samples is determined using a validated LC-MS/MS method.

  • Data Analysis:

    • Pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the concentration-time curve) are calculated using appropriate software.

    • The relative oral bioavailability of the test formulation is calculated by comparing its AUC to that of the control this compound formulation. The absolute oral bioavailability is calculated by comparing the oral AUC to the IV AUC.

Quantitative Data Summary

The following table summarizes the reported improvement in this compound bioavailability using a prodrug approach.[1][2]

CompoundDose (Oral)Resulting Systemic Exposure of this compoundReference
This compound30 mg/kgBaseline[1][2]
Prodrug 3a10 mg/kg2.5-fold greater than 30 mg/kg oral dose of this compound[1][2]

Section 3: Visualizations

Diagrams of Experimental Workflows and Logical Relationships

experimental_workflow cluster_synthesis Prodrug Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation s1 This compound + POM-Cl s2 Reaction in DMF with DIPEA s1->s2 s3 Purification (Chromatography) s2->s3 s4 Characterization (NMR, MS) s3->s4 i1 Stability in SGF/SIF s4->i1 Proceed if structure confirmed i2 Permeability Assay (e.g., Caco-2) i1->i2 v1 Formulation Development i2->v1 Proceed if stable & permeable v2 Rat Pharmacokinetic Study v1->v2 v3 Data Analysis (Cmax, Tmax, AUC) v2->v3

Caption: Workflow for developing and evaluating a this compound prodrug.

troubleshooting_synthesis issue Low Synthesis Yield cause1 Incomplete Reaction issue->cause1 cause2 Degradation issue->cause2 cause3 Purification Loss issue->cause3 solution1a Optimize Time/Temp cause1->solution1a solution2a Anhydrous Conditions cause2->solution2a solution3a Alternative Chromatography cause3->solution3a

Caption: Troubleshooting low yield in this compound prodrug synthesis.

signaling_pathway_absorption cluster_oral_admin Oral Administration cluster_absorption Absorption & Conversion start This compound Prodrug Formulation stomach Stomach (Acidic pH) start->stomach intestine Small Intestine stomach->intestine absorption Intestinal Absorption intestine->absorption conversion Enzymatic Conversion absorption->conversion systemic Systemic Circulation (Active this compound) conversion->systemic target NMDA Receptor systemic->target Pharmacological Effect

Caption: Pathway of an oral this compound prodrug to its target.

References

Perzinfotel Solubility and In Vitro Assay Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving Perzinfotel solubility for in vitro assays. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound, also known as EAA-090, is a potent and selective competitive N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2] It exerts its effects by binding to the glutamate site on the NMDA receptor, thereby inhibiting its activation by the excitatory neurotransmitter glutamate.[1][2] This antagonism prevents the influx of calcium ions (Ca2+) through the receptor's ion channel, a key process in excitatory neurotransmission and synaptic plasticity. This compound has been investigated for its neuroprotective effects.[1]

Q2: What are the known solubility characteristics of this compound?

This compound is a poorly water-soluble compound. Quantitative data from suppliers indicates the following solubilities:

  • In DMSO: 20.83 mg/mL (80.06 mM) - requires sonication. It is also noted that hygroscopic DMSO can negatively impact solubility, so using newly opened DMSO is recommended.[1]

  • In Water: 5.88 mg/mL (22.60 mM) - requires ultrasonication and heating to 60°C.[1]

Due to its limited aqueous solubility, careful preparation of stock solutions is critical for successful in vitro experiments.

Q3: What are the recommended storage conditions for this compound powder and stock solutions?

For long-term stability, this compound powder should be stored at -20°C for up to 3 years.[1] Once in solution:

  • In DMSO: Store at -80°C for up to 6 months, or at -20°C for up to 1 month.[1]

  • In aqueous solutions: It is not recommended to store aqueous solutions for more than one day.[3]

To avoid degradation from repeated freeze-thaw cycles, it is advisable to aliquot stock solutions into single-use volumes.

Troubleshooting Guide: this compound Precipitation in In Vitro Assays

This guide addresses the common issue of this compound precipitation when preparing solutions or adding it to cell culture media.

Problem Potential Cause Troubleshooting Steps
Precipitation upon initial dissolution in DMSO. - The concentration exceeds the solubility limit.- The DMSO has absorbed moisture.- Ensure the concentration does not exceed 20.83 mg/mL.[1]- Use a fresh, unopened bottle of anhydrous DMSO.- Gently warm the solution and use an ultrasonic bath to aid dissolution.[1]
Precipitation when diluting DMSO stock solution into aqueous buffer or cell culture medium. - The final concentration of this compound in the aqueous solution is above its solubility limit.- The final percentage of DMSO is too low to maintain solubility.- The buffer or medium components are interacting with this compound.- Perform serial dilutions to reach the final desired concentration.- Ensure the final DMSO concentration in the assay is sufficient to maintain solubility, but non-toxic to the cells (typically ≤ 0.1% to 0.5%).- Prepare the final dilution just before adding to the cells.- Consider using a co-solvent system if precipitation persists (e.g., with PEG300, Tween-80, or SBE-β-CD), though compatibility with the specific assay must be validated.[1]
Cloudiness or precipitation observed in the cell culture plate after adding this compound. - Interaction with components of the cell culture medium or serum.- Temperature changes affecting solubility.- Reduce the serum concentration in the medium if possible, as proteins can sometimes cause precipitation.- Ensure all solutions are at the same temperature (e.g., 37°C) before mixing.- Visually inspect the wells under a microscope to confirm if the precipitate is the compound or a result of cell stress or contamination.

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (Molar Mass: 260.18 g/mol )

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic bath

Procedure:

  • Weighing: Accurately weigh out 2.602 mg of this compound powder and place it in a sterile microcentrifuge tube.

  • Solvent Addition: Add 1 mL of anhydrous, sterile DMSO to the tube. This will yield a final concentration of 10 mM (2.602 mg/mL).

  • Dissolution: Vortex the solution vigorously for 1-2 minutes.

  • Sonication: Place the tube in an ultrasonic bath for 10-15 minutes to ensure complete dissolution.[1] Gentle warming may also be applied if necessary.

  • Storage: Aliquot the stock solution into smaller, single-use sterile tubes and store at -80°C for up to 6 months.[1]

Dilution of this compound for Cell-Based Assays

Objective: To prepare a working solution of this compound for treating cells in culture, ensuring the final DMSO concentration is non-toxic.

Procedure:

  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the 10 mM stock solution in sterile cell culture medium or buffer (without serum initially to check for precipitation). For example, to make a 1 mM intermediate stock, add 10 µL of the 10 mM stock to 90 µL of medium/buffer.

  • Final Dilution: Further dilute the intermediate stock (or the original stock for higher concentrations) into the final volume of cell culture medium to achieve the desired treatment concentration. For example, to achieve a final concentration of 10 µM in 1 mL of medium, add 10 µL of the 1 mM intermediate stock. This results in a final DMSO concentration of 0.1%.

  • Addition to Cells: Immediately add the final this compound working solution to the cells in culture. Gently swirl the plate to ensure even distribution.

  • Vehicle Control: Prepare a vehicle control with the same final concentration of DMSO as the treated wells.

Visualizations

Perzinfotel_Solubility_Workflow start Start: Need to prepare This compound solution weigh Weigh this compound powder start->weigh add_dmso Add anhydrous DMSO (to max 20.83 mg/mL) weigh->add_dmso dissolve Vortex and sonicate (gentle warming if needed) add_dmso->dissolve precip_initial Precipitation? dissolve->precip_initial stock_solution 10 mM Stock Solution in DMSO dilute Dilute stock into aqueous buffer/medium stock_solution->dilute precip_initial->stock_solution No troubleshoot_initial Troubleshoot: - Check DMSO quality - Ensure concentration is correct - Increase sonication/warming precip_initial->troubleshoot_initial Yes troubleshoot_initial->dissolve precip_dilution Precipitation? dilute->precip_dilution troubleshoot_dilution Troubleshoot: - Use serial dilutions - Check final DMSO % - Prepare fresh before use precip_dilution->troubleshoot_dilution Yes final_solution Final Working Solution precip_dilution->final_solution No troubleshoot_dilution->dilute end Use in Assay final_solution->end

Caption: Workflow for preparing this compound solutions.

NMDA_Signaling_Pathway cluster_membrane Postsynaptic Membrane NMDA_Receptor NMDA Receptor Ca_ion Ca2+ NMDA_Receptor->Ca_ion Influx Mg_ion Mg2+ Mg_ion->NMDA_Receptor Blocks Channel (at resting potential) Glutamate Glutamate Glutamate->NMDA_Receptor Binds Glycine Glycine (co-agonist) Glycine->NMDA_Receptor Binds This compound This compound (Antagonist) This compound->NMDA_Receptor Competitively Blocks Glutamate Binding Signaling_Cascades Downstream Signaling (e.g., CaMKII, CREB) Ca_ion->Signaling_Cascades Synaptic_Plasticity Synaptic Plasticity (LTP/LTD) Signaling_Cascades->Synaptic_Plasticity

Caption: this compound's role in the NMDA receptor pathway.

References

Perzinfotel stability in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Perzinfotel (EAA-090). This resource provides researchers, scientists, and drug development professionals with essential information, protocols, and troubleshooting guidance for using this compound in cell culture experiments.

Introduction to this compound

This compound, also known as EAA-090, is a potent, selective, and competitive N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2][3] It exhibits high affinity for the glutamate binding site on the NMDA receptor, thereby blocking its activation and the subsequent influx of calcium ions.[1][4] While it has been investigated for its neuroprotective effects, specific data regarding its stability and degradation kinetics in common cell culture media is not extensively documented in publicly available literature.[3] Therefore, this guide combines known information about this compound with established best practices for handling small molecule inhibitors in cell culture.[5][6]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small molecule compound that acts as a competitive antagonist of the NMDA receptor.[1][2] The NMDA receptor is an ion channel in nerve cells that is activated when the neurotransmitter glutamate and a co-agonist (like glycine) bind to it.[4] This activation opens the channel, allowing calcium (Ca²⁺) to flow into the cell, triggering various downstream signaling pathways.[4] this compound works by binding to the same site as glutamate, physically blocking glutamate from activating the receptor and thereby preventing this calcium influx.[1][7]

Q2: How should I dissolve and store this compound?

For in vitro cell-based assays, Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent.[5]

  • Powder: The solid form of this compound can generally be stored at -20°C for up to three years.[5]

  • Stock Solutions: Prepare a concentrated stock solution in DMSO (e.g., 10-50 mM). It is critical to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C. This practice prevents degradation that can be caused by repeated freeze-thaw cycles.[5]

Q3: Is this compound stable in aqueous cell culture media?

Q4: My this compound precipitated when I added it to the culture medium. What should I do?

Precipitation is a common issue when diluting a compound from a DMSO stock into an aqueous medium.[5]

  • Check Final Concentration: Ensure the final concentration of DMSO is low (ideally less than 0.1%, and not exceeding 0.5%) to minimize both toxicity and solubility issues.[5]

  • Improve Dissolution: After diluting, mix thoroughly by vortexing or gentle pipetting. For persistent precipitation, brief ultrasonication of the working solution may help.[5]

  • Prepare Fresh: Always add the diluted compound to cells immediately after preparation. Do not store working dilutions in aqueous media.

Data & Properties Summary

The following tables summarize the key properties of this compound and general handling guidelines.

Table 1: this compound (EAA-090) Key Properties

PropertyValue / DescriptionSource(s)
Compound Type Small Molecule[1][2]
Mechanism of Action Competitive NMDA Receptor Antagonist[1][12]
Target Site Glutamate Binding Site of the NMDA Receptor[1][2]
IC₅₀ ~30 nM (for glutamate site affinity)[1]
Primary Effect Inhibition of NMDA-induced calcium influx[1][4]

Table 2: Recommended Storage and Solution Preparation

FormSolventStorage TemperatureGeneral RecommendationsSource(s)
Powder N/A-20°CProtect from light and moisture.[5][6]
Stock Solution DMSO-20°C or -80°CAliquot into single-use vials to avoid freeze-thaw cycles.[5]
Working Solution Cell Culture MediumUse ImmediatelyPrepare fresh for each experiment. Do not store.[5][6]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mM)

  • Pre-warm: Briefly bring the vial of this compound powder and a vial of high-purity, anhydrous DMSO to room temperature.

  • Calculate Volume: Determine the required volume of DMSO to add based on the amount of this compound in the vial to achieve a 10 mM concentration. (Formula: Volume (L) = Mass (g) / (Molar Mass ( g/mol ) * 0.01 mol/L)).

  • Dissolve: Add the calculated volume of DMSO to the vial of this compound.

  • Mix Thoroughly: Cap the vial tightly and vortex for 1-2 minutes or until the powder is completely dissolved. Gentle warming (to no higher than 37°C) can be used if necessary, but avoid overheating.[5]

  • Aliquot and Store: Dispense the stock solution into single-use, sterile microcentrifuge tubes. Store immediately at -20°C or -80°C.

Protocol 2: Dosing Cells with this compound

  • Thaw Stock: Remove a single aliquot of the this compound DMSO stock solution from the freezer and allow it to thaw completely at room temperature.

  • Prepare Working Solution: Perform a serial dilution of the stock solution directly into pre-warmed, fresh cell culture medium to achieve the desired final concentration. For example, to achieve a 10 µM concentration from a 10 mM stock, you can perform a 1:1000 dilution.

    • Note: Add the stock solution slowly into the medium while gently vortexing to minimize precipitation.[5]

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to an equal volume of cell culture medium. This is crucial to ensure that any observed effects are due to the compound and not the solvent.[6]

  • Treat Cells: Remove the existing medium from your cell cultures and replace it with the medium containing the desired concentration of this compound or the vehicle control.

  • Incubate: Return the cells to the incubator for the desired experimental duration.

Troubleshooting Guide

Q: I am observing high levels of cell death or morphological changes, even at low concentrations. What is the cause?

  • A: This could be due to several factors:

    • Solvent Toxicity: Ensure the final concentration of DMSO in your culture medium is below 0.5%, and preferably below 0.1%. Run a vehicle-only control to test for solvent-induced toxicity.[5]

    • Compound Cytotoxicity: this compound may be cytotoxic to your specific cell line. It is essential to perform a dose-response curve (viability assay) to determine the optimal non-toxic working concentration range.

    • Contamination: Contamination of your cell cultures, media, or compound stock can lead to cell death.[13][14] Always use sterile techniques.

Q: My results are inconsistent or not reproducible. What should I check?

  • A: Inconsistency often stems from compound instability or procedural variations:

    • Stock Solution Degradation: Avoid using a stock solution that has been subjected to multiple freeze-thaw cycles. Always use a fresh aliquot for each experiment.[5]

    • Working Solution Instability: Prepare your working dilutions in media immediately before adding them to the cells. Do not prepare large batches to be used over several hours or days.

    • Procedural Drift: Ensure consistent cell seeding densities, treatment times, and assay procedures between experiments.

Q: I don't see any effect from the compound. Why might this be?

  • A: This could be a result of several issues:

    • Inactive Compound: The compound may have degraded due to improper storage. Verify your storage conditions and use a fresh vial if possible.

    • Insufficient Concentration: Your chosen concentration may be too low to elicit a response in your experimental system. A dose-response experiment is necessary to identify the effective concentration range.

    • Precipitation: Visually inspect your working solution under a microscope. If the compound has precipitated out of solution, it will not be bioavailable to the cells. Refer to the troubleshooting steps for precipitation above.

    • Cell Line Insensitivity: Your cell line may not express NMDA receptors or the relevant downstream pathways, making them insensitive to this compound.

Visualizations

Perzinfotel_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor (Glutamate Site) Glutamate->NMDA_Receptor Binds This compound This compound This compound->NMDA_Receptor Competitively Blocks Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx Opens Channel Signaling Downstream Signaling Ca_Influx->Signaling Activates

Caption: Mechanism of action for this compound as a competitive NMDA receptor antagonist.

Experimental_Workflow A Receive/Prepare This compound Powder B Prepare Concentrated Stock in DMSO A->B C Aliquot & Store Stock at -80°C B->C E Prepare Fresh Working Solution in Media C->E Use Fresh Aliquot D Culture Cells to Desired Confluency G Treat Cells D->G E->G F Prepare Vehicle Control (Media + DMSO) F->G H Incubate for Experimental Duration G->H I Perform Assay (e.g., Viability, Signaling) H->I J Data Analysis I->J

Caption: Standard experimental workflow for using this compound in cell culture.

Troubleshooting_Logic Start Problem: Unexpected Results (No Effect or High Toxicity) Check_Precipitate Did compound precipitate in media? Start->Check_Precipitate Check_Controls Are controls (Vehicle, Positive) behaving as expected? Check_Precipitate->Check_Controls No Sol_Precipitate Solution: - Lower final concentration - Use ultrasonication - Prepare fresh Check_Precipitate->Sol_Precipitate Yes Check_Storage Was stock aliquoted & stored correctly? Check_Controls->Check_Storage Yes Sol_Controls Solution: - Remake media/reagents - Check cell health - Test solvent toxicity Check_Controls->Sol_Controls No Sol_Storage Solution: - Use a new, fresh aliquot - Prepare new stock from powder Check_Storage->Sol_Storage No Rerun Rerun Dose-Response Experiment Check_Storage->Rerun Yes Sol_Precipitate->Rerun Sol_Controls->Rerun Sol_Storage->Rerun

Caption: A logical troubleshooting guide for common issues in cell-based assays.

References

Potential off-target effects of Perzinfotel

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the potential off-target effects of Perzinfotel (EAA-090). The following troubleshooting guides and frequently asked questions (FAQs) address common issues and inquiries that may arise during experimental use.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, with high affinity for the glutamate binding site.[1] Its primary on-target effect is the inhibition of ion flow through the NMDA receptor channel, which is involved in excitatory synaptic transmission.

Q2: What is known about the off-target profile of this compound?

Q3: We are observing an unexpected cellular phenotype in our experiments with this compound that does not seem to be mediated by NMDA receptor antagonism. Could this be an off-target effect?

While this compound is reported to be highly selective, the possibility of an uncharacterized off-target effect can never be entirely excluded, especially in a novel experimental system. We recommend the following troubleshooting steps:

  • Confirm NMDA Receptor Expression: Verify the expression and functional relevance of NMDA receptors in your experimental model (e.g., via qPCR, western blot, or functional assays with known NMDA receptor agonists/antagonists).

  • Use a Structurally Unrelated NMDA Receptor Antagonist: To confirm that the observed effect is specific to this compound and not a general consequence of NMDA receptor blockade, we recommend using a structurally different NMDA receptor antagonist as a control (e.g., AP5, CGS-19755).

  • Dose-Response Analysis: Perform a careful dose-response curve for the unexpected phenotype. If the potency for this effect differs significantly from its known potency at the NMDA receptor (IC50 ~30 nM), it may suggest an off-target interaction.

  • Review Literature for Similar Phenotypes: Investigate whether the observed phenotype has been associated with the modulation of other potential targets in your specific cell type or pathway of interest.

Q4: Where can I find data on the binding affinity of this compound for its primary target?

Quantitative data for this compound's on-target activity is summarized in the table below.

Data Summary

Table 1: On-Target and Off-Target Activity Summary for this compound

TargetAssay TypeSpeciesValueNotes
NMDA Receptor (Glutamate Site)Radioligand BindingRat BrainIC50 = 30 nMPotent competitive antagonist.
Broad Off-Target PanelRadioligand BindingNot SpecifiedNo significant affinityScreened against a panel of over 60 other receptors, enzymes, and ion channels. Specific targets and affinities are not publicly detailed.

Experimental Protocols & Methodologies

The following are generalized protocols representative of the types of experiments used to characterize this compound and its potential off-target effects.

Protocol 1: Competitive Radioligand Binding Assay for NMDA Receptor Affinity

This protocol is a standard method to determine the binding affinity of a test compound (this compound) for the NMDA receptor.

Objective: To determine the IC50 value of this compound at the NMDA receptor glutamate binding site.

Materials:

  • Rat cortical membranes (source of NMDA receptors)

  • [³H]-CGP 39653 (radioligand)

  • This compound (test compound)

  • L-glutamate (unlabeled competitor)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, combine rat cortical membranes, [³H]-CGP 39653 at a concentration near its Kd, and varying concentrations of this compound.

  • For non-specific binding control wells, add a high concentration of unlabeled L-glutamate.

  • Incubate the plate at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of this compound and determine the IC50 value by non-linear regression analysis.

Protocol 2: General Workflow for Off-Target Liability Screening

This outlines a typical workflow for assessing the selectivity of a compound like this compound.

Objective: To identify potential off-target binding interactions of this compound across a broad range of molecular targets.

Methodology:

  • Primary Screen:

    • This compound is tested at a single high concentration (e.g., 10 µM) in a large panel of radioligand binding assays for various receptors, ion channels, and transporters.

    • Enzymatic assays are used to assess activity against a panel of kinases and other enzymes.

    • A significant inhibition (typically >50%) in any of these assays flags a potential off-target interaction.

  • Secondary Screen (IC50 Determination):

    • For any "hits" from the primary screen, a full dose-response curve is generated to determine the IC50 value.

    • This allows for the quantification of the potency of the off-target interaction.

  • Functional Assays:

    • If a significant and potent off-target binding interaction is identified, functional cellular assays are conducted to determine if this compound acts as an agonist, antagonist, or modulator at that target.

Visualizations

Perzinfotel_On_Target_Pathway This compound This compound NMDA_R NMDA Receptor (Glutamate Site) This compound->NMDA_R Competitively Inhibits Ion_Channel Ion Channel (Ca²⁺, Na⁺) NMDA_R->Ion_Channel Opens Glutamate Glutamate Glutamate->NMDA_R Binds & Activates Cellular_Response Downstream Cellular Effects Ion_Channel->Cellular_Response Leads to

Caption: On-target signaling pathway of this compound at the NMDA receptor.

Off_Target_Troubleshooting A Unexpected Phenotype Observed with this compound B Is NMDA Receptor Expressed and Functional? A->B C Confirm NMDA Receptor Expression/Function B->C No D Use Structurally Unrelated NMDA Receptor Antagonist B->D Yes E Does Unrelated Antagonist Replicate Phenotype? D->E F Phenotype Likely On-Target (NMDA Receptor Mediated) E->F Yes G Phenotype Unlikely On-Target. Potential Off-Target Effect. E->G No H Perform Dose-Response for Unexpected Phenotype G->H

Caption: Troubleshooting workflow for suspected off-target effects.

Experimental_Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation cluster_2 Functional Validation A This compound @ 10 µM B Broad Target Panel (>60 Receptors, Enzymes, etc.) A->B C Calculate % Inhibition B->C D Generate IC50 Curve for any 'Hits' (>50% Inh.) C->D E Cell-Based Functional Assay (Agonist/Antagonist Mode) D->E F Confirm Off-Target Activity E->F

Caption: General experimental workflow for off-target screening.

References

Troubleshooting Perzinfotel neuroprotection experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Perzinfotel in neuroprotection experiments. The information is tailored for scientists and drug development professionals to address specific issues encountered during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common problems in a question-and-answer format to help you navigate your this compound experiments.

Q1: Why am I not observing a neuroprotective effect with this compound in my in vitro model?

A1: Several factors could contribute to a lack of neuroprotective effect. Consider the following:

  • Incorrect Concentration: The concentration of this compound is critical. You may be using a concentration that is too low to be effective or too high, leading to toxicity. It is essential to perform a dose-response curve to determine the optimal therapeutic window for your specific cell type and neurotoxic insult.[1][2]

  • Solubility and Stability Issues: this compound has low oral bioavailability and can be challenging to dissolve in aqueous solutions.[3] Ensure your stock solution, likely prepared in DMSO, is fully dissolved and does not precipitate when diluted into your culture medium.[4][5] The final DMSO concentration should be kept low (typically ≤0.1%) to avoid solvent-induced toxicity.[6]

  • Timing of Treatment: The timing of this compound application relative to the neurotoxic insult is crucial. For a competitive antagonist, pre-treatment before inducing excitotoxicity is often necessary to allow the drug to occupy the NMDA receptors.[7][8] The optimal pre-incubation time should be determined empirically.

  • Mechanism of Cell Death: this compound is a selective NMDA receptor antagonist and is most effective against excitotoxicity-mediated cell death.[3][9] If your chosen neurotoxic insult (e.g., staurosporine, hydrogen peroxide) primarily induces apoptosis or oxidative stress through non-NMDA receptor pathways, this compound may show limited efficacy.[10] Confirm that your model involves glutamate-induced excitotoxicity.[8][11]

Q2: My cell viability results are inconsistent between experiments. What could be the cause?

A2: Inconsistent cell viability results are a common issue in cell-based assays. Key factors include:

  • Cell Seeding Density and Health: Variations in the number of cells seeded per well can lead to significant disparities in results.[12] Ensure you have a homogenous single-cell suspension before plating and that cells are evenly distributed. Always check cell morphology and confluence before starting an experiment. High cell densities can lead to the accumulation of waste products, affecting cell health.[12]

  • Reagent Variability: Ensure all reagents, including media, serum, and assay components, are from the same lot for a given set of experiments. Serum, in particular, can be a source of variability and may contain endogenous LDH, leading to high background in LDH assays.[13][14]

  • Assay Incubation Times: Strictly adhere to the incubation times specified in your protocol for both the treatment and the assay itself (e.g., MTT or LDH incubation).[15] For MTT assays, formazan crystals must be fully solubilized before reading the absorbance.[15][16]

  • Pipetting Errors: Inaccurate pipetting can introduce significant errors, especially when working with small volumes in 96-well plates. Use calibrated pipettes and proper technique to minimize variability.[17]

Q3: How do I determine the optimal concentration and timing for this compound treatment?

A3: The optimal parameters depend on your experimental model.

  • Determine this compound's Toxicity: First, assess the toxicity of this compound alone on your cells. Incubate cells with a range of this compound concentrations (e.g., 0.1 µM to 100 µM) for the intended duration of your experiment (e.g., 24-48 hours) and perform a cell viability assay. This will identify the maximum non-toxic concentration.

  • Establish the Insult Model: Determine the concentration and duration of your neurotoxic agent (e.g., glutamate) that consistently produces a significant, but not complete, reduction in cell viability (e.g., 40-60% cell death).[18] This provides a window to observe neuroprotection.

  • Perform a Dose-Response Neuroprotection Assay: Pre-treat cells with a range of non-toxic this compound concentrations for a set time (e.g., 30-60 minutes) before adding the pre-determined concentration of the neurotoxic agent.[7] This will allow you to identify the EC50 (the concentration at which 50% of the maximal protective effect is observed).[1][2]

  • Optimize Pre-incubation Time: Using the optimal concentration of this compound, vary the pre-incubation time before adding the neurotoxic insult to find the time point that yields the maximal protective effect.

Q4: My LDH or Caspase assay shows high background or inconsistent readings. How can I troubleshoot this?

A4:

  • LDH Assay:

    • High Background: Fetal Bovine Serum (FBS) in the culture medium contains LDH and is a common cause of high background.[13] It is recommended to perform the assay in serum-free or low-serum (e.g., 0.5-1%) medium.[14][19] Always include a "medium only" background control and subtract this value from all other readings.[20] Phenol red in the medium can also interfere with absorbance readings at certain wavelengths.[13]

    • Premature Cell Lysis: Rough handling of cells during media changes or reagent addition can disrupt cell membranes and cause premature LDH release. Pipette gently against the side of the wells.[19]

  • Caspase Activity Assay:

    • Low Signal: The timing of the assay is critical. Caspase activation is a transient event. You may be measuring too early or too late after the apoptotic insult. A time-course experiment is recommended to find the peak activity.[17] Also, ensure you have lysed the cells completely to release the caspases.[17][21]

    • Inhibitors: Avoid using protease inhibitors in your lysis buffer that might interfere with caspase activity.[21]

    • Reagent Handling: Caspase assay reagents, particularly the substrate and DTT, can be sensitive. Protect substrates from light and prepare fresh reaction mixes before use.[17][21]

Data Presentation

Table 1: General Parameters for In Vitro Neuroprotection Assays

ParameterRecommendationRationale & Considerations
Cell Type Neuronal cell lines (e.g., SH-SY5Y, HT22) or primary neuronsPrimary neurons are more physiologically relevant but can be more variable. Cell lines offer higher reproducibility.[22]
Neurotoxic Insult Glutamate (e.g., 5-10 mM) or NMDAThis compound specifically targets the NMDA receptor, making glutamate-induced excitotoxicity the most relevant insult model.[8][9][10]
This compound Conc. 1 µM - 50 µM (empirically determined)A dose-response curve is essential to find the optimal non-toxic, protective concentration for your specific cell type.[1]
Pre-incubation Time 30 minutes - 2 hoursAllows the antagonist to bind to NMDA receptors before the glutamate challenge.[7][8]
Solvent Control Vehicle (e.g., 0.1% DMSO) in mediumEssential to ensure that the solvent used for the drug stock is not causing any cytotoxic or protective effects.[6]
Assay Readouts Cell Viability (MTT, LDH), Apoptosis (Caspase-3/7 activity)Combining assays for cytotoxicity and a specific apoptotic pathway provides a more complete picture of neuroprotection.[8]

Table 2: Comparison and Troubleshooting of Common Cell Viability Assays

AssayPrincipleCommon IssuesTroubleshooting Tips
MTT Mitochondrial reductase enzymes in viable cells convert yellow MTT to purple formazan.[15]Incomplete formazan solubilization; Interference from colored compounds.Use DMSO or another appropriate solvent and ensure complete dissolution by shaking.[7][15] Use appropriate blanks.
LDH Measures release of lactate dehydrogenase (LDH) from damaged cells into the medium.[20]High background from serum; Premature cell lysis during handling.Use low-serum or serum-free medium for the assay period.[13][14] Pipette gently. Include all proper controls (untreated, max lysis, medium blank).[20]
Calcein-AM Non-fluorescent Calcein-AM is converted to fluorescent calcein by esterases in live cells.Serum esterases can increase background fluorescence.Wash cells gently with PBS before adding the dye to remove serum.[23]

Experimental Protocols

Protocol 1: General In Vitro Neuroprotection Assay (MTT)

  • Cell Seeding: Seed neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a pre-determined optimal density (e.g., 1-2 x 10⁴ cells/well) and allow them to adhere overnight.[7][24]

  • This compound Pre-treatment: Remove the medium and replace it with fresh medium containing various concentrations of this compound or vehicle control (e.g., 0.1% DMSO). Incubate for the desired pre-treatment time (e.g., 1 hour) at 37°C.[7]

  • Neurotoxic Insult: Add the neurotoxic agent (e.g., Glutamate to a final concentration of 5 mM) to the appropriate wells. Do not add it to the "untreated control" wells.

  • Incubation: Incubate the plate for the determined insult duration (e.g., 24 hours) at 37°C.

  • MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[7][24]

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well.[24]

  • Measurement: Place the plate on an orbital shaker for 15 minutes to ensure all formazan crystals are dissolved. Read the absorbance at a wavelength between 550-600 nm.[15]

  • Analysis: Calculate cell viability as a percentage relative to the untreated control after subtracting the background absorbance.

Protocol 2: Colorimetric Caspase-3 Activity Assay

  • Induce Apoptosis: Treat cells in larger format plates (e.g., 6-well plates) with this compound and/or the neurotoxic agent as determined in your neuroprotection protocol. Concurrently, maintain an untreated control culture.[17]

  • Cell Lysis: Collect both adherent and floating cells. Pellet the cells by centrifugation (e.g., 1-5 x 10⁶ cells).[17] Resuspend the pellet in 50 µL of chilled Cell Lysis Buffer. Incubate on ice for 10 minutes.[17]

  • Prepare Lysate: Centrifuge the lysate at 10,000 x g for 1 minute. Transfer the supernatant (cytosolic extract) to a fresh, chilled tube.[17] Determine the protein concentration of the lysate.

  • Assay Reaction: In a 96-well plate, add 50-100 µg of protein per well, adjusting the volume to 50 µL with Cell Lysis Buffer.

  • Add 50 µL of 2X Reaction Buffer (containing 10 mM DTT) to each sample.[17][21]

  • Add 5 µL of the Caspase-3 substrate (e.g., DEVD-pNA, 4 mM stock) to each well.[17][21]

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[17]

  • Measurement: Read the absorbance at 400-405 nm in a microplate reader.[17][21]

  • Analysis: Calculate the fold-increase in caspase activity by comparing the results from treated samples to the untreated control.[17]

Mandatory Visualizations

Caption: this compound's neuroprotective signaling pathway via NMDA receptor antagonism.

References

Navigating Preclinical Dose Conversion for Perzinfotel: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, accurately converting drug doses between animal models and predicting human equivalent doses (HED) is a critical step in preclinical development. This technical support guide provides a framework for understanding and troubleshooting dose conversion for the NMDA receptor antagonist, Perzinfotel. Due to the limited availability of comprehensive public data on this compound's pharmacokinetics and toxicology across various species, this guide will focus on the established principles and methodologies of dose conversion, using available data as illustrative examples.

Frequently Asked Questions (FAQs)

Q1: How do I calculate the Human Equivalent Dose (HED) for this compound from my animal study?

A1: The most widely accepted method for calculating the HED from animal doses is based on body surface area (BSA) allometric scaling. The FDA provides guidance on this methodology. The general formula is:

HED (mg/kg) = Animal Dose (mg/kg) × (Animal Kₘ / Human Kₘ)

The Kₘ factor is a conversion factor that relates body weight to BSA for a given species.

Q2: Where can I find the Kₘ values for different species?

A2: Standard Kₘ values are available in FDA guidance documents and scientific literature. A summary of commonly used Kₘ values is provided in Table 1.

Q3: The oral bioavailability of this compound is reported to be low in rats (3-5%). How does this affect my dose conversion for oral studies? [1]

A3: Low oral bioavailability significantly impacts the dose required to achieve a therapeutic systemic exposure. When converting an oral dose from an animal model to a human equivalent, it is crucial to consider the bioavailability in both species. If the bioavailability of this compound in humans is unknown, this introduces a significant uncertainty in the dose conversion. It may be necessary to conduct pharmacokinetic studies in humans to determine bioavailability before finalizing the oral dose for efficacy studies. For early-stage estimations, you may need to adjust the calculated HED upwards to account for incomplete absorption, but this should be done with extreme caution and supported by as much data as possible.

Q4: I am seeing high variability in the response to this compound in my animal model. What could be the cause?

A4: High variability can stem from several factors:

  • Route of Administration: Different routes (e.g., intravenous, intraperitoneal, oral) will have different absorption rates and first-pass metabolism, leading to variable systemic exposure.

  • Animal Strain and Sex: Different strains or sexes of the same species can metabolize drugs differently.

  • Health Status of Animals: Underlying health issues can affect drug absorption, distribution, metabolism, and excretion (ADME).

  • Formulation: The vehicle used to dissolve or suspend this compound can influence its absorption.

  • Experimental Technique: Inconsistent administration techniques can lead to variable dosing.

It is essential to standardize these factors as much as possible in your experimental design.

Q5: My calculated HED seems very high. What should I do?

A5: A high calculated HED could be due to several reasons. First, double-check your calculations and ensure you are using the correct Kₘ factors. Second, consider the therapeutic index of this compound. If the effective dose in animals is close to a toxic dose, the HED may also be in a range that requires careful safety monitoring. It is critical to use the No Observed Adverse Effect Level (NOAEL) from toxicology studies in the most sensitive species to calculate the maximum recommended starting dose (MRSD) for humans. The MRSD is typically calculated by applying a safety factor (usually 10) to the HED derived from the NOAEL. If a NOAEL for this compound is not available, this represents a significant data gap for safely proceeding to human trials.

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Inconsistent efficacy at a given dose in an animal model. 1. Variability in drug administration. 2. Differences in animal strain, age, or sex. 3. Issues with the drug formulation (e.g., precipitation, instability). 4. Underlying health conditions in the animals.1. Ensure all personnel are trained on the same administration technique. 2. Record and analyze data based on animal characteristics. 3. Check the stability and solubility of your this compound formulation. 4. Source animals from a reputable vendor and monitor their health closely.
Unexpected toxicity observed at a calculated "safe" dose. 1. The animal model is more sensitive than predicted. 2. Incorrect allometric scaling factor used. 3. The NOAEL from a different, less sensitive species was used for calculation. 4. Drug accumulation with repeated dosing.1. Conduct a dose-range finding study in that specific animal model. 2. Verify the Kₘ values and the HED calculation. 3. Ideally, use the NOAEL from the most sensitive species tested. 4. Conduct multi-dose toxicology studies to assess potential accumulation.
Calculated HED based on efficacy data exceeds the HED based on safety (NOAEL) data. 1. Narrow therapeutic window for this compound. 2. The effective dose in the animal model is close to the toxic dose.1. This is a critical finding that may impact the drug's clinical viability. 2. Carefully re-evaluate the risk-benefit profile. 3. Consider alternative dosing regimens (e.g., lower doses, less frequent administration) or the use of a prodrug to improve the therapeutic index.

Data Presentation

Table 1: Body Surface Area Conversion Factors (Kₘ)

SpeciesBody Weight (kg)Kₘ Factor
Mouse0.023
Rat0.156
Rabbit1.812
Dog1020
Monkey312
Human6037

Data sourced from FDA guidance documents.

Table 2: Reported Doses of this compound in Animal Models (Illustrative)

SpeciesRoute of AdministrationDose (mg/kg)Observed EffectReference
RatIntraperitoneal (i.p.)10Blocked thermal hypersensitivity[2]
RatOral (p.o.)100Blocked thermal hypersensitivity[2]
DogIntravenous (IV)10 - 30Anesthetic-sparing effectsN/A
DogIntramuscular (IM)10 - 30Anesthetic-sparing effectsN/A
DogSubcutaneous (SC)10 - 30Anesthetic-sparing effectsN/A

Note: This table is for illustrative purposes only and is not a comprehensive list of all studied doses. The development of this compound was discontinued during Phase II clinical trials for neuropathic pain, and as such, a complete public dataset on its pharmacokinetics and toxicology is not available.[3]

Experimental Protocols

General Protocol for a Single-Dose Pharmacokinetic Study in Rats:

  • Animal Model: Male Sprague-Dawley rats (250-300g).

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water. Animals should be fasted overnight before oral dosing.

  • Drug Formulation: this compound is dissolved in a suitable vehicle (e.g., saline for intravenous administration, or a suspension with a suspending agent like carboxymethylcellulose for oral gavage). The concentration should be prepared to deliver the desired dose in a specific volume (e.g., 5 mL/kg).

  • Dosing:

    • Intravenous (IV): Administer the this compound solution via the tail vein.

    • Oral (PO): Administer the this compound suspension via oral gavage.

  • Blood Sampling: Collect blood samples (e.g., 0.2 mL) from the tail vein or a cannula at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in the plasma samples.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), half-life (t₁/₂), clearance (CL), and volume of distribution (Vd).

Visualization

Dose_Conversion_Workflow cluster_calculation Dose Conversion Calculation cluster_clinical Clinical Application Animal_Studies Dose-Response Studies in Animal Models (e.g., Mouse, Rat, Dog) PK_Studies Pharmacokinetic (ADME) Studies in each species Animal_Studies->PK_Studies Inform PK parameters Tox_Studies Toxicology Studies (to determine NOAEL) Animal_Studies->Tox_Studies HED_Calc Calculate Human Equivalent Dose (HED) using Allometric Scaling (BSA method) Animal_Studies->HED_Calc Effective Dose Data PK_Studies->HED_Calc MRSD_Calc Calculate Maximum Recommended Starting Dose (MRSD) Tox_Studies->MRSD_Calc NOAEL Data FIH First-in-Human (Phase I) Clinical Trials HED_Calc->FIH Estimated Therapeutic Dose MRSD_Calc->FIH Safe Starting Dose

References

Interpreting unexpected results in Perzinfotel studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with Perzinfotel. Our aim is to help you interpret unexpected results and refine your experimental approaches.

Frequently Asked Questions (FAQs)

Q1: We are observing high variability and lower than expected efficacy in our in vivo studies with this compound. What could be the cause?

A1: The most likely reason for inconsistent in vivo results with this compound is its inherently low oral bioavailability, which is reported to be around 3-5%.[1][2] This can lead to highly variable and often insufficient systemic exposure when administered orally.

Troubleshooting Steps:

  • Review Administration Route: For consistent and predictable systemic exposure, intraperitoneal (IP) or intravenous (IV) administration is recommended over oral gavage unless the study specifically aims to evaluate oral formulations.

  • Consider a Prodrug: Several prodrugs of this compound have been developed to enhance oral bioavailability.[1][2] These compounds are designed to be more readily absorbed and then converted to the active this compound in vivo. Using a validated prodrug could significantly improve the consistency and magnitude of your in vivo effects.

  • Vehicle and Formulation: Ensure this compound is fully solubilized in your vehicle. Any precipitation will drastically alter the administered dose. Due to its chemical properties, careful selection of a suitable vehicle is critical.

  • Pharmacokinetic Analysis: If feasible, conduct a pilot pharmacokinetic study in your animal model to correlate plasma concentrations of this compound with the observed pharmacological effects. This will help determine if the lack of efficacy is due to insufficient drug exposure.

Q2: Our study was designed to show an analgesic effect of this compound, but we are not observing any significant pain reduction. Is this expected?

A2: Yes, this is a plausible, though potentially unexpected, finding. While many NMDA receptor antagonists exhibit analgesic properties, studies have shown that this compound can lack direct antinociceptive effects in certain pain models.[3] However, the same studies demonstrated that this compound is effective at blocking thermal hypersensitivity induced by chemical irritants like prostaglandin E(2) and capsaicin.[3]

This suggests that this compound's mechanism may be more relevant to modulating states of neuronal sensitization (hyperalgesia or allodynia) rather than blocking acute nociceptive transmission.

Experimental Considerations:

  • Pain Modality: Your results may differ depending on the type of pain model used (e.g., acute thermal pain vs. inflammatory or neuropathic pain models that involve sensitization).

  • Primary Endpoint: Consider whether your primary endpoint is a measure of baseline pain threshold or a reversal of induced hypersensitivity. This compound may be more effective in the latter.

Q3: We are using a behavioral model and are concerned about the potential sedative or motor-impairing effects of an NMDA antagonist. How does this compound compare to other compounds?

A3: this compound has been reported to have a superior therapeutic ratio compared to other competitive and uncompetitive NMDA receptor antagonists.[3] In preclinical studies, this compound did not significantly modify response rates in operant behavioral tasks at doses that were effective in blocking thermal hypersensitivity. This is in contrast to other NMDA antagonists, which often produce sedative or motor-impairing effects at therapeutically relevant doses.[3]

Interpreting Your Results:

  • If you are not observing significant behavioral side effects at your effective dose, this is consistent with the known pharmacological profile of this compound.

  • If you are observing unexpected behavioral deficits, consider the following:

    • Dose: Are you using a dose that is higher than what is reported in the literature for similar models?

    • Route of Administration: Rapid administration (e.g., IV bolus) may lead to higher peak concentrations and a greater potential for acute side effects.

    • Specific Behavior: The specific behavioral paradigm may be more sensitive to subtle effects of NMDA receptor modulation.

Troubleshooting Guide

Unexpected Result Potential Cause Recommended Action
Complete lack of effect in an in vitro assay. 1. Compound Stability: Degradation of this compound in the assay medium. 2. Incorrect Concentration: Errors in dilution or calculation. 3. Cell/Tissue Health: The cells or tissue slices may not be viable or responsive.1. Prepare fresh solutions for each experiment. Assess stability in your specific buffer system if possible. 2. Verify all calculations and perform a concentration-response curve. 3. Include positive controls (e.g., a different known NMDA antagonist) to validate the assay system.
Conflicting results with historical data or literature. 1. Different Salt Form or Purity: Using a different salt form or a batch with lower purity can affect the active concentration. 2. Subtle Differences in Protocol: Minor variations in pH, incubation time, or animal strain can lead to different outcomes. 3. Low Oral Bioavailability (for in vivo studies): See FAQ Q1.1. Confirm the specifications of the this compound batch you are using. 2. Carefully compare your experimental protocol with the published methodology. 3. If using oral administration, consider switching to a parenteral route or using a prodrug.
Neuroprotection is observed at early time points but not at later time points. This is a known phenomenon in stroke research where some neuroprotective agents only delay, rather than prevent, neuronal death.Consider including multiple endpoints at different times post-insult to assess both acute and long-term neuroprotection.

Experimental Protocols

Protocol: Assessment of this compound in a Model of Inflammatory Hypersensitivity

This protocol is a generalized example for assessing the effect of this compound on prostaglandin E(2) (PGE(2))-induced thermal hypersensitivity in rats.

  • Animals: Male Sprague-Dawley rats (200-250g).

  • Acclimation: Acclimate animals to the testing environment and handling for at least 3 days prior to the experiment.

  • Baseline Latency: Measure the baseline tail-withdrawal latency in response to a thermal stimulus (e.g., warm water bath at 48°C). The cut-off time should be set (e.g., 20 seconds) to avoid tissue damage.

  • Drug Administration:

    • Vehicle Group: Administer the vehicle (e.g., saline) via the desired route (e.g., IP).

    • This compound Group(s): Administer this compound at the desired dose(s) (e.g., 10 mg/kg, IP).

  • Induction of Hypersensitivity: At a specified time after drug administration (e.g., 30 minutes), inject PGE(2) (e.g., 100 ng) into the plantar surface of the hind paw.

  • Post-Induction Latency: Measure the thermal withdrawal latency at various time points after PGE(2) injection (e.g., 15, 30, 60, and 120 minutes).

  • Data Analysis: Compare the withdrawal latencies between the vehicle and this compound-treated groups. A significant increase in latency in the this compound group compared to the vehicle group indicates a reversal of hypersensitivity.

Visualizations

Perzinfotel_Action_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds & Activates Ion_Channel Ion Channel NMDA_R->Ion_Channel Opens Ca_Influx Ca²+ Influx Ion_Channel->Ca_Influx Allows Sensitization Neuronal Sensitization Ca_Influx->Sensitization Leads to This compound This compound This compound->NMDA_R Competitively Blocks

Caption: Mechanism of this compound as a competitive NMDA receptor antagonist.

Troubleshooting_Workflow Start Unexpected In Vivo Result (e.g., Low Efficacy) Check_Bioavailability Is Oral Bioavailability a Potential Issue? Start->Check_Bioavailability Check_Dose Is the Dose Appropriate? Check_Bioavailability->Check_Dose No Switch_Route Switch to Parenteral Route (IP or IV) Check_Bioavailability->Switch_Route Yes Use_Prodrug Consider Using a Prodrug Check_Bioavailability->Use_Prodrug Yes Review_Literature Review Literature for Effective Dose Range Check_Dose->Review_Literature Unsure Dose_Response Perform Dose-Response Study Check_Dose->Dose_Response Yes Check_Pain_Model Is the Experimental Model Appropriate? Check_Dose->Check_Pain_Model No Switch_Route->Dose_Response Use_Prodrug->Dose_Response Review_Literature->Dose_Response Consider_Sensitization Use a Model of Neuronal Sensitization Check_Pain_Model->Consider_Sensitization No Consult_Support Consult Technical Support Check_Pain_Model->Consult_Support Yes Consider_Sensitization->Dose_Response

Caption: Troubleshooting workflow for unexpected in vivo results with this compound.

References

Validation & Comparative

Perzinfotel vs. Memantine: A Comparative Analysis of Neuroprotective Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the neuroprotective efficacy of Perzinfotel and Memantine, two N-methyl-D-aspartate (NMDA) receptor antagonists. The information presented is based on available preclinical data and is intended to inform research and development in the field of neuroprotective therapeutics.

Executive Summary

This compound and Memantine both exert their neuroprotective effects by modulating the activity of the NMDA receptor, a key player in the excitotoxic cascade that leads to neuronal cell death in various neurological disorders. However, they differ significantly in their mechanism of action, binding affinity, and the extent of available preclinical evidence for their neuroprotective efficacy.

This compound is a potent, selective, and competitive antagonist of the glutamate binding site on the NMDA receptor. Preclinical data, primarily from in vitro studies, suggests a high affinity for the receptor and neuroprotective effects against glutamate-induced toxicity. However, in vivo data on its efficacy in models of stroke and neurodegenerative diseases is limited.

Memantine , in contrast, is a non-competitive, low-to-moderate affinity antagonist that binds within the ion channel of the NMDA receptor. It has been extensively studied in both preclinical and clinical settings, demonstrating dose-dependent neuroprotective effects in models of ischemic stroke and Alzheimer's disease.

This guide will delve into the mechanistic differences, present available quantitative data in a comparative format, detail the experimental protocols used in key studies, and provide visual representations of the relevant signaling pathways and experimental workflows.

Mechanism of Action: Competitive vs. Non-Competitive Antagonism

The primary distinction between this compound and Memantine lies in their interaction with the NMDA receptor.

  • This compound acts as a competitive antagonist . It directly competes with the endogenous agonist, glutamate, for binding to its recognition site on the NMDA receptor. By occupying this site, this compound prevents glutamate from activating the receptor, thereby inhibiting the influx of calcium ions (Ca2+) that triggers excitotoxicity.

  • Memantine is a non-competitive (uncompetitive) antagonist . It binds to a site within the NMDA receptor's ion channel, but only when the channel is open, meaning it has already been activated by glutamate and a co-agonist (glycine or D-serine). This "use-dependent" mechanism allows Memantine to preferentially block excessive, pathological NMDA receptor activity while preserving normal physiological function.

Signaling Pathway of NMDA Receptor-Mediated Excitotoxicity and Intervention by this compound and Memantine

NMDA_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds to Glutamate Site This compound This compound This compound->NMDA_Receptor Competitively Blocks Ion_Channel Ion Channel NMDA_Receptor->Ion_Channel Opens Ca_Influx Ca²⁺ Influx Ion_Channel->Ca_Influx Allows Memantine Memantine Memantine->Ion_Channel Blocks Open Channel Excitotoxicity Excitotoxicity (Neuronal Cell Death) Ca_Influx->Excitotoxicity Triggers

Caption: NMDA receptor signaling pathway and points of intervention.

Quantitative Comparison of Neuroprotective Efficacy

The following tables summarize the available quantitative data for this compound and Memantine from preclinical studies. Direct head-to-head comparative studies on neuroprotective efficacy are scarce, necessitating a comparison based on data from individual studies.

Table 1: NMDA Receptor Binding Affinity

CompoundMechanism of ActionBinding SiteAffinity (IC50 / Ki)Reference
This compound Competitive AntagonistGlutamate Binding SiteIC50: 30 nM[1]
Memantine Uncompetitive AntagonistIon ChannelKi: 740 nM[2]

Table 2: In Vitro Neuroprotective Efficacy

CompoundExperimental ModelEndpointEfficacyReference
This compound Glutamate-induced neurotoxicityNeuronal Cell DeathIC50: 1.6 μM[1]
Memantine Oxygen-Glucose DeprivationNeuronal Cell DeathSignificant attenuation at 10 and 50 μM[3]

Table 3: In Vivo Neuroprotective Efficacy (Ischemic Stroke Models)

CompoundAnimal ModelTreatment ParadigmEndpointEfficacyReference
This compound Data not available----
Memantine Rat (MCAO)0.2 mg/kg/day, 24h pre-ischemiaInfarct Volume30-50% reduction[4]
Memantine Rat (MCAO)20 mg/kg, 5 min post-ischemiaInfarct VolumeSignificant reduction (p<0.01)[5]
Memantine Rat (MCAO)20 mg/kg/day, 24h pre-ischemiaInfarct VolumeIncreased injury[4]

Table 4: In Vivo Neuroprotective Efficacy (Alzheimer's Disease Models)

CompoundAnimal ModelTreatment ParadigmEndpointEfficacyReference
This compound Data not available----
Memantine Rat (Aβ(1-40) injection)2.34 μM steady-state plasma concentrationNeuronal DegenerationSignificant reduction[6]
Memantine Transgenic Mice (3xTg-AD)Human-equivalent doses for 3 monthsInsoluble Aβ levelsSignificant reduction[7]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of protocols for key experiments cited in this guide.

In Vivo Model: Middle Cerebral Artery Occlusion (MCAO) in Rats

This model is widely used to mimic ischemic stroke.

  • Animal Preparation: Adult male rats (e.g., Sprague-Dawley or Wistar) are anesthetized. Body temperature is maintained at 37°C.

  • Surgical Procedure: A midline neck incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). A nylon suture with a rounded tip is introduced into the ECA and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).

  • Ischemia and Reperfusion: The suture is left in place for a defined period (e.g., 60-120 minutes) to induce transient focal ischemia. For permanent ischemia, the suture is not removed. For reperfusion, the suture is withdrawn.

  • Drug Administration: The neuroprotective agent (e.g., Memantine) is administered at a specified dose and time relative to the ischemic insult (e.g., intraperitoneally 5 minutes after MCAO).

  • Outcome Assessment: After a set survival period (e.g., 24-48 hours), animals are euthanized. Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. Infarct volume is then quantified using image analysis software. Neurological deficit scores can also be assessed.[3]

Typical Experimental Workflow for MCAO Studies

MCAO_Workflow start Animal Acclimatization anesthesia Anesthesia & Physiological Monitoring start->anesthesia surgery Surgical Procedure: Expose Carotid Arteries anesthesia->surgery mcao Induce MCAO (Suture Insertion) surgery->mcao treatment Administer Drug (e.g., Memantine or Vehicle) mcao->treatment ischemia Ischemia Period (e.g., 90 min) treatment->ischemia reperfusion Reperfusion (Suture Withdrawal) ischemia->reperfusion survival Survival Period (e.g., 24 hours) reperfusion->survival assessment Outcome Assessment: Neurological Scoring & Infarct Volume Analysis survival->assessment end Data Analysis assessment->end

Caption: A standard MCAO experimental workflow.

In Vitro Model: Oxygen-Glucose Deprivation (OGD)

This model simulates ischemic conditions in cell culture.

  • Cell Culture: Primary neuronal cultures or neuronal cell lines (e.g., cortical neurons) are grown in standard culture medium.

  • OGD Induction: The culture medium is replaced with a glucose-free medium. The cultures are then placed in a hypoxic chamber with a controlled atmosphere (e.g., 1% O2, 5% CO2, 94% N2) for a specified duration (e.g., 24 hours).

  • Reperfusion (Optional): After the OGD period, the glucose-free medium is replaced with standard, glucose-containing medium, and the cultures are returned to normoxic conditions (standard incubator).

  • Drug Treatment: The neuroprotective agent is typically added to the culture medium before, during, or after the OGD period.

  • Assessment of Cell Death/Viability: Cell viability is assessed using methods such as the MTT assay, LDH release assay, or by staining with fluorescent dyes that differentiate live and dead cells (e.g., propidium iodide).[2]

Discussion and Future Directions

The available data suggests that both this compound and Memantine have neuroprotective potential through their interaction with the NMDA receptor, albeit through different mechanisms.

This compound's high affinity and competitive antagonism at the glutamate site make it a potent inhibitor of NMDA receptor activation. The limited data suggests a favorable therapeutic ratio in a pain model compared to Memantine. However, the lack of robust in vivo data in models of stroke and neurodegenerative diseases is a significant gap. Future research should focus on evaluating the neuroprotective efficacy of this compound in these models, determining its optimal therapeutic window and dose range, and further characterizing its safety profile.

Memantine's uncompetitive, use-dependent antagonism provides a unique mechanism that preferentially targets pathological NMDA receptor overactivity. This is supported by a larger body of preclinical and clinical data demonstrating its neuroprotective effects at specific dose ranges. The dose-dependent nature of its effects, with higher doses potentially being detrimental, highlights the importance of careful dose selection in clinical applications.

References

A Comparative Analysis of the Side Effect Profiles of Perzinfotel and Ketamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the side effect profiles of Perzinfotel and ketamine, two NMDA receptor antagonists. While ketamine is a well-characterized anesthetic and a rapidly emerging treatment for depression, this compound is a lesser-known compound whose development was discontinued. This comparison aims to objectively present the available experimental data on their respective adverse effects.

Executive Summary

Ketamine is associated with a range of transient psychotomimetic, cardiovascular, and neurological side effects. In contrast, preclinical data for this compound suggests a more favorable safety profile with a superior therapeutic ratio compared to other NMDA receptor antagonists, including ketamine. However, a significant limitation in this comparison is the lack of publicly available clinical data on the side effects of this compound in humans, largely due to the discontinuation of its clinical development. Therefore, this guide primarily presents a detailed side effect profile of ketamine, with qualitative comparisons to the preclinical safety findings for this compound.

Ketamine Side Effect Profile

Ketamine's side effects are dose-dependent and typically transient, resolving within a few hours of administration. The most common adverse effects are psychotomimetic, cardiovascular, and neurological.

Psychotomimetic Effects

The dissociative and hallucinatory effects of ketamine are its most well-known side effects. These can include:

  • Dissociation: A feeling of detachment from one's body and environment.

  • Hallucinations: Visual and auditory distortions.

  • Cognitive and Mood Changes: Confusion, euphoria, anxiety, and altered thought processes.

These effects are mediated by the blockade of NMDA receptors on GABAergic interneurons, leading to a disinhibition of glutamatergic neurons and a subsequent surge in glutamate release. This surge is thought to underlie the psychotomimetic effects.[1]

Cardiovascular Effects

Ketamine stimulates the sympathetic nervous system, leading to transient increases in:

  • Heart rate[2][3][4][5]

  • Blood pressure[2][3][4][5]

  • Cardiac output[5]

These effects are generally well-tolerated in healthy individuals but warrant caution in patients with pre-existing cardiovascular conditions.[4] The mechanism involves the release of endogenous catecholamines.[2][5]

Neurological and Other Side Effects

Other reported side effects of ketamine include:

  • Dizziness and Nausea: Commonly reported during and shortly after infusion.

  • Neurotoxicity: At high doses and with prolonged use, ketamine has been shown in preclinical studies to have neurotoxic potential, possibly through mechanisms involving oxidative stress and apoptosis.[6][7][8][9]

  • Urological Toxicity: Chronic, high-dose recreational use has been associated with bladder dysfunction.

Quantitative Analysis of Ketamine Side Effects

The following table summarizes the incidence of common side effects reported in a pooled analysis of studies involving a single subanesthetic dose of intravenous ketamine for treatment-resistant depression.[10]

Side EffectIncidence with KetamineIncidence with Placebo
Feeling Strange/Weird/Loopy>50%<10%
Dissociation30-50%<5%
Dizziness30-50%<10%
Nausea20-40%<10%
Headache10-30%<10%
Anxiety10-30%<10%
Increased Blood PressureCommonRare
Increased Heart RateCommonRare

Note: This table presents approximate incidence ranges based on the available literature. Actual frequencies may vary depending on the study population, dosage, and administration protocol.

This compound Side Effect Profile

Information on the side effect profile of this compound in humans is not available in the public domain. Preclinical studies in animal models have suggested that this compound has a better therapeutic ratio and a more favorable safety profile compared to other NMDA receptor antagonists. Specifically, it was shown to lack analgesic effects but possessed neuroprotective properties without causing the same level of motor impairment or other adverse effects seen with drugs like ketamine at effective doses in these models. The development of this compound was discontinued, and the specific reasons for this have not been publicly disclosed, which could be related to efficacy, safety, or commercial considerations.

Experimental Protocols

Assessment of Psychotomimetic and Dissociative Effects of Ketamine

A common experimental protocol for assessing the psychotomimetic and dissociative effects of ketamine in a clinical research setting involves the following steps:

  • Participant Screening: Healthy volunteers or patients with a specific condition (e.g., treatment-resistant depression) are screened for eligibility, excluding individuals with a history of psychosis or cardiovascular instability.

  • Baseline Assessments: Prior to drug administration, baseline psychological and physiological measures are collected. This includes standardized scales such as the Clinician-Administered Dissociative States Scale (CADSS) and the Brief Psychiatric Rating Scale (BPRS).[10][11]

  • Drug Administration: Ketamine (typically 0.5 mg/kg) or a placebo is administered intravenously over a 40-minute period.[11][12]

  • Serial Assessments: During and after the infusion, psychometric scales (CADSS, BPRS) and vital signs (heart rate, blood pressure) are repeatedly measured at specific time points (e.g., every 15-30 minutes for the first 2 hours).[10][11]

  • Data Analysis: The scores from the psychometric scales and the physiological data are analyzed to compare the effects of ketamine versus placebo and to track the time course of the side effects.

Visualizations

Signaling Pathways

ketamine_psychotomimetic_pathway ketamine Ketamine nmda_r NMDA Receptor (on GABAergic Interneuron) ketamine->nmda_r Blockade gaba_in GABAergic Interneuron nmda_r->gaba_in Inhibition glut_n Glutamatergic Neuron gaba_in->glut_n Inhibition glut_release ↑ Glutamate Release glut_n->glut_release Disinhibition psychotomimetic Psychotomimetic Effects glut_release->psychotomimetic

ketamine_cardiovascular_pathway ketamine Ketamine sns Sympathetic Nervous System (SNS) ketamine->sns Stimulation catecholamines ↑ Catecholamine Release sns->catecholamines heart Heart catecholamines->heart vessels Blood Vessels catecholamines->vessels hr ↑ Heart Rate heart->hr bp ↑ Blood Pressure vessels->bp

Experimental Workflow

experimental_workflow screening Screening of Participants baseline Baseline Assessments (CADSS, BPRS, Vitals) screening->baseline randomization Randomization baseline->randomization ketamine_arm Ketamine Infusion (0.5 mg/kg over 40 min) randomization->ketamine_arm Group 1 placebo_arm Placebo Infusion randomization->placebo_arm Group 2 assessments Serial Assessments (During and Post-Infusion) ketamine_arm->assessments placebo_arm->assessments analysis Data Analysis assessments->analysis

Conclusion

Ketamine has a well-documented and predictable side effect profile, with transient psychotomimetic and cardiovascular effects being the most common. These are generally manageable in a controlled clinical setting. In contrast, while preclinical evidence suggests this compound may have a more favorable safety profile, the lack of human clinical trial data makes a direct and meaningful comparison of their side effect profiles impossible. The discontinuation of this compound's development means that the reasons for its withdrawal and its full safety profile in humans may remain unknown. Researchers and drug development professionals should be aware of these limitations when considering the therapeutic potential and risks of NMDA receptor antagonists.

References

A Comparative Analysis of Perzinfotel and Other NMDA Antagonists for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide to the performance, mechanisms, and experimental data of key NMDA receptor antagonists, providing a valuable resource for researchers in neuroscience and pharmacology.

Introduction

N-methyl-D-aspartate (NMDA) receptors, a class of ionotropic glutamate receptors, play a pivotal role in synaptic plasticity, learning, and memory. However, their overactivation can lead to excitotoxicity, a key factor in the pathophysiology of various neurological disorders, including stroke, traumatic brain injury, and neurodegenerative diseases. This has spurred the development of NMDA receptor antagonists as potential therapeutic agents. This guide provides a comparative analysis of Perzinfotel, a potent and selective competitive NMDA antagonist, with other well-known antagonists: Ketamine, Memantine, and Dizocilpine (MK-801). We will delve into their mechanisms of action, present quantitative data on their performance, and provide detailed experimental protocols for key assays.

Mechanism of Action: A Tale of Two Sites

NMDA receptor antagonists can be broadly classified based on their binding site and mechanism of action. This compound is a competitive antagonist , meaning it directly competes with the endogenous agonist, glutamate, for its binding site on the NMDA receptor. In contrast, Ketamine , Memantine , and Dizocilpine (MK-801) are classified as uncompetitive antagonists or channel blockers . These molecules do not compete with glutamate but instead bind to a site within the receptor's ion channel, physically obstructing the flow of ions and thereby preventing receptor activation. This fundamental difference in their mechanism of action has significant implications for their pharmacological profiles and clinical effects.

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cluster_competitive Competitive Antagonism cluster_uncompetitive Uncompetitive Antagonism Glutamate Glutamate Receptor_Comp NMDA Receptor (Glutamate Site) Glutamate->Receptor_Comp Binds This compound This compound This compound->Receptor_Comp Competes with Glutamate Postsynaptic Effect Postsynaptic Effect Receptor_Comp->Postsynaptic Effect Activation Channel_Blocker Ketamine Memantine Dizocilpine Receptor_Uncomp NMDA Receptor (Ion Channel) Channel_Blocker->Receptor_Uncomp Blocks Channel Receptor_Uncomp->Postsynaptic Effect No Ion Flow Glutamate_Source Presynaptic Neuron Glutamate_Source->Glutamate

Fig. 1: Mechanisms of NMDA Receptor Antagonism

Quantitative Comparison of NMDA Receptor Antagonists

The following tables summarize key quantitative data for this compound and the other selected NMDA antagonists, providing a basis for objective comparison of their potency, pharmacokinetics, and side effect profiles. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.

CompoundAntagonist TypeIC50 / Ki (NMDA Receptor)Notes
This compound CompetitiveIC50: 30 nM (glutamate site)[1]; IC50: 0.48 µM (NMDA-induced currents)[1]; IC50: 1.6 µM (glutamate-induced neurotoxicity)[1]High affinity for the glutamate binding site.
Ketamine UncompetitiveIC50: ~1-2 µM[2]; Ki: ~7-100 µM (high and low affinity sites)[3]Potency can vary depending on the NMDA receptor subunit composition.
Memantine UncompetitiveIC50: ~0.5-1 µM[4]Shows some selectivity for different NMDA receptor subtypes.[4]
Dizocilpine (MK-801) UncompetitiveKi: 30.5 nM[5]; Kd: 37.2 nM[5]A potent, high-affinity channel blocker.

Table 1: Potency of NMDA Receptor Antagonists

CompoundOral BioavailabilityHalf-life (t1/2)Metabolism
This compound Low (3-5%)[6]Data not readily availableProdrugs developed to improve bioavailability.[6]
Ketamine Poor (~20%)[7]~2.5 hours[7]Primarily by CYP3A4 and CYP2B6.[6]
Memantine High~60-80 hours[1][8]Partial hepatic metabolism, not significantly via CYP450.[1][8]
Dizocilpine (MK-801) Data in humans not readily availableData in humans not readily availablePrimarily studied in animal models.

Table 2: Pharmacokinetic Properties of NMDA Receptor Antagonists

CompoundCommon Side EffectsNotable Adverse Events
This compound Stated to have a superior therapeutic ratio compared to other NMDA antagonists in preclinical studies.Development was discontinued, reasons not fully detailed in public sources.
Ketamine Drowsiness, dizziness, feeling strange/unreal, blurred vision, poor coordination.[9]Psychotomimetic effects (hallucinations, dissociation), abuse potential, transient hypertension and tachycardia.[9][10]
Memantine Dizziness, headache, confusion, constipation.[1][11]Generally well-tolerated at therapeutic doses.
Dizocilpine (MK-801) Cognitive disruption, psychotic-spectrum reactions.Neurotoxicity (Olney's lesions) observed in laboratory animals, limiting clinical use.

Table 3: Comparative Side Effect Profiles of NMDA Receptor Antagonists

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to characterize and compare NMDA receptor antagonists.

In Vitro NMDA Receptor Binding Assay

This assay is used to determine the binding affinity (Ki or IC50) of a compound for the NMDA receptor.

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cluster_workflow NMDA Receptor Binding Assay Workflow A Prepare brain membrane homogenate (source of NMDA receptors) B Incubate membranes with radiolabeled NMDA antagonist (e.g., [3H]MK-801) A->B C Add increasing concentrations of the test compound (e.g., this compound) B->C D Separate bound from free radioligand (e.g., via vacuum filtration) C->D E Quantify radioactivity of the bound ligand using a scintillation counter D->E F Calculate IC50/Ki values based on the displacement of the radioligand E->F

Fig. 2: NMDA Receptor Binding Assay Workflow

Methodology:

  • Membrane Preparation: Whole rat brains are homogenized in a buffered solution and centrifuged to isolate the membrane fraction containing the NMDA receptors.

  • Incubation: The membrane preparation is incubated with a known concentration of a radiolabeled NMDA receptor antagonist (e.g., [3H]MK-801 for the channel site or [3H]CGP 39653 for the glutamate site).

  • Competition: Increasing concentrations of the unlabeled test compound (e.g., this compound) are added to the incubation mixture to compete with the radioligand for binding to the receptor.

  • Separation: The reaction is terminated, and the bound radioligand is separated from the free radioligand, typically by rapid vacuum filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using a liquid scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki (inhibition constant) can then be calculated from the IC50 value using the Cheng-Prusoff equation.

In Vivo Neuroprotection Assay (Animal Model of Stroke)

This type of assay evaluates the ability of a compound to protect against neuronal damage in a living organism following an ischemic event.

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cluster_workflow In Vivo Neuroprotection Assay Workflow A Induce focal cerebral ischemia in an animal model (e.g., rat) via middle cerebral artery occlusion (MCAO) B Administer the test compound (e.g., this compound) at a specific time point relative to the ischemic insult A->B C Monitor neurological deficits using a standardized scoring system B->C D After a set period (e.g., 24-72 hours), sacrifice the animal and harvest the brain B->D E Stain brain sections (e.g., with TTC) to visualize the infarct volume D->E F Quantify the infarct volume and compare between treated and control groups E->F

Fig. 3: In Vivo Neuroprotection Assay Workflow

Methodology:

  • Animal Model: A common model is the middle cerebral artery occlusion (MCAO) model in rats or mice, which mimics the pathophysiology of ischemic stroke in humans.

  • Ischemic Insult: The middle cerebral artery is temporarily or permanently occluded to induce a focal ischemic lesion in the brain.

  • Drug Administration: The test compound is administered intravenously, intraperitoneally, or orally at a predetermined time before, during, or after the ischemic insult.

  • Neurological Assessment: The animals' neurological function is assessed at various time points using a standardized neurological deficit scoring system.

  • Histological Analysis: After a specific survival period, the animals are euthanized, and their brains are removed. Brain sections are stained with a dye such as 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted (damaged) tissue unstained (white).

  • Infarct Volume Measurement: The area of the infarct is measured in serial brain sections, and the total infarct volume is calculated. The neuroprotective effect of the compound is determined by comparing the infarct volume in the treated group to that in a vehicle-treated control group.

Signaling Pathways

The activation of NMDA receptors triggers a cascade of intracellular signaling events, primarily initiated by the influx of calcium ions (Ca2+). This influx activates various downstream effectors, including calmodulin-dependent protein kinase II (CaMKII), protein kinase C (PKC), and neuronal nitric oxide synthase (nNOS). These pathways are crucial for normal synaptic function but can lead to excitotoxicity when overactivated. NMDA antagonists, by blocking this initial Ca2+ influx, can prevent the activation of these downstream pathological cascades.

dot

Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Activates Ca_Influx Ca2+ Influx NMDA_Receptor->Ca_Influx Allows Downstream Downstream Signaling (e.g., CaMKII, PKC, nNOS) Ca_Influx->Downstream Activates Synaptic_Plasticity Synaptic Plasticity (LTP/LTD) Downstream->Synaptic_Plasticity Normal Activation Excitotoxicity Excitotoxicity Downstream->Excitotoxicity Overactivation NMDA_Antagonist NMDA Antagonist (e.g., this compound) NMDA_Antagonist->NMDA_Receptor Blocks

Fig. 4: NMDA Receptor Signaling Pathway

Conclusion

This compound stands out as a potent and selective competitive NMDA receptor antagonist with a potentially favorable safety profile compared to uncompetitive antagonists like Ketamine and Dizocilpine. Its low oral bioavailability, however, presents a significant hurdle for clinical development, leading to the exploration of prodrug strategies. Ketamine, while effective in certain applications like anesthesia and as a rapid-acting antidepressant, is hampered by its psychotomimetic side effects and abuse potential. Memantine, with its moderate affinity and favorable side effect profile, has found a niche in the treatment of Alzheimer's disease. Dizocilpine (MK-801), despite its high potency, is largely confined to preclinical research due to its neurotoxic effects in animal models.

The choice of an appropriate NMDA antagonist for research or therapeutic development depends heavily on the specific application and the desired balance between efficacy and safety. This comparative guide, by presenting key quantitative data and outlining essential experimental protocols, aims to equip researchers and drug development professionals with the necessary information to make informed decisions in this complex and promising field of neuropharmacology.

References

Validating Perzinfotel's Neuroprotective Effects: A Comparative Analysis in Stroke Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Perzinfotel (EAA-090), a potent N-methyl-D-aspartate (NMDA) receptor antagonist, and its potential neuroprotective effects in various stroke models. While preclinical evidence suggests a favorable therapeutic profile for this compound, its development was discontinued. This guide aims to objectively compare its theoretical performance with other NMDA receptor antagonists that have undergone more extensive preclinical and clinical evaluation. The provided experimental data and protocols are intended to support further research and drug development in the field of neuroprotection for ischemic stroke.

Mechanism of Action: Targeting Excitotoxicity

Ischemic stroke triggers a cascade of detrimental biochemical events, with excitotoxicity being a primary driver of neuronal death. This process is initiated by the excessive release of the excitatory neurotransmitter glutamate, which leads to the overactivation of NMDA receptors. This, in turn, causes a massive influx of calcium ions (Ca2+) into neurons, activating various downstream catabolic enzymes, promoting the generation of free radicals, and ultimately leading to apoptotic and necrotic cell death.

This compound, as a potent and selective competitive NMDA receptor antagonist, directly counteracts this excitotoxic cascade by blocking the glutamate binding site on the NMDA receptor. This action prevents the excessive Ca2+ influx and subsequent neuronal damage.

NMDA_Receptor_Signaling_Pathway Ischemia Ischemic Stroke Glutamate_Release Excessive Glutamate Release Ischemia->Glutamate_Release NMDA_Receptor NMDA Receptor Glutamate_Release->NMDA_Receptor Activates Ca_Influx Massive Ca2+ Influx NMDA_Receptor->Ca_Influx This compound This compound This compound->NMDA_Receptor Blocks Neuroprotection Neuroprotection This compound->Neuroprotection Downstream Activation of Catabolic Enzymes & Free Radical Production Ca_Influx->Downstream Cell_Death Neuronal Cell Death Downstream->Cell_Death

Figure 1: this compound's mechanism of action in the excitotoxicity cascade.

Preclinical Data Comparison of NMDA Receptor Antagonists

While specific preclinical data on this compound's efficacy in stroke models is limited in publicly available literature, a comparative analysis can be drawn from studies on other NMDA receptor antagonists. The following tables summarize key findings for Selfotel (CGS 19755) and Eliprodil.

Compound Stroke Model Animal Model Dosage Infarct Volume Reduction Neurological Deficit Improvement Reference
Selfotel (CGS 19755) Permanent Middle Cerebral Artery Occlusion (pMCAO)Rat10-40 mg/kgSignificant reduction in cortical infarct, but not in the basal ganglia.Not specified[1]
Eliprodil Embolic Middle Cerebral Artery Occlusion (eMCAO)Rat1 mg/kg, IV (two doses)49% reduction in total infarct volume54% improvement in neurological score[2]
Eliprodil + rt-PA Embolic Middle Cerebral Artery Occlusion (eMCAO)Rat1 mg/kg, IV (Eliprodil) + 2.5 mg/kg, IV (rt-PA)89% reduction in total infarct volume70% improvement in neurological score[2]

Table 1: Comparison of Preclinical Efficacy of NMDA Receptor Antagonists in Rodent Stroke Models

Experimental Protocols

Middle Cerebral Artery Occlusion (MCAO) Model in Rats

The MCAO model is a widely used preclinical model to simulate focal ischemic stroke in humans.

Objective: To induce a reproducible ischemic brain injury in the territory of the middle cerebral artery.

Materials:

  • Male Sprague-Dawley or Wistar rats (250-300g)

  • Anesthesia (e.g., isoflurane)

  • Operating microscope

  • Micro-surgical instruments

  • 4-0 monofilament nylon suture with a rounded tip

  • Laser Doppler flowmeter (for monitoring cerebral blood flow)

  • Heating pad to maintain body temperature

Procedure:

  • Anesthesia and Preparation: Anesthetize the rat and maintain anesthesia throughout the surgical procedure. Place the animal on a heating pad to maintain its body temperature at 37°C.

  • Surgical Incision: Make a midline cervical incision and carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Artery Ligation: Ligate the CCA and the ECA.

  • Filament Insertion: Introduce a 4-0 monofilament nylon suture through an incision in the ECA stump and advance it into the ICA until a slight resistance is felt, indicating the occlusion of the origin of the MCA. The insertion depth is typically 18-20 mm from the carotid bifurcation.

  • Confirmation of Occlusion: A significant drop (typically >70%) in cerebral blood flow as measured by the laser Doppler flowmeter confirms successful occlusion.

  • Occlusion Duration: For transient MCAO, the filament is left in place for a specific duration (e.g., 60, 90, or 120 minutes) before being withdrawn to allow for reperfusion. For permanent MCAO, the filament is left in place.

  • Wound Closure: Suture the incision and allow the animal to recover from anesthesia.

  • Post-operative Care: Provide appropriate post-operative care, including analgesia and monitoring for any adverse effects.

Outcome Measures:

  • Infarct Volume Assessment: 24 to 48 hours post-MCAO, the animal is euthanized, and the brain is sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The unstained (white) area represents the infarcted tissue.

  • Neurological Deficit Scoring: A battery of behavioral tests (e.g., modified Neurological Severity Score, mNSS) is used to assess motor, sensory, and reflex functions at various time points post-surgery.

Experimental_Workflow_MCAO Start Start Animal_Prep Animal Preparation (Anesthesia, Temperature Control) Start->Animal_Prep Surgery Surgical Procedure (Carotid Artery Exposure) Animal_Prep->Surgery MCAO Middle Cerebral Artery Occlusion (Filament Insertion) Surgery->MCAO Confirmation Confirmation of Occlusion (Laser Doppler) MCAO->Confirmation Treatment Drug Administration (e.g., this compound) Confirmation->Treatment Reperfusion Reperfusion (for transient MCAO) Treatment->Reperfusion if applicable Recovery Post-operative Recovery Treatment->Recovery Reperfusion->Recovery Assessment Outcome Assessment Recovery->Assessment Infarct_Volume Infarct Volume Measurement (TTC Staining) Assessment->Infarct_Volume Neuro_Score Neurological Deficit Scoring Assessment->Neuro_Score End End Infarct_Volume->End Neuro_Score->End

Figure 2: General experimental workflow for preclinical stroke studies.

Challenges in Clinical Translation

Despite promising preclinical data for many NMDA receptor antagonists, their translation to clinical success has been largely unsuccessful. Clinical trials with agents like Selfotel and Gavestinel failed to demonstrate efficacy in improving outcomes for stroke patients. Several factors may contribute to this translational gap:

  • Narrow Therapeutic Window: The neuroprotective effects of NMDA antagonists are highly time-dependent, with administration required very soon after the onset of stroke, which is often not feasible in a clinical setting.

  • Adverse Effects: Systemic administration of potent NMDA antagonists can lead to significant side effects, including psychotomimetic effects, which limit the achievable therapeutic dose.

  • Heterogeneity of Stroke: The pathophysiology of stroke in humans is more complex and heterogeneous than in controlled animal models, making it difficult to replicate the positive results seen in the lab.

Conclusion and Future Directions

This compound, with its potent NMDA receptor antagonism, represents a conceptually sound approach to neuroprotection in ischemic stroke. However, the lack of extensive, publicly available preclinical data in relevant stroke models makes a direct and robust validation of its effects challenging. The comparative data from other NMDA receptor antagonists highlight both the potential and the significant hurdles of this therapeutic strategy.

Future research on this compound or novel NMDA receptor antagonists should focus on:

  • Comprehensive Preclinical Evaluation: Rigorous testing in various stroke models, including those with comorbidities that are common in stroke patients (e.g., hypertension, diabetes).

  • Optimizing Delivery: Developing strategies to improve brain penetration and target engagement while minimizing systemic side effects, potentially through the use of prodrugs or novel drug delivery systems.

  • Combination Therapies: Investigating the synergistic effects of NMDA receptor antagonists with other neuroprotective agents or with reperfusion therapies like rt-PA.

By addressing these challenges, the promising neuroprotective mechanism of NMDA receptor antagonism may yet be successfully translated into an effective therapy for ischemic stroke.

References

Head-to-Head Comparison of Perzinfotel Prodrugs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Perzinfotel and its prodrugs, focusing on performance, experimental data, and methodologies.

This compound (also known as EAA-090) is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, showing efficacy in models of inflammatory and neuropathic pain.[1] However, its clinical development has been hampered by low oral bioavailability, estimated to be between 3-5%.[1] To address this limitation, various prodrug strategies have been explored. This guide focuses on a head-to-head comparison of this compound and its most promising prodrug, an oxymethylene-spaced diphenyl analogue.

Data Presentation: Pharmacokinetic Profile

An oxymethylene-spaced diphenyl analogue of this compound has demonstrated a significantly improved pharmacokinetic profile in preclinical studies. The following table summarizes the key findings from a head-to-head comparison in rats.

CompoundDose (oral)Relative Systemic Exposure of this compound (AUC)
This compound30 mg/kg1x
This compound Prodrug (3a)10 mg/kg2.5x

Data sourced from Baudy et al., 2009.[1]

These results indicate that the prodrug, at a three-fold lower dose, achieves a 2.5-fold greater systemic exposure of the active parent drug, this compound.[1] This highlights the success of the prodrug approach in enhancing oral bioavailability. In rat plasma, the prodrug is rapidly converted to this compound.[1]

Performance in a Model of Inflammatory Pain

Consistent with the improved pharmacokinetic profile, the this compound prodrug exhibited greater potency and a longer duration of activity in a rodent model of inflammatory pain.[1]

Chemical Structures

This compound (1)

This compound Prodrug (3a): Oxymethylene-Spaced Diphenyl Analogue

Experimental Protocols

Pharmacokinetic Studies in Rats

Objective: To determine the oral bioavailability of this compound and its prodrug.

Methodology:

  • Male Sprague-Dawley rats were used for the study.

  • One group of rats was administered this compound orally at a dose of 30 mg/kg.

  • A second group of rats was administered the this compound prodrug orally at a dose of 10 mg/kg.

  • Blood samples were collected at various time points post-administration.

  • Plasma concentrations of this compound were determined using a validated analytical method.

  • The area under the plasma concentration-time curve (AUC) was calculated to determine the total systemic exposure to this compound.

Rodent Model of Inflammatory Pain (Prostaglandin E2-Induced Thermal Hypersensitivity)

Objective: To evaluate the in vivo efficacy of this compound and its prodrug in a model of inflammatory pain.

Methodology:

  • Male Sprague-Dawley rats were used.

  • A baseline thermal sensitivity test was conducted using a tail-withdrawal assay. The latency to withdraw the tail from a radiant heat source was measured.

  • Inflammation and thermal hypersensitivity were induced by an intraplantar injection of prostaglandin E2 (PGE2) into the hind paw.

  • Following the induction of hypersensitivity, animals were orally administered either vehicle, this compound, or the this compound prodrug.

  • The tail-withdrawal latency was measured again at various time points after drug administration to assess the analgesic effect.

  • An increase in the tail-withdrawal latency compared to the vehicle-treated group indicated an anti-hyperalgesic effect.

Mandatory Visualizations

Signaling Pathway of this compound's Mechanism of Action

This compound acts as a competitive antagonist at the glutamate binding site on the NMDA receptor. This prevents the influx of Ca2+ ions, which is a key event in nociceptive signaling.

NMDA_Receptor_Signaling cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate_vesicle Glutamate NMDA_Receptor NMDA Receptor Glutamate_vesicle->NMDA_Receptor Binds Ca_channel Ca²⁺ Channel NMDA_Receptor->Ca_channel Opens Ca_influx Ca_channel->Ca_influx Nociception Nociceptive Signaling Ca_influx->Nociception Activates This compound This compound This compound->NMDA_Receptor Blocks PK_Workflow start Start dosing Oral Administration (this compound or Prodrug) start->dosing sampling Serial Blood Sampling dosing->sampling analysis Plasma Concentration Analysis (LC-MS/MS) sampling->analysis pk_calc Pharmacokinetic Parameter Calculation (AUC) analysis->pk_calc end End pk_calc->end Pain_Model_Workflow start Start baseline Baseline Thermal Sensitivity Measurement start->baseline induction Induce Hypersensitivity (PGE₂ Injection) baseline->induction treatment Oral Administration (Vehicle, this compound, or Prodrug) induction->treatment measurement Measure Tail-Withdrawal Latency Over Time treatment->measurement analysis Data Analysis (Analgesic Effect) measurement->analysis end End analysis->end

References

Perzinfotel vs. Selfotel: A Comparative Analysis of Two NMDA Receptor Antagonists in Stroke Research

Author: BenchChem Technical Support Team. Date: November 2025

A Tale of Two Neuroprotectants: From Preclinical Promise to Clinical Discontinuation

In the quest for effective neuroprotective therapies for acute ischemic stroke, N-methyl-D-aspartate (NMDA) receptor antagonists have long been a focus of intense research. The overactivation of these receptors by the excitatory neurotransmitter glutamate during a stroke triggers a cascade of events leading to neuronal cell death. Perzinfotel (EAA-090) and Selfotel (CGS 19755) are two such competitive NMDA receptor antagonists that showed promise in preclinical studies. However, their journeys through the drug development pipeline tell a cautionary tale about the challenges of translating preclinical efficacy into clinical success. This guide provides a detailed comparison of this compound and Selfotel, summarizing the available experimental data for an audience of researchers, scientists, and drug development professionals.

Mechanism of Action: Targeting the Excitotoxic Cascade

Both this compound and Selfotel are competitive antagonists of the NMDA receptor. They act by binding to the glutamate recognition site on the NMDA receptor complex, thereby preventing glutamate from activating the receptor. This action is intended to block the excessive influx of calcium ions into neurons, a key step in the excitotoxic cascade that leads to neuronal damage and death following an ischemic stroke.

NMDA_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate_vesicle Glutamate Vesicles Glutamate Glutamate Glutamate_vesicle->Glutamate releases NMDA_R NMDA Receptor Ca_channel Ca²⁺ Channel NMDA_R->Ca_channel activates Ca_influx Ca_channel->Ca_influx allows Cell_Death Neuronal Cell Death Ca_influx->Cell_Death leads to Glutamate->NMDA_R binds to Ischemia Ischemic Stroke Ischemia->Glutamate_vesicle triggers release Drug This compound / Selfotel Drug->NMDA_R blocks binding

Signaling pathway of NMDA receptor antagonists in ischemic stroke.

Preclinical Data: A Foundation of Neuroprotective Efficacy

Both this compound and Selfotel demonstrated neuroprotective effects in various preclinical animal models of stroke. However, the extent of publicly available data for this compound is significantly more limited compared to Selfotel.

This compound (EAA-090)

Preclinical studies indicated that this compound is a potent and selective competitive NMDA receptor antagonist. While it was shown to be efficacious in rodent models of inflammatory and neuropathic pain, specific quantitative data on its neuroprotective effects in stroke models are scarce in publicly accessible literature. One study mentioned that a tetrazole analogue of this compound failed to show neuroprotective potency in a focal ischemia model in rats involving middle cerebral artery occlusion (MCAO).[1] The development of this compound was ultimately discontinued, a decision likely influenced by its low oral bioavailability (3-5%), which necessitated the development of prodrugs.[1]

Selfotel (CGS 19755)

Selfotel exhibited robust neuroprotective effects across a range of animal models of both global and focal cerebral ischemia.

Animal ModelDosing and AdministrationKey Findings
Global Ischemia (Gerbil) 10 and 30 mg/kg, intraperitonealReduced ischemia-induced hippocampal brain damage.[2]
Focal Ischemia (Rat) 10 mg/kg bolus followed by 5 mg/kg/hr infusion, intravenousReduced infarct size.[2]
Focal Ischemia (Rat) 10 mg/kg, intravenousReduced infarct size when administered 5 minutes after permanent MCAO.[2]

Clinical Trials: The Divergent Paths End at the Same Destination

The clinical development pathways for this compound and Selfotel differed significantly, with Selfotel undergoing extensive clinical evaluation for stroke, while this compound's development for this indication did not progress to late-stage clinical trials.

This compound (EAA-090)

There is no publicly available data from clinical trials evaluating this compound for the treatment of stroke. Its development was discontinued at the preclinical or very early clinical stage for undisclosed reasons, although its poor oral bioavailability was a known challenge.[1]

Selfotel (CGS 19755)

Selfotel progressed to Phase II and Phase III clinical trials for acute ischemic stroke.

Selfotel Phase IIa Clinical Trial

A multicenter, randomized, double-blind, placebo-controlled, ascending-dose Phase IIa study was conducted to evaluate the safety and tolerability of Selfotel in patients with acute ischemic stroke.

Experimental Protocol:

  • Patient Population: Patients with acute hemispheric ischemic stroke.

  • Intervention: Ascending intravenous bolus doses of Selfotel (1.0 mg/kg, 1.5 mg/kg, 1.75 mg/kg, and 2.0 mg/kg) or placebo administered within 12 hours of stroke onset.

  • Primary Outcome: Safety and tolerability.

Key Findings:

  • Dose-dependent adverse events were observed, including agitation, hallucinations, confusion, and paranoia.

  • The maximum tolerated dose was determined to be 1.5 mg/kg.

Selfotel Phase III Clinical Trials (ASSIST)

Two pivotal Phase III trials, known as the Acute Stroke Studies Involving Selfotel Treatment (ASSIST), were initiated to evaluate the efficacy and safety of Selfotel.

Experimental Protocol:

  • Patient Population: 567 patients with acute ischemic hemispheric stroke and a motor deficit.

  • Intervention: A single intravenous dose of 1.5 mg/kg Selfotel or placebo administered within 6 hours of stroke onset.

  • Primary Outcome: Proportion of patients with a favorable outcome (defined as a Barthel Index score of ≥95 or a Glasgow Outcome Scale score of 1) at 90 days.

Key Findings:

The trials were prematurely terminated by the Data and Safety Monitoring Board due to safety concerns.

OutcomeSelfotel (n=281)Placebo (n=286)p-value
Mortality at 90 days 22%17%0.18
Mortality at 30 days 19%13%0.05
Serious Adverse Events More frequent in the Selfotel group

The trials showed a trend towards increased mortality in the Selfotel-treated group, particularly within the first 30 days, and no evidence of improved functional outcome.[3][4]

Clinical_Trial_Workflow cluster_preclinical Preclinical Phase cluster_clinical Clinical Phases cluster_post Post-Approval cluster_this compound This compound Path cluster_selfotel Selfotel Path preclinical_studies Animal Studies (Efficacy & Safety) phase1 Phase I (Safety & Dosage) preclinical_studies->phase1 perzinfotel_halt Development Halted preclinical_studies->perzinfotel_halt phase2 Phase II (Efficacy & Side Effects) phase1->phase2 phase3 Phase III (Large-scale Efficacy & Safety) phase2->phase3 regulatory_approval Regulatory Approval (e.g., FDA) phase3->regulatory_approval selfotel_halt Development Halted in Phase III phase3->selfotel_halt phase4 Phase IV (Post-marketing Surveillance) regulatory_approval->phase4

Generalized clinical trial workflow with the paths of this compound and Selfotel.

Conclusion: Lessons Learned from Discontinued Development

The stories of this compound and Selfotel underscore the significant challenges in developing neuroprotective drugs for stroke. While both showed promise as NMDA receptor antagonists in preclinical models, their clinical development was ultimately halted.

This compound's journey was cut short, likely due to a combination of factors including poor pharmacokinetic properties (low oral bioavailability) and potentially insufficient preclinical evidence of efficacy in stroke models to warrant further investment.

Selfotel , on the other hand, advanced to late-stage clinical trials but failed to demonstrate a favorable risk-benefit profile. The increased mortality observed in the Phase III trials suggested that at the doses tested, the drug might have had neurotoxic effects, a concern with many NMDA receptor antagonists.

For researchers and drug developers, the comparison of this compound and Selfotel serves as a critical reminder of the following:

  • The Preclinical-Clinical Divide: Robust efficacy in animal models does not always translate to success in human trials.

  • Pharmacokinetics and a Narrow Therapeutic Window: For NMDA receptor antagonists, achieving a therapeutic concentration in the brain without causing significant adverse effects is a major hurdle.

  • The Importance of Early Go/No-Go Decisions: The discontinuation of this compound's development at an early stage, while disappointing, likely saved significant resources compared to the costly failure of Selfotel in Phase III.

References

A Comparative Guide to the Cross-Species Efficacy of Perzinfotel

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of Perzinfotel, a selective NMDA receptor antagonist, with other relevant alternatives. The data presented herein is intended to support researchers and professionals in drug development in their evaluation of this compound's potential as a therapeutic agent. This document summarizes key preclinical findings, details experimental methodologies, and visualizes associated signaling pathways.

Mechanism of Action: NMDA Receptor Antagonism

This compound is a selective and competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, with a high affinity for the glutamate binding site.[1] The NMDA receptor, a ligand-gated ion channel, plays a crucial role in synaptic plasticity and pain transmission. Overactivation of this receptor is implicated in various neurological disorders and chronic pain states. By competitively blocking the glutamate binding site, this compound inhibits the influx of Ca2+ ions, thereby modulating neuronal excitability and reducing pain signaling.

Below is a diagram illustrating the signaling pathway of the NMDA receptor and the point of intervention for this compound.

NMDA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor (GluN1/GluN2) Glutamate->NMDA_Receptor Binds Glycine Glycine Glycine->NMDA_Receptor Co-agonist This compound This compound This compound->NMDA_Receptor Blocks Ca_ion Ca²⁺ Influx NMDA_Receptor->Ca_ion Opens Channel CaMKII CaMKII Ca_ion->CaMKII Activates PKC PKC Ca_ion->PKC Activates Src Src Kinase Ca_ion->Src Activates CREB CREB Activation CaMKII->CREB PKC->CREB PLC PLCγ Src->PLC Activates PI3K PI3K Src->PI3K Activates PI3K->CREB Gene_Expression Gene Expression (Pain Sensitization) CREB->Gene_Expression

Caption: NMDA Receptor Signaling Pathway and this compound's Point of Intervention.

Cross-Species Efficacy of this compound

A critical aspect of preclinical drug development is the validation of efficacy across different species. While extensive data is available for this compound in rat models of pain, there is a notable lack of publicly available, quantitative efficacy data in mouse models. This data gap is a significant consideration for the cross-species validation of this compound's therapeutic potential.

Efficacy Data in Rats

This compound has demonstrated significant efficacy in rat models of inflammatory pain, specifically in reducing thermal hypersensitivity.

Efficacy of this compound in a Rat Thermal Hypersensitivity Model
Pain Model Prostaglandin E₂ (PGE₂) induced thermal hypersensitivity
Species Rat
Administration Route Intraperitoneal (i.p.)
Dose 10 mg/kg
Efficacy 60-80% blockade of PGE₂-induced hypersensitivity[1]
Administration Route Oral (p.o.)
Dose 100 mg/kg
Efficacy 60-80% blockade of PGE₂-induced hypersensitivity[1]
Efficacy Data in Mice

As of the latest review of available literature, specific quantitative data on the efficacy of this compound in mouse models of pain, particularly thermal hypersensitivity, remains elusive. The existing literature often refers to "rodent models" without differentiating between rats and mice, which is insufficient for a rigorous cross-species comparison. Further research is required to establish the dose-response relationship and maximal efficacy of this compound in mice to enable a direct comparison with the robust data available in rats.

Comparative Efficacy with Alternative NMDA Receptor Antagonists

This compound's efficacy has been compared to other NMDA receptor antagonists in preclinical studies. The following tables summarize the available comparative data in rodent models of pain. It is important to note that direct head-to-head comparisons in the same study are limited, and thus, cross-study comparisons should be interpreted with caution due to variations in experimental protocols.

Comparison in Rat Models of Thermal Hypersensitivity
Compound Mechanism Dose (Route) Efficacy in Rat Thermal Hyperalgesia Model Reference
This compound Competitive NMDA Antagonist10 mg/kg (i.p.)60-80% reversal of hypersensitivity[1]
Memantine Uncompetitive NMDA Antagonist10 mg/kg (i.p.)Prophylactically suppressed hyperalgesia by ~70% at 1h[2]
15 mg/kg (i.p.)Prophylactically suppressed hyperalgesia by ~90% at 1h[2]
Dizocilpine (MK-801) Uncompetitive NMDA Antagonist1.0 mg/kg (i.p.)Prevented the development of thermal hyperalgesia[3]
Ifenprodil NR2B-selective NMDA AntagonistIntrathecal administrationMarked suppression of thermal hyperalgesia[4]
Selfotel Competitive NMDA Antagonist10-40 mg/kg (i.v./i.p.)Neuroprotective in ischemia models (pain data limited)[5]
CPP Competitive NMDA Antagonist10 mg/kg (i.p.)No significant effect on evoked nucleus accumbens responses[6]
CGP 39653 Competitive NMDA AntagonistData in specific thermal hyperalgesia models is limited.Potent NMDA receptor binding demonstrated in rat brain.[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the key efficacy studies cited in this guide.

Prostaglandin E₂ (PGE₂) Induced Thermal Hypersensitivity in Rats

This model is used to assess the ability of a compound to reverse inflammatory pain.

PGE2_Protocol start Start acclimatization Animal Acclimatization (Male Sprague-Dawley Rats) start->acclimatization baseline Baseline Thermal Threshold Measurement (Warm-water tail-withdrawal assay) acclimatization->baseline drug_admin Drug Administration (this compound or Alternative) baseline->drug_admin pge2_injection PGE₂ Injection (Intraplantar) drug_admin->pge2_injection post_pge2_measurement Post-PGE₂ Thermal Threshold Measurement (At specified time points) pge2_injection->post_pge2_measurement data_analysis Data Analysis (% Reversal of Hypersensitivity) post_pge2_measurement->data_analysis end End data_analysis->end

Caption: Experimental Workflow for PGE₂-Induced Thermal Hypersensitivity Assay.

Detailed Steps:

  • Animal Acclimatization: Male Sprague-Dawley rats are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water for at least one week prior to the experiment.

  • Baseline Thermal Threshold Measurement: The baseline nociceptive threshold is determined using a warm-water tail-withdrawal assay. The rat's tail is immersed in a water bath maintained at a specific temperature (e.g., 48°C), and the latency to tail withdrawal is recorded.

  • Drug Administration: this compound or the comparator drug is administered via the specified route (e.g., intraperitoneal or oral) at the designated dose.

  • Induction of Hypersensitivity: A solution of Prostaglandin E₂ (PGE₂) is injected into the plantar surface of the rat's hind paw to induce localized inflammation and thermal hypersensitivity.

  • Post-Induction Thermal Threshold Measurement: At various time points after PGE₂ injection, the thermal withdrawal latency is measured again using the warm-water tail-withdrawal assay.

  • Data Analysis: The percentage reversal of thermal hypersensitivity is calculated by comparing the post-drug withdrawal latencies to the baseline and post-PGE₂ (vehicle-treated) latencies.

Conclusion

References

Perzinfotel vs. Novel Neuroprotective Agents: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Perzinfotel against a new wave of neuroprotective agents. It delves into their mechanisms of action, supported by experimental data, to inform future research and development in the field of neuroprotection.

This compound, a potent N-methyl-D-aspartate (NMDA) receptor antagonist, has been investigated for its neuroprotective effects, particularly in the context of stroke.[1] While its development was discontinued, its mechanism of action provides a valuable benchmark for evaluating emerging neuroprotective therapies. This guide contrasts this compound with three novel agents that have shown promise in preclinical and, in some cases, clinical settings: LM11A-31, a modulator of the p75 neurotrophin receptor (p75NTR); Edaravone dexborneol, a combination agent with antioxidant and anti-inflammatory properties; and Hydroxytyrosol, a natural polyphenol with multifaceted neuroprotective activities.

Comparative Analysis of Neuroprotective Efficacy

To facilitate a clear comparison, the following tables summarize the available quantitative data from preclinical studies. It is important to note that direct head-to-head trials are limited, and these data are compiled from independent studies.

AgentIn Vitro ModelEndpointResult
This compound Glutamate-induced excitotoxicity in primary neuronsNeuronal viabilityDose-dependent increase in cell survival
LM11A-31 Oxidative stress-induced neuronal deathNeuronal viabilitySignificant reduction in neuronal death
Edaravone dexborneol Oxygen-glucose deprivation/reperfusion (OGD/R)Neuronal viabilityIncreased cell viability and reduced apoptosis
Hydroxytyrosol Glutamate-induced excitotoxicity in HT22 cellsCell viabilityAttenuation of glutamate-induced cell death[2]
AgentIn Vivo Model (MCAO in rodents)EndpointResult
This compound Transient MCAOInfarct volume reductionData from specific studies on infarct volume reduction is not readily available in the public domain.
LM11A-31 Not directly tested in MCAO models in the provided results.--
Edaravone dexborneol Transient MCAOInfarct volume reductionSignificant reduction in infarct size compared to control.[3]
Hydroxytyrosol Transient MCAOInfarct volume reductionData from specific studies on infarct volume reduction is not readily available in the provided results.
AgentIn Vivo Model (MCAO in rodents)EndpointNeurobehavioral Score Improvement
This compound Not explicitly detailed in the provided results.--
LM11A-31 Not directly tested in MCAO models in the provided results.--
Edaravone dexborneol Transient MCAOMorris Water MazeImproved learning and memory performance in treated animals.[4]
Hydroxytyrosol Not explicitly detailed in the provided results.--

Mechanisms of Action and Signaling Pathways

The neuroprotective effects of these agents are mediated through distinct signaling pathways.

This compound: NMDA Receptor Antagonism

This compound is a competitive antagonist of the NMDA receptor.[1] During ischemic events, excessive glutamate release leads to overactivation of NMDA receptors, causing an influx of Ca2+ and subsequent excitotoxicity. This compound blocks this pathological cascade.

Perzinfotel_Mechanism cluster_0 Ischemic Cascade cluster_1 This compound Action Excess Glutamate Excess Glutamate NMDA Receptor NMDA Receptor Excess Glutamate->NMDA Receptor Binds to Ca2+ Influx Ca2+ Influx NMDA Receptor->Ca2+ Influx Opens channel Excitotoxicity Excitotoxicity Ca2+ Influx->Excitotoxicity Triggers Neuronal Death Neuronal Death Excitotoxicity->Neuronal Death Leads to This compound This compound This compound->NMDA Receptor Blocks

This compound's inhibitory action on the NMDA receptor.
LM11A-31: Modulating the p75 Neurotrophin Receptor

LM11A-31 is a small molecule that modulates the p75 neurotrophin receptor (p75NTR). It is thought to inhibit pro-death signaling pathways activated by p75NTR in response to pro-neurotrophins, which are upregulated in pathological conditions.[5][6]

LM11A31_Mechanism cluster_0 Pro-Neurotrophin Signaling cluster_1 LM11A-31 Action Pro-Neurotrophins Pro-Neurotrophins p75NTR p75NTR Pro-Neurotrophins->p75NTR Binds to Pro-death Signaling Pro-death Signaling p75NTR->Pro-death Signaling Activates Pro-survival Signaling Pro-survival Signaling p75NTR->Pro-survival Signaling Promotes Neuronal Apoptosis Neuronal Apoptosis Pro-death Signaling->Neuronal Apoptosis Induces LM11A-31 LM11A-31 LM11A-31->p75NTR Modulates Neuroprotection Neuroprotection Pro-survival Signaling->Neuroprotection Leads to

LM11A-31 modulates p75NTR to promote neuroprotection.
Edaravone Dexborneol: A Dual-Action Approach

This combination agent leverages the antioxidant properties of Edaravone and the anti-inflammatory effects of Dexborneol. A key mechanism is the activation of the Nrf2/HO-1 signaling pathway, which upregulates endogenous antioxidant defenses.[4][7]

Edaravone_Dexborneol_Mechanism cluster_0 Oxidative Stress & Inflammation cluster_1 Edaravone Dexborneol Action Ischemia/Reperfusion Ischemia/Reperfusion ROS Production ROS Production Ischemia/Reperfusion->ROS Production Inflammatory Cytokines Inflammatory Cytokines Ischemia/Reperfusion->Inflammatory Cytokines Neuronal Damage Neuronal Damage ROS Production->Neuronal Damage Inflammatory Cytokines->Neuronal Damage Edaravone Dexborneol Edaravone Dexborneol Nrf2 Nrf2 Edaravone Dexborneol->Nrf2 Activates Anti-inflammatory Effect Anti-inflammatory Effect Edaravone Dexborneol->Anti-inflammatory Effect HO-1 HO-1 Nrf2->HO-1 Upregulates Antioxidant Response Antioxidant Response HO-1->Antioxidant Response Antioxidant Response->Neuronal Damage Inhibits Anti-inflammatory Effect->Neuronal Damage Inhibits

Edaravone dexborneol's dual antioxidant and anti-inflammatory action.
Hydroxytyrosol: Multi-Target Neuroprotection

Hydroxytyrosol, a polyphenol found in olive oil, exerts its neuroprotective effects through multiple pathways. It activates the BDNF/TrkB/CREB signaling cascade, which is crucial for neuronal survival and plasticity, and also modulates neuroinflammation.[8][9]

Hydroxytyrosol_Mechanism cluster_0 Neuronal Stress & Inflammation cluster_1 Hydroxytyrosol Action Neuronal Stress Neuronal Stress Reduced Neuronal Survival Reduced Neuronal Survival Neuronal Stress->Reduced Neuronal Survival Neuroinflammation Neuroinflammation Neuroinflammation->Reduced Neuronal Survival Hydroxytyrosol Hydroxytyrosol BDNF BDNF Hydroxytyrosol->BDNF Increases Anti-inflammatory Pathways Anti-inflammatory Pathways Hydroxytyrosol->Anti-inflammatory Pathways Modulates TrkB TrkB BDNF->TrkB Activates CREB CREB TrkB->CREB Phosphorylates Increased Neuronal Survival & Plasticity Increased Neuronal Survival & Plasticity CREB->Increased Neuronal Survival & Plasticity Anti-inflammatory Pathways->Reduced Neuronal Survival Inhibits Increased Neuronal Survival & Plasticity->Reduced Neuronal Survival Counteracts

Hydroxytyrosol's multi-target neuroprotective mechanisms.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of these neuroprotective agents.

In Vitro Neuroprotection Assay: Glutamate-Induced Excitotoxicity

This assay assesses the ability of a compound to protect neurons from glutamate-induced cell death.[10][11][12]

Experimental Workflow:

Glutamate_Assay_Workflow Primary Neuronal Culture Primary Neuronal Culture Pre-incubation with Test Compound Pre-incubation with Test Compound Primary Neuronal Culture->Pre-incubation with Test Compound 24 hours Glutamate Insult Glutamate Insult Pre-incubation with Test Compound->Glutamate Insult Induce excitotoxicity Post-incubation Post-incubation Glutamate Insult->Post-incubation 24 hours Assessment of Neuronal Viability Assessment of Neuronal Viability Post-incubation->Assessment of Neuronal Viability e.g., MTT assay, LDH release

Workflow for the glutamate-induced excitotoxicity assay.

Methodology:

  • Cell Culture: Primary cortical neurons are isolated from embryonic rodents and cultured in appropriate media.

  • Compound Treatment: Neurons are pre-incubated with varying concentrations of the test compound (e.g., this compound, Hydroxytyrosol) or vehicle control for 24 hours.

  • Glutamate Exposure: L-glutamate is added to the culture medium at a concentration known to induce significant neuronal death (e.g., 5 mM) for a specified duration.

  • Assessment of Viability: After 24 hours of post-exposure incubation, cell viability is measured using standard assays such as the MTT assay (which measures metabolic activity) or by quantifying the release of lactate dehydrogenase (LDH) into the culture medium, an indicator of cell death.

In Vivo Neuroprotection Assay: Middle Cerebral Artery Occlusion (MCAO) Model

The MCAO model is a widely used preclinical model of ischemic stroke in rodents.[13][14][15][16]

Experimental Workflow:

MCAO_Workflow Animal Preparation & Anesthesia Animal Preparation & Anesthesia MCAO Surgery (Intraluminal Filament) MCAO Surgery (Intraluminal Filament) Animal Preparation & Anesthesia->MCAO Surgery (Intraluminal Filament) Induce ischemia Reperfusion (Filament Withdrawal) Reperfusion (Filament Withdrawal) MCAO Surgery (Intraluminal Filament)->Reperfusion (Filament Withdrawal) After defined period (e.g., 90 min) Test Compound Administration Test Compound Administration Reperfusion (Filament Withdrawal)->Test Compound Administration e.g., intravenous Post-operative Care & Monitoring Post-operative Care & Monitoring Test Compound Administration->Post-operative Care & Monitoring Behavioral Testing (e.g., Morris Water Maze) Behavioral Testing (e.g., Morris Water Maze) Post-operative Care & Monitoring->Behavioral Testing (e.g., Morris Water Maze) Assess neurological function Histological Analysis (Infarct Volume) Histological Analysis (Infarct Volume) Behavioral Testing (e.g., Morris Water Maze)->Histological Analysis (Infarct Volume) Sacrifice and brain sectioning

Workflow for the MCAO in vivo model of stroke.

Methodology:

  • Animal Model: Adult male rodents (rats or mice) are typically used.

  • Surgical Procedure: Under anesthesia, the middle cerebral artery is occluded using an intraluminal filament inserted via the external carotid artery. The occlusion is maintained for a specific duration (e.g., 90 minutes) to induce focal cerebral ischemia.

  • Reperfusion: The filament is then withdrawn to allow for reperfusion of the affected brain tissue.

  • Drug Administration: The test compound (e.g., Edaravone dexborneol) or placebo is administered, often intravenously, at a predetermined time point relative to the onset of ischemia or reperfusion.

  • Neurological Assessment: At various time points post-surgery, neurological function is assessed using a battery of behavioral tests, such as the Morris water maze for learning and memory.[17][18][19][20][21]

  • Infarct Volume Measurement: At the end of the study, the animals are euthanized, and their brains are sectioned and stained (e.g., with 2,3,5-triphenyltetrazolium chloride - TTC) to visualize and quantify the volume of the ischemic infarct.

Conclusion

While this compound represents a classic approach to neuroprotection via NMDA receptor antagonism, the landscape of neuroprotective agents is evolving. Novel agents like LM11A-31, Edaravone dexborneol, and Hydroxytyrosol offer diverse mechanisms of action, targeting different aspects of the complex cascade of neuronal injury. The experimental data, though not from direct comparative trials, suggest that these newer agents hold significant promise. Future research should focus on head-to-head comparisons in standardized preclinical models to better delineate their relative efficacy and therapeutic potential. This guide serves as a foundational resource for researchers navigating this dynamic and critical area of drug discovery.

References

Safety Operating Guide

Navigating the Safe Disposal of Perzinfotel: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Perzinfotel, a potent NMDA receptor antagonist, requires specific disposal procedures due to its hazardous characteristics. This guide provides essential, step-by-step information for the safe disposal of this compound, aligning with established safety protocols.

Core Hazards and Safety Precautions

This compound is classified as harmful if swallowed (Acute toxicity, Oral, Category 4) and very toxic to aquatic life with long-lasting effects (Acute aquatic toxicity, Category 1 and Chronic aquatic toxicity, Category 1)[1]. Therefore, preventing its release into the environment is a critical aspect of its disposal.

Key Precautionary Measures: [1]

  • Wash skin thoroughly after handling.

  • Do not eat, drink, or smoke when using this product.

  • Avoid release to the environment.

  • Collect any spillage to prevent environmental contamination.

Step-by-Step Disposal Procedure

The primary directive for this compound disposal is to entrust it to a licensed and approved waste disposal company[1]. Adherence to local, state, and federal regulations is mandatory.

  • Segregation and Labeling:

    • Isolate this compound waste from other laboratory waste streams.

    • Clearly label the waste container as "Hazardous Waste" and include the chemical name "this compound."

  • Containerization:

    • Use a dedicated, leak-proof, and sealable container for all this compound waste, including any contaminated personal protective equipment (PPE) such as gloves and lab coats.

  • Storage:

    • Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.

    • Ensure the storage area is away from incompatible materials, such as strong acids, alkalis, and oxidizing or reducing agents[1].

  • Professional Disposal:

    • Arrange for the collection and disposal of the this compound waste by a certified hazardous waste disposal contractor.

    • Provide the contractor with the Safety Data Sheet (SDS) for this compound to ensure they are fully aware of the material's hazards.

    • The recommended method of disposal is high-temperature incineration in a facility equipped with appropriate flue gas cleaning systems[2].

  • Decontamination:

    • Thoroughly decontaminate any surfaces or equipment that may have come into contact with this compound using appropriate cleaning agents.

    • Dispose of all cleaning materials as hazardous waste.

Quantitative Data

No specific quantitative data for the disposal of this compound, such as concentration limits for different disposal routes, were identified in the available safety data sheets. The guiding principle is to treat all concentrations of this compound waste as hazardous.

Experimental Protocols

Detailed experimental protocols for the disposal or degradation of this compound are not provided in standard safety and handling documentation. The procedural guidance is focused on containment and professional disposal rather than on-site treatment.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Perzinfotel_Disposal_Workflow cluster_lab In the Laboratory cluster_disposal Professional Disposal cluster_safety Concurrent Safety Actions A This compound Waste Generation B Segregate Waste A->B C Label Container (Hazardous: this compound) B->C D Seal in Leak-Proof Container C->D E Store in Designated Hazardous Waste Area D->E F Contact Approved Waste Disposal Contractor E->F Handover G Provide Safety Data Sheet F->G H Arrange for Pickup G->H I Final Disposal (e.g., High-Temp Incineration) H->I S1 Wear Appropriate PPE S2 Decontaminate Surfaces & Equipment S3 Dispose of Contaminated Cleaning Materials as Hazardous Waste

Caption: Logical workflow for the safe disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.